Atropine sulfate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-QXULXFAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045952 | |
| Record name | D-Hyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM | |
| Record name | (+)-HYOSCYAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM DIL ALCOHOL | |
CAS No. |
13269-35-7 | |
| Record name | (+)-Hyoscyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Hyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYOSCYAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3203SI72M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-HYOSCYAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 °C | |
| Record name | (+)-HYOSCYAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Atropine Sulfate's Interaction with Muscarinic Receptors: A Core Mechanism Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine sulfate, a tropane alkaloid, is a cornerstone of anticholinergic pharmacology. Its therapeutic and toxicological profiles are dictated by its interaction with the muscarinic acetylcholine receptor (mAChR) family. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular level. We will dissect its binding kinetics, receptor subtype interactions, and the consequential effects on downstream signaling pathways. This document synthesizes quantitative binding data, detailed experimental protocols for receptor analysis, and visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Role of this compound as a Muscarinic Antagonist
This compound is the sulfate salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the pharmacologic activity primarily residing in the levo-isomer. It functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2][3]. By binding to the orthosteric site on these G protein-coupled receptors (GPCRs), atropine prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating signal transduction[2][4]. This blockade of parasympathetic and central cholinergic signaling underlies its wide range of clinical applications, from treating bradycardia and organophosphate poisoning to mydriasis for ophthalmic examinations[1][2][3]. While clinically effective, atropine's lack of selectivity for the different mAChR subtypes contributes to its well-known side effect profile[5][6].
Quantitative Analysis of this compound's Binding Affinity
The affinity of atropine for each muscarinic receptor subtype is a critical determinant of its pharmacological effect. This is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following tables summarize key quantitative data from various in vitro studies.
Table 1: Atropine Inhibition Constants (Kᵢ) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Assay Type | Source |
| M1 | 1.27 ± 0.36 | Radioligand Binding | [5] |
| M2 | 3.24 ± 1.16 | Radioligand Binding | [5] |
| M3 | 2.21 ± 0.53 | Radioligand Binding | [5] |
| M4 | 0.77 ± 0.43 | Radioligand Binding | [5] |
| M5 | 2.84 ± 0.84 | Radioligand Binding | [5] |
Table 2: Atropine Half-Maximal Inhibitory Concentrations (IC₅₀) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Assay Type | Source |
| M1 | 2.22 ± 0.60 | Radioligand Binding | [5] |
| M2 | 4.32 ± 1.63 | Radioligand Binding | [5] |
| M3 | 4.16 ± 1.04 | Radioligand Binding | [5] |
| M4 | 2.38 ± 1.07 | Radioligand Binding | [5] |
| M5 | 3.39 ± 1.16 | Radioligand Binding | [5] |
Muscarinic Receptor Signaling Pathways and Atropine's Mechanism of Blockade
Muscarinic receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades. Atropine's antagonism prevents the initiation of these pathways.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors primarily couple to G proteins of the Gq/11 family. Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[4]. Atropine's blockade of these receptors prevents this cascade, leading to effects such as reduced smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to G proteins of the Gi/o family. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[4]. Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue[7]. Atropine's antagonism at these receptors, especially M2 in the heart, leads to an increase in heart rate.
Experimental Protocols for Studying Atropine-Muscarinic Receptor Interactions
Radioligand Binding Assay (Competition Assay)
This protocol details a competition binding assay to determine the affinity (Kᵢ) of atropine for a specific muscarinic receptor subtype expressed in a cell line.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (atropine) concentrations.
-
Total Binding: Add cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kₔ value), and assay buffer.
-
Non-specific Binding: Add cell membrane preparation, [³H]-NMS, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine) to saturate the receptors.
-
Competition: Add cell membrane preparation, [³H]-NMS, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the atropine concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay: Calcium Mobilization
This protocol is for assessing the antagonistic effect of atropine on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.
Objective: To determine the potency of atropine in inhibiting agonist-induced calcium mobilization.
Materials:
-
A cell line stably expressing the target Gq/11-coupled muscarinic receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
-
A fluorescence plate reader with an integrated liquid handling system.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Detection: Place the plate in the fluorescence reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC₈₀) to the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
Data Analysis: Calculate the response as the peak fluorescence minus the baseline fluorescence. Plot the percentage of inhibition against the logarithm of the atropine concentration and fit the curve to determine the IC₅₀ value.
Functional Assay: cAMP Measurement
This protocol is for assessing the antagonistic effect of atropine on Gi/o-coupled muscarinic receptors (M2, M4) by measuring changes in intracellular cAMP levels.
Objective: To determine the potency of atropine in reversing agonist-induced inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the target Gi/o-coupled muscarinic receptor.
-
Adenylyl cyclase activator (e.g., forskolin).
-
Muscarinic agonist (e.g., acetylcholine).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Stimulation: Seed cells in a microplate. Pre-treat the cells with serial dilutions of this compound.
-
Agonist and Forskolin Addition: Add the muscarinic agonist followed by forskolin to stimulate adenylyl cyclase. The agonist will inhibit this stimulation in a dose-dependent manner.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The amount of cAMP produced will be inversely proportional to the activity of the agonist. Atropine will reverse this inhibition. Plot the cAMP concentration against the logarithm of the atropine concentration to determine the IC₅₀ value.
Conclusion
This compound's mechanism of action is a classic example of competitive antagonism at muscarinic acetylcholine receptors. Its non-selective nature, while clinically useful in certain contexts, also accounts for its broad side-effect profile. A thorough understanding of its binding affinities, the signaling pathways it modulates, and the experimental methods used to characterize these interactions is fundamental for the development of more selective and safer muscarinic receptor-targeted therapies. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working in this critical area of pharmacology.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulfate as a Competitive Antagonist of Acetylcholine: An In-depth Technical Guide
Introduction
Atropine sulfate is a tropane alkaloid and a core medicine in clinical practice, renowned for its anticholinergic properties.[1] It acts as a non-selective, competitive antagonist of acetylcholine at muscarinic receptors, making it indispensable for treating a range of conditions, including bradycardia, organophosphate poisoning, and as a preanesthetic agent to reduce secretions.[1][2][3] This technical guide provides a detailed examination of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize this compound's role as a competitive antagonist. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this classical antimuscarinic agent.
Core Mechanism of Action: Competitive Antagonism
Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, exerting its effects through two main classes of receptors: nicotinic and muscarinic. Atropine's therapeutic effects are almost exclusively due to its interaction with the five subtypes of G-protein-coupled muscarinic acetylcholine receptors (M1-M5).[2]
The mechanism of atropine is one of competitive antagonism. It does not prevent the release of acetylcholine, but instead, it reversibly binds to the same site on the muscarinic receptor that acetylcholine binds to.[4][5] By occupying the receptor's active site, atropine prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to a physiological response.[2][3] Because this binding is reversible, the blockade can be overcome by increasing the local concentration of acetylcholine, a hallmark of competitive antagonism.[5]
Atropine is non-selective, meaning it shows affinity for all five muscarinic receptor subtypes (M1-M5).[2][5] This lack of selectivity explains its wide range of physiological effects, from increasing heart rate (blockade of M2 receptors in the heart) to reducing glandular secretions and gastrointestinal motility (blockade of M3 receptors).[2]
References
Atropine Sulfate: An In-depth Technical Guide to its In Vivo Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate, a tropane alkaloid derived from plants of the Solanaceae family, is a potent competitive antagonist of muscarinic acetylcholine receptors. Its ability to inhibit the effects of acetylcholine at these receptors gives it a wide range of pharmacological effects, making it a critical drug in various clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a pre-anesthetic medication to reduce secretions. This technical guide provides a comprehensive overview of the in vivo pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics across various organ systems.
Mechanism of Action
This compound functions as a non-selective, competitive, and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][2] It does not prevent the release of acetylcholine but rather competes with it for binding sites on the effector cells, thereby inhibiting the physiological responses normally induced by cholinergic stimulation.[3][4] The blockade of these receptors leads to a wide array of effects, as they are distributed throughout the central and peripheral nervous systems, innervating smooth muscle, cardiac muscle, and exocrine glands.[5][6]
Signaling Pathways
The binding of acetylcholine to muscarinic receptors activates intracellular signaling cascades. Atropine, by blocking these receptors, inhibits these downstream effects. The primary signaling pathways affected are:
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced cell excitability, particularly in cardiac tissue.[7]
Atropine's antagonism of these pathways forms the basis of its pharmacological effects.
Muscarinic receptor signaling pathways and their inhibition by Atropine.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life. Its pharmacokinetics can be nonlinear.[8]
| Parameter | Route of Administration | Value | Species | Reference |
| Tmax | Intramuscular | 30 minutes | Human | [3] |
| Cmax | 1.67 mg Intramuscular | 9.6 ± 1.5 ng/mL | Human | [4] |
| Half-life (t1/2) | Intravenous | 2-4 hours | Human | [8][9] |
| Protein Binding | - | 14-44% | Human | [3][4] |
| Volume of Distribution (Vd) | Intraperitoneal | 5204 ± 430 mL/kg | Mouse | [10] |
| Clearance | Intravenous | 2.9 - 6.8 mL/min/kg | Human | [3] |
| Excretion | - | 13-50% unchanged in urine | Human | [8] |
Absorption: Atropine is rapidly absorbed following intramuscular injection.[3] Oral administration leads to lower and more variable absorption.[11]
Distribution: Atropine is widely distributed throughout the body and readily crosses the blood-brain barrier and the placenta.[1][3]
Metabolism: The liver is the primary site of atropine metabolism, primarily through enzymatic hydrolysis.[8][9] Major metabolites include noratropine, atropine-n-oxide, tropine, and tropic acid.[8]
Excretion: Atropine and its metabolites are primarily excreted in the urine.[8]
Pharmacodynamics
The in vivo effects of this compound are diverse and dose-dependent, affecting multiple organ systems.
Cardiovascular System
Atropine's primary cardiovascular effect is an increase in heart rate (tachycardia) due to the blockade of M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[7][9] This antagonism removes the vagal braking effect on the heart.[7] Paradoxically, low doses of atropine (less than 0.5 mg in humans) can cause a transient bradycardia, the mechanism of which is thought to involve central vagal stimulation.[12] At higher doses, atropine can also influence blood pressure.[13]
| Effect | Dose | Species | Observations | Reference |
| Bradycardia | 5-80 mg/kg (IV) | Rat | Dose-dependent reduction in heart rate. | [13] |
| Tachycardia | 0.02 mg/kg (IM) | Human | Maximum increase of 22 beats/min after 45 minutes. | [11] |
| Increased Cardiovascular Response to Standing | 1-3 µg/kg (IV) | Human | Increased 30:15 R-R interval ratio, suggesting increased medullary cardiovascular center excitability. | [14] |
Respiratory System
Atropine reduces secretions from the salivary and bronchial glands and relaxes bronchial smooth muscle, leading to bronchodilation.[2][9] These effects are primarily mediated by the blockade of M3 receptors in the respiratory tract.[9]
| Effect | Dose | Species | Observations | Reference |
| Bronchodilation | 0.05 mg/kg (inhalation) | Human (with chronic bronchitis) | 19.2% average improvement in FEV1. | [15] |
| Reduced Sputum Volume | Long-term oral | Human | Marked reduction in sputum volume. | [16][17] |
| Delayed Mucociliary Clearance | 0.025 mg/kg (inhalation) | Human | Over 30% increase in retention times of radiolabeled particles. | [18] |
Gastrointestinal System
In the gastrointestinal tract, atropine inhibits motility and secretions by blocking M3 receptors on smooth muscle cells and secretory glands.[9][19] This leads to a reduction in gastric acid secretion, delayed gastric emptying, and decreased intestinal transit time.[20][21]
| Effect | Dose | Species | Observations | Reference |
| Delayed Gastric Emptying | 0.03-0.3 mg/kg | Rat | Dose-dependent delay in gastric emptying. | [20] |
| Delayed Gastrocecal Transit Time | 1 mg/kg | Rat | Significant delay in gastrocecal transit. | [20] |
| Reduced Salivary Flow | 0.01 mg/kg (sublingual) | Human (children) | 80.3% drop in unstimulated and 79.4% drop in stimulated salivary flow rates in 90 minutes. | [22] |
| Reduced Salivary Flow | 0.03 mg/kg (oral) | Human | 84.3% maximum reduction in salivary flow. | [11] |
Central Nervous System
Atropine readily crosses the blood-brain barrier and can exert significant effects on the central nervous system (CNS).[9] At therapeutic doses, it can cause mild stimulation.[4] Higher doses can lead to restlessness, irritability, disorientation, hallucinations, and delirium, while toxic doses can cause CNS depression, coma, and respiratory failure.[23][24]
| Effect | Dose | Species | Observations | Reference |
| Increased Motor Activity | 30-60 mg/kg/day (chronic) | Mouse | Sustained increase in motility. | [23] |
| Altered Auditory Evoked Potentials | 40 mg/kg (IP) | Rat | Significant amplitude increases in brainstem auditory evoked potential components (P1, P2, P3). | [24] |
| Anticonvulsant Effect (against soman) | 5 mg/kg | Guinea-pig | Prevention or reduction in duration and intensity of seizure activity. | [25] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vivo assessment of this compound's pharmacological properties.
Cardiovascular Effects: Dose-Response in Anesthetized Rats
This protocol is adapted from a study investigating the effects of large doses of atropine on heart rate and blood pressure.[13]
Workflow for assessing cardiovascular effects of Atropine in vivo.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-450 g) are used.
-
Anesthesia: Animals are anesthetized with urethane.
-
Surgical Preparation: The jugular vein is cannulated for intravenous drug administration.
-
Instrumentation: Blood pressure is monitored via a carotid artery cannula connected to a pressure transducer. Heart rate is derived from the blood pressure waveform.
-
Experimental Groups: Animals are divided into groups receiving different doses of this compound (e.g., 5, 20, 40, 80 mg/kg) or saline control. Additional groups may include vagotomized or propranolol-pretreated animals to investigate the mechanism of action.[13]
-
Data Acquisition: Baseline heart rate and blood pressure are recorded. Atropine is administered, and cardiovascular parameters are continuously monitored for a defined period.
-
Data Analysis: Changes in heart rate and blood pressure from baseline are calculated and compared between dose groups using appropriate statistical methods.
Gastrointestinal Motility: Gastric Emptying and Gastrocecal Transit in Conscious Rats
This protocol is based on a study using breath tests to evaluate gastrointestinal motility.[20]
Methodology:
-
Animal Model: Conscious rats are used to avoid the confounding effects of anesthesia.
-
Breath Test Substrates:
-
Gastric Emptying: [1-(13)C]acetic acid is administered orally. The rate of 13CO2 excretion in the breath is proportional to the rate of gastric emptying.
-
Gastrocecal Transit: Lactose-[(13)C]ureide is administered orally. The appearance of 13CO2 in the breath indicates the arrival of the substrate in the cecum and its metabolism by colonic bacteria.
-
-
Experimental Procedure:
-
Rats are fasted overnight.
-
A baseline breath sample is collected.
-
This compound at various doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) or saline is administered subcutaneously.
-
After a set time, the 13C-labeled substrate is administered orally.
-
Breath samples are collected at regular intervals.
-
-
Analysis: The concentration of 13CO2 in breath samples is measured using an infrared spectrometer. Parameters such as the maximum concentration (Cmax) and time to maximum concentration (Tmax) of 13CO2 are calculated to assess gastric emptying and gastrocecal transit time.
Conclusion
This compound's well-characterized in vivo pharmacological properties, stemming from its potent and non-selective antagonism of muscarinic acetylcholine receptors, underpin its enduring clinical significance. A thorough understanding of its dose-dependent effects on the cardiovascular, respiratory, gastrointestinal, and central nervous systems, as well as its pharmacokinetic profile, is essential for its safe and effective use in both clinical practice and drug development research. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of atropine and novel anticholinergic agents.
References
- 1. Pharmacokinetic implications for the clinical use of atropine, scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nursingcenter.com [nursingcenter.com]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic review. Cardiac effects of atropine in man: an update. | Sigma-Aldrich [sigmaaldrich.com]
- 13. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Central action of atropine on cardiovascular reflexes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of atropine inhalation in "irreversible" chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of atropine on sputum production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of atropine on sputum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of inhaled atropine on lung mucociliary function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of atropine on secretion and motility in isolated gastric mucosa and attached muscularis externa from ferret and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sysrevpharm.org [sysrevpharm.org]
- 23. The effect of chronic atropine administration on mouse motility and on ACh levels in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of atropine sulphate on seizure activity and brain damage produced by soman in guinea-pigs: ECoG correlates of neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate and the Parasympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine sulfate is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors, exerting significant and diverse effects on the parasympathetic nervous system. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and the development of related therapeutic agents.
Core Mechanism of Action
This compound's primary pharmacological action is the competitive and reversible blockade of acetylcholine (ACh) at muscarinic receptors.[1][2][3] As a non-selective antagonist, atropine exhibits affinity for all five subtypes of muscarinic receptors (M1-M5), thereby inhibiting the physiological responses normally mediated by parasympathetic nerve stimulation.[2] By preventing ACh from binding to its receptors, atropine effectively interrupts the "rest and digest" functions of the parasympathetic nervous system, leading to a range of physiological effects.[2]
The binding of atropine to muscarinic receptors does not elicit a cellular response but rather prevents the endogenous ligand, ACh, from doing so.[4] This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of acetylcholine at the receptor site. The clinical and physiological manifestations of atropine administration are a direct consequence of this receptor blockade in various organ systems.
Signaling Pathway of Muscarinic Acetylcholine Receptor and its Blockade by Atropine
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of acetylcholine in the central and peripheral nervous systems.[5][6] Upon binding of acetylcholine, these receptors undergo a conformational change, activating intracellular G-proteins and initiating downstream signaling cascades. The specific G-protein coupled to the receptor subtype dictates the cellular response.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[6][7]
-
M2 and M4 receptors are predominantly coupled to Gi/o proteins.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the activated G-protein can also directly modulate ion channels, such as opening potassium channels in the heart, leading to hyperpolarization and a decrease in heart rate.[5]
Atropine, by competitively binding to the orthosteric site on these receptors, prevents acetylcholine from initiating these signaling cascades.
Caption: Mechanism of this compound at the Muscarinic Receptor.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with muscarinic receptors and its physiological effects.
Table 1: Muscarinic Receptor Binding Affinities of Atropine
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data compiled from studies on cloned human muscarinic receptors.
Table 2: Physiological Effects of this compound
| Parameter | Species/Model | Dose/Route | Observed Effect |
| Heart Rate | Healthy Human Volunteers | 0.02 mg/kg IM | Significant increase, with a maximum of 22 beats/min after 45 minutes.[8] |
| Healthy Human Volunteers | 0.75 and 1.50 mg IV | Accelerated heart rate.[9] | |
| Dogs | 0.04 mg/kg IV | Post-atropine heart rate ≥ 135–140 BPM or at least a 50%–100% increase from baseline.[10] | |
| Salivary Secretion | Healthy Human Volunteers | 0.03 mg/kg oral & 0.02 mg/kg IM | Maximum reduction in salivary flow of 84.3% and 87.5%, respectively.[8] |
| Healthy Human Volunteers | 0.25, 0.40, 0.75, and 1.50 mg IV | Dose-dependent inhibition of salivation.[9] | |
| Rats | Chronic administration via osmotic mini-pumps | Decreased protein concentration of parotid saliva.[11][12] | |
| Pupil Diameter | Rabbits | Topical eye drops | Significant increase in pupil diameter. |
| Dogs | Anesthesia with atropine, xylazine, and ketamine | Significant mydriatic effect.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments used to characterize the effects of this compound.
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for the five muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Non-specific binding control (e.g., a high concentration of a non-labeled muscarinic antagonist like quinuclidinyl benzilate).
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M).
-
For total binding wells, add buffer instead of atropine.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Measurement of Heart Rate in Rats
This protocol describes a method to assess the effect of this compound on heart rate in an anesthetized rat model.
Objective: To measure the change in heart rate in response to intravenous administration of this compound.
Materials:
-
Adult male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
This compound solution for injection.
-
Saline solution (vehicle control).
-
ECG recording system with needle electrodes.
-
Data acquisition and analysis software.
-
Intravenous catheter.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert an intravenous catheter into the tail vein for drug administration.
-
ECG Electrode Placement: Insert subcutaneous needle electrodes for a standard Lead II ECG recording.
-
Baseline Recording: Allow the animal to stabilize for at least 20-30 minutes and record a stable baseline heart rate.
-
Drug Administration: Administer a bolus intravenous injection of either saline (control) or this compound at the desired dose.
-
Post-Injection Recording: Continuously record the ECG for a predetermined period (e.g., 30-60 minutes) after the injection.
-
Data Analysis:
-
Calculate the heart rate (in beats per minute) from the R-R intervals of the ECG recordings at various time points before and after drug administration.
-
Compare the changes in heart rate between the atropine-treated and control groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Measurement of Salivary Secretion in Mice
This protocol outlines a method to quantify the effect of this compound on salivary flow in mice.
Objective: To measure the inhibition of pilocarpine-induced salivation by this compound.
Materials:
-
Adult mice (e.g., C57BL/6).
-
This compound solution for injection.
-
Pilocarpine solution (a muscarinic agonist to stimulate salivation).
-
Saline solution (vehicle control).
-
Pre-weighed cotton balls or absorbent swabs.
-
Microcentrifuge tubes.
-
Analytical balance.
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental setup.
-
Pre-treatment: Administer a subcutaneous or intraperitoneal injection of either saline (control) or this compound at the desired dose.
-
Induction of Salivation: After a predetermined pre-treatment time (e.g., 15-30 minutes), administer a subcutaneous injection of pilocarpine to stimulate salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball or absorbent swab in the mouse's mouth for a fixed period (e.g., 15 minutes).
-
Quantification: Remove the cotton ball/swab and place it in a pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball/swab and tube from the final weight.
-
Data Analysis:
-
Calculate the total amount of saliva produced in each group.
-
Compare the salivary flow between the atropine-treated and control groups using statistical analysis.
-
Measurement of Pupillary Diameter in Rabbits
This protocol describes a method for assessing the mydriatic effect of topically administered this compound in rabbits.
Objective: To measure the change in pupillary diameter in response to topical this compound.
Materials:
-
New Zealand white rabbits.
-
This compound ophthalmic solution.
-
Saline solution (vehicle control).
-
Digital pupillometer or a high-resolution camera with a ruler for scale.
-
A dimly lit, controlled environment.
Procedure:
-
Acclimation: Acclimate the rabbits to the handling and measurement procedures to minimize stress-induced changes in pupil size.
-
Baseline Measurement: In a dimly lit room, measure the baseline pupil diameter of both eyes using a pupillometer or by taking a calibrated digital photograph.
-
Drug Administration: Instill a single drop of this compound ophthalmic solution into one eye (the treated eye) and a drop of saline into the contralateral eye (the control eye).
-
Post-instillation Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 120 minutes) after instillation.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.
-
Compare the pupillary diameter changes between the atropine-treated and control eyes using appropriate statistical methods.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for in vivo evaluation of this compound's effects.
Caption: Generalized In Vivo Experimental Workflow.
Conclusion
This compound remains a cornerstone pharmacological tool for both clinical applications and fundamental research into the parasympathetic nervous system. Its well-characterized, non-selective antagonism of muscarinic receptors provides a robust mechanism for probing cholinergic signaling pathways. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to design, execute, and interpret studies involving this compound and other muscarinic receptor modulators. A thorough understanding of its mechanism of action and the methodologies to assess its effects is paramount for advancing our knowledge of parasympathetic physiology and developing novel therapeutics targeting the muscarinic system.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of chronic atropine treatment on salivary composition and caries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Dual Nature of Deadly Nightshade: A Technical Guide to the Discovery and Natural Sourcing of Atropine from Atropa belladonna
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine, a tropane alkaloid of significant pharmacological importance, has a rich history intertwined with the deadly nightshade plant, Atropa belladonna. This technical guide provides an in-depth exploration of the discovery of atropine and its natural sourcing from this potent botanical. It details the historical milestones, the biosynthesis of atropine within the plant, and the distribution of this valuable compound in its various organs. Furthermore, this guide presents comprehensive experimental protocols for the extraction, isolation, purification, and structural elucidation of atropine, supported by quantitative data and visual workflows to aid researchers in the field of natural product chemistry and drug development.
Historical Perspective: From Ancient Poison to Modern Medicine
The use of Atropa belladonna dates back to antiquity, where its toxic properties were well-known and often utilized for nefarious purposes. The name "belladonna," meaning "beautiful lady" in Italian, arose from the cosmetic practice of using its extracts to dilate the pupils, creating a supposedly more alluring appearance.
The journey towards understanding the active principle of deadly nightshade began in the 19th century. The pivotal moment in the history of atropine was its first isolation in a pure crystalline form in 1831 by the German pharmacist Heinrich F. G. Mein.[1] This achievement paved the way for the scientific investigation of its pharmacological effects and its eventual adoption into modern medicine.
Natural Sources and Distribution of Atropine in Atropa belladonna
Atropine is a naturally occurring secondary metabolite in several members of the Solanaceae family, with Atropa belladonna being one of the most prominent sources. The concentration of atropine varies significantly among the different parts of the plant and is influenced by factors such as age and environmental conditions. The biosynthesis of atropine primarily occurs in the roots and is then translocated to other parts of the plant.
Quantitative Analysis of Atropine Content
The distribution of atropine in Atropa belladonna is not uniform. The following table summarizes the quantitative data on atropine content in various plant parts, compiled from multiple studies. This data is crucial for optimizing harvesting strategies for maximizing atropine yield.
| Plant Part | Atropine Content (mg/g of dry weight) | Reference |
| Roots | 8.11 - 80.6 | [2][3] |
| Leaves | 28.8 - 38.74 | [2][3] |
| Stems | 4.91 - 14.2 | [2][3] |
| Fruits (Berries) | 46.7 | [2] |
| Seeds | 48.2 | [3] |
Biosynthesis of Atropine in Atropa belladonna
The biosynthesis of atropine is a complex enzymatic process that begins with the amino acid L-phenylalanine. The pathway involves the formation of a tropane ring structure, which is then esterified with tropic acid.
Biosynthetic Pathway
The key steps in the biosynthesis of atropine are outlined below:
-
Formation of the Tropane Ring: The biosynthesis of the tropane moiety starts with the decarboxylation of L-ornithine to putrescine by ornithine decarboxylase. Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).[4][5] N-methylputrescine is subsequently oxidized by a diamine oxidase to an aldehyde, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with two molecules of acetyl-CoA to form tropinone, the precursor of the tropane ring.[6]
-
Reduction of Tropinone: Tropinone is stereospecifically reduced to tropine by the enzyme tropinone reductase I (TRI).[4]
-
Formation of Tropic Acid: The tropic acid moiety is derived from L-phenylalanine through a series of enzymatic reactions, including transamination to phenylpyruvic acid.[5]
-
Esterification: Finally, tropine is esterified with tropic acid to form littorine, which is then rearranged to hyoscyamine, the L-isomer of atropine. Racemization of hyoscyamine during extraction leads to the formation of atropine.[7]
Signaling Pathway Diagram
The following diagram illustrates the biosynthetic pathway of atropine from L-phenylalanine.
Caption: Biosynthetic pathway of atropine from L-ornithine and L-phenylalanine.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and structural elucidation of atropine from Atropa belladonna.
Extraction and Isolation of Atropine
A common and effective method for the extraction and isolation of atropine is solvent extraction.
Materials:
-
Dried and powdered Atropa belladonna plant material (leaves, roots, etc.)
-
Sodium carbonate solution
-
Petroleum ether
-
Aqueous acetic acid
-
Diethyl ether
-
Sodium hydroxide solution
-
Acetone
-
Beakers, filter paper, separating funnel, rotary evaporator
Protocol:
-
Moisten the powdered plant material with a sodium carbonate solution to liberate the free base form of the alkaloids.[8]
-
Extract the moistened powder with petroleum ether to remove fats and other non-polar compounds. Discard the petroleum ether extract.
-
The marc (solid residue) is then extracted with aqueous acetic acid to form the water-soluble acetate salts of the alkaloids.
-
Filter the acidic extract and wash it with diethyl ether in a separating funnel to remove any remaining impurities. Discard the ether layer.
-
Make the aqueous acidic layer alkaline with a sodium carbonate solution to precipitate the crude alkaloids.
-
Filter the precipitate, dry it, and then dissolve it in diethyl ether.
-
Concentrate the diethyl ether solution to induce the crystallization of atropine.
-
The crude crystals can be further purified by recrystallization from acetone.[8] To convert any co-extracted hyoscyamine to atropine, the crystals can be dissolved in alcohol containing sodium hydroxide, which facilitates racemization.[8]
Purification and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and quantification of atropine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient system of acetonitrile and water (both acidified with trifluoroacetic acid) is commonly used.[2][9]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of atropine of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the extracted and dried atropine sample in the mobile phase.
-
Chromatographic Conditions:
-
Quantification: Identify the atropine peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of atropine in the sample can be calculated by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Structural Elucidation of Atropine
The structure of the isolated atropine can be confirmed using a combination of spectroscopic techniques.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the proton environments in the molecule. The spectrum of atropine will show characteristic signals for the aromatic protons of the tropic acid moiety, the protons of the tropane ring, and the N-methyl group.
-
¹³C NMR: Reveals the number and types of carbon atoms present in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tropane skeleton.
4.3.2. Mass Spectrometry (MS)
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of atropine will show a molecular ion peak corresponding to its molecular weight (289.37 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the tropane ring.[10][11]
4.3.3. Infrared (IR) Spectroscopy
-
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of atropine will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretching of the ester.
Experimental Workflow Diagram
The following diagram provides a logical workflow for the extraction and analysis of atropine from Atropa belladonna.
Caption: A logical workflow for the extraction and analysis of atropine.
Conclusion
This technical guide has provided a comprehensive overview of the discovery and natural sourcing of atropine from Atropa belladonna. The historical context highlights the evolution of this compound from a notorious poison to a valuable pharmaceutical agent. The detailed information on its natural distribution and biosynthetic pathway offers crucial insights for researchers focused on natural product optimization and metabolic engineering. The provided experimental protocols for extraction, purification, and structural elucidation serve as a practical resource for scientists and drug development professionals, facilitating further research and application of this important alkaloid. The combination of quantitative data, detailed methodologies, and visual workflows aims to equip researchers with the necessary knowledge to effectively work with atropine derived from its natural source.
References
- 1. scribd.com [scribd.com]
- 2. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Drug Analytical Research [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Atropine Sulfate's Role in Blocking Vagal Nerve Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine sulfate, a tropane alkaloid derived from plants of the Solanaceae family, is a potent and widely utilized anticholinergic agent.[1] Its primary mechanism of action involves the competitive, reversible antagonism of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of acetylcholine (ACh), the principal neurotransmitter of the parasympathetic nervous system.[2][3] This guide provides a comprehensive technical overview of this compound's role in blocking vagal nerve activity, with a focus on its cardiovascular effects. It includes a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Introduction
The vagus nerve, the main component of the parasympathetic nervous system, plays a crucial role in regulating a myriad of physiological functions, most notably the "rest-and-digest" responses.[4] In the cardiovascular system, vagal efferent fibers release acetylcholine, which binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[2] This activation leads to a decrease in heart rate (negative chronotropy) and a slowing of conduction velocity (negative dromotropy).[2] Excessive vagal activity can lead to symptomatic bradycardia, a condition for which this compound is a first-line treatment.[1] Understanding the precise mechanisms by which atropine counteracts vagal influence is paramount for its safe and effective clinical application and for the development of novel therapeutics targeting the cholinergic system.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
This compound exerts its effects by competitively binding to all five subtypes of muscarinic acetylcholine receptors (M1-M5), although its most prominent cardiovascular effects are mediated through the blockade of M2 receptors in the heart.[2][3] As a competitive antagonist, atropine occupies the same binding site as acetylcholine, preventing the neurotransmitter from activating the receptor and initiating downstream signaling cascades.[2][3] This blockade effectively inhibits the parasympathetic influence on target organs.
Signaling Pathway of M2 Muscarinic Acetylcholine Receptor Blockade
In the sinoatrial node, the binding of acetylcholine to M2 receptors activates an inhibitory G-protein (Gi). This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK or K_ir3), leading to potassium efflux and hyperpolarization of the cell membrane.[6] This hyperpolarization slows the rate of diastolic depolarization, thereby decreasing the heart rate.[6] Atropine, by blocking the M2 receptor, prevents these events, leading to an increase in heart rate.
Quantitative Data
Receptor Binding Affinity
Atropine exhibits a high affinity for all muscarinic receptor subtypes. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Atropine Ki (nM) | Reference |
| M1 | 1.27 ± 0.36 | [4] |
| M2 | 3.24 ± 1.16 | [4] |
| M3 | 2.21 ± 0.53 | [4] |
| M4 | 0.77 ± 0.43 | [4] |
| M5 | 2.84 ± 0.84 | [4] |
Dose-Dependent Effects on Heart Rate
The administration of this compound leads to a dose-dependent increase in heart rate. However, at very low doses, a paradoxical transient bradycardia may be observed, which is thought to be due to a central vagotonic effect.[7]
| Species | Dose | Route | Effect on Heart Rate | Reference |
| Human (Healthy Volunteers) | 2 µg/kg | IV | 9 ± 1% increase in RR interval (bradycardia) | [8] |
| Human (Healthy Volunteers) | 15 µg/kg | IV | Significant decrease in RR interval (tachycardia) | [8] |
| Human (Congestive Heart Failure) | Low dose | IV | Minimal HR / Basal HR ratio (Rm) increased with disease severity | [9] |
| Human (Congestive Heart Failure) | High dose | IV | Augmented HR / Basal HR ratio (R1) showed weak correlation with basal HR | [9] |
| Infants (<15 kg) | 5 µg/kg | IV | 7% increase at 30s, 14% at 1 min, 25% at 5 min; no bradycardia observed | [10][11] |
| Rhesus Macaques | 14, 44, 140 mcg/kg | IM | Significant reduction in respiratory sinus arrhythmia for nearly 3 hours | [12] |
| Rats | 5, 20, 40, 80 mg/kg | IV | Dose-dependent reduction in both heart rate and blood pressure | [13] |
Experimental Protocols
Protocol for Assessing Vagal Tone via Pharmacological Blockade (Atropine Response Test)
This protocol is adapted from clinical and veterinary practices to assess the degree of vagal influence on heart rate.[14]
Objective: To determine the contribution of vagal tone to the resting heart rate.
Materials:
-
This compound for injection
-
ECG machine
-
Intravenous or subcutaneous injection supplies
-
Animal or human subject
Procedure:
-
Baseline Measurement: Record a baseline electrocardiogram (ECG) for a minimum of 5 minutes to establish the resting heart rate and rhythm.
-
Atropine Administration: Administer this compound at a dose sufficient to achieve complete vagal blockade. A commonly used dose in dogs is 0.04 mg/kg intravenously.[14] For human studies, doses up to 0.04 mg/kg have been used.[15]
-
Post-Atropine Measurement: Begin continuous ECG monitoring immediately after atropine administration. Record the ECG for at least 15 minutes if administered intravenously, or 30 minutes if administered subcutaneously, to capture the peak effect.[14]
-
Data Analysis:
-
Measure the heart rate before and at peak effect after atropine administration.
-
The difference between the peak heart rate after atropine and the baseline heart rate represents the magnitude of the cardiac vagal tone.
-
An appropriate response in dogs is generally considered a post-atropine heart rate of ≥ 135–140 BPM or at least a 50%–100% increase from baseline.[14]
-
Protocol for In Vivo Electrophysiological Recording of Vagal Nerve Activity
This protocol provides a general framework for the direct measurement of vagal nerve electrical activity in an animal model, adapted from methodologies described in the literature.[16][17]
Objective: To directly measure the effect of this compound on the electrical activity of the vagus nerve.
Materials:
-
Anesthetized rodent model (e.g., rat or mouse)
-
This compound for injection
-
Surgical instruments for dissection
-
Bipolar hook or cuff electrodes
-
Electrophysiology recording system (amplifier, filter, data acquisition)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and perform a surgical dissection to expose the cervical vagus nerve.
-
Electrode Placement: Carefully place a bipolar hook or cuff electrode around the isolated vagus nerve, ensuring good electrical contact without causing nerve damage.
-
Baseline Recording: Record baseline vagal nerve activity (compound action potentials) for a stable period (e.g., 10-15 minutes).
-
Atropine Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally) at the desired dose.
-
Post-Atropine Recording: Continue to record vagal nerve activity to observe any changes in the firing rate or amplitude of the compound action potentials following atropine administration.
-
Data Analysis:
-
Quantify the nerve activity (e.g., spike rate, integrated neurogram) before and after atropine administration.
-
Compare the changes in nerve activity to assess the central and peripheral effects of atropine on vagal efferent and afferent signaling.
-
Conclusion
This compound is a cornerstone therapy for conditions involving heightened vagal tone, primarily through its competitive antagonism of M2 muscarinic acetylcholine receptors in the heart. This guide has provided a detailed technical overview of its mechanism of action, supported by quantitative data on receptor affinity and dose-dependent effects on heart rate. The outlined experimental protocols offer standardized methodologies for researchers to further investigate the nuanced effects of atropine and other anticholinergic agents on vagal nerve activity. A thorough understanding of these principles is essential for the continued optimization of its clinical use and for the development of next-generation therapeutics targeting the cholinergic control of cardiovascular function.
References
- 1. How Does Atropine Help People with Bradycardia? [healthline.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Usefulness of low doses of atropine to quantify the vagal stimulus-response relation in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Do small doses of atropine (<0.1 mg) cause bradycardia in young children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of atropine on respiratory sinus arrhythmia (RSA) in the rhesus macaque [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
- 15. Relationship between pulse interval and respiratory sinus arrhythmia: a time- and frequency-domain analysis of the effects of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardization of methods to record Vagus nerve activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate: A Comprehensive Technical Guide to its Cellular and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It is a core medicine in the treatment of various conditions, including bradycardia, organophosphate poisoning, and ophthalmic disorders. Its therapeutic efficacy is rooted in its ability to block the parasympathetic effects of acetylcholine. This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support research and drug development endeavors.
Primary Molecular Targets: Muscarinic Acetylcholine Receptors
The principal molecular targets of this compound are the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). Atropine is a non-selective antagonist, meaning it binds to all five subtypes with high affinity, competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine.[1] This blockade of muscarinic receptors is the foundation of atropine's pharmacological effects.
Quantitative Binding Affinity Data
The affinity of this compound for each muscarinic receptor subtype has been quantified through various in vitro studies, typically using radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), demonstrate the high-affinity binding of atropine across all five receptor subtypes.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
-
Table 1: Binding Affinities of this compound for Human Muscarinic Receptor Subtypes. Data compiled from radioligand binding assays.[2]
Cellular Mechanisms of Action: G-Protein Coupling and Downstream Signaling
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, trigger distinct intracellular signaling cascades. Atropine, as an antagonist, prevents these signaling events from occurring. The five muscarinic receptor subtypes couple to different families of G-proteins, leading to a variety of cellular responses.
-
M1, M3, and M5 Receptors: These receptors primarily couple to the Gq/11 family of G-proteins. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Atropine's antagonism at these receptors blocks these G-protein-mediated signaling pathways, leading to its observed physiological effects.
Signaling Pathway Diagrams
Caption: Atropine blocks acetylcholine-mediated Gq/11 signaling.
Caption: Atropine blocks acetylcholine-mediated Gi/o signaling.
Modulation of Other Signaling Pathways
Beyond the canonical G-protein signaling cascades, atropine has been shown to influence other critical intracellular pathways, such as the PI3K-AKT and MAPK pathways. This modulation is often a downstream consequence of its primary action on muscarinic receptors. For instance, in certain cell types, atropine can inhibit the activation of these pathways, which are crucial for cell growth, proliferation, and survival.
PI3K-AKT and MAPK Pathway Inhibition
Studies have demonstrated that atropine can attenuate the activation of the PI3K-AKT and MAPK/ERK pathways. This effect is particularly relevant in contexts where muscarinic receptor activation promotes cell proliferation or inflammation. By blocking the initial signal from the muscarinic receptor, atropine indirectly prevents the downstream activation of these pathways.
Caption: Atropine's antagonism of mAChRs inhibits downstream PI3K-AKT and MAPK signaling.
Experimental Protocols
The following provides a generalized yet detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for a specific muscarinic receptor subtype.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 1 µM atropine) for non-specific binding.
-
50 µL of varying concentrations of this compound (the competitor).
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound exerts its pharmacological effects primarily through the competitive and non-selective antagonism of all five subtypes of muscarinic acetylcholine receptors. This action blocks the canonical Gq/11 and Gi/o signaling pathways and can also modulate other critical intracellular signaling cascades, including the PI3K-AKT and MAPK pathways. A thorough understanding of these cellular and molecular targets is paramount for the continued development of more selective and efficacious muscarinic receptor modulators for a wide range of therapeutic applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of pharmacology and drug discovery.
References
Atropine Sulfate's Impact on Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological effects of atropine sulfate on smooth muscle contraction. This compound, a competitive antagonist of muscarinic acetylcholine receptors, plays a crucial role in modulating smooth muscle tone throughout the body. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][2][3] It does not prevent the release of ACh but rather antagonizes its effects at the effector cell.[1] This antagonism is reversible and can be overcome by increasing the concentration of acetylcholine at the receptor sites.[1][4]
Smooth muscle contraction is primarily mediated by the M2 and M3 muscarinic receptor subtypes.[5] The M3 receptor, coupled to the Gq/11 G-protein, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to the contractile process.[6][7] The M2 receptor, coupled to the Gi/o G-protein, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can also contribute to contraction.[5][8]
This compound, by blocking these receptors, inhibits the downstream signaling cascades, ultimately leading to smooth muscle relaxation or prevention of contraction.[9][10]
Quantitative Data
The inhibitory effects of this compound on smooth muscle contraction can be quantified using various pharmacological parameters. The following tables summarize key quantitative data from different studies.
Table 1: IC50 and Ki Values of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Ki (nM) | Source(s) |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 | [8] |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 | [8] |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 | [8] |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 | [8] |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 | [8] |
Table 2: pA2 and pKB Values of this compound in Smooth Muscle Preparations
| Tissue Preparation | Agonist | pA2 Value | pKB Value | Source(s) |
| Canine Stomach Smooth Muscle Cells | - | 10.2 ± 1.1 | - | [9] |
| Human Umbilical Vein | Acetylcholine | 9.75 | 9.67 ± 0.12 | [2] |
| Guinea Pig Ileum | Carbamylcholine | - | 9.0 (8.9-9.2) | [11][12] |
| Rat Ileum | Acetylcholine | - | - | [1] |
| Chicken Ileum | Acetylcholine | High | - | [13] |
| Rabbit Ileum | Bethanechol | - | 8.5 (8.36-8.8) | [12] |
Signaling Pathways
The interaction of acetylcholine with muscarinic receptors and the subsequent inhibitory effect of this compound can be visualized through the following signaling pathway diagram.
Figure 1: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction and Site of this compound Inhibition.
Experimental Protocols
The following section details a generalized protocol for investigating the effect of this compound on acetylcholine-induced smooth muscle contraction using an isolated organ bath setup.
Materials and Reagents
-
Isolated Tissue: Guinea pig ileum, rat ileum, or other suitable smooth muscle preparation.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[13][14]
-
Agonist: Acetylcholine chloride stock solution (e.g., 1 mg/mL).
-
Antagonist: this compound stock solution (e.g., 1 mg/mL).
-
Equipment: Isolated organ bath system with a tissue holder, force-displacement transducer, amplifier, and data acquisition system.[15][16]
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the ileum).
-
Gently remove any adhering connective tissue and flush the lumen with PSS.
-
Suspend the tissue segment in the organ bath containing PSS, with one end attached to a fixed hook and the other to the force transducer.[13][14]
-
-
Equilibration:
-
Generating a Control Dose-Response Curve for Acetylcholine:
-
Add increasing cumulative concentrations of acetylcholine to the organ bath.
-
Record the contractile response until a maximal contraction is achieved.
-
Wash the tissue thoroughly with PSS to return to baseline tension.
-
-
Determining the Effect of this compound:
-
Introduce a fixed concentration of this compound into the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).[13]
-
Repeat the cumulative addition of acetylcholine in the presence of this compound and record the contractile responses.
-
A rightward shift in the acetylcholine dose-response curve indicates competitive antagonism.[1][4]
-
-
Data Analysis:
-
Measure the amplitude of contraction at each agonist concentration.
-
Plot the contractile response against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of atropine.
-
Perform a Schild analysis to determine the pA2 value of atropine, which provides a measure of its affinity for the muscarinic receptor.[2][18]
-
Figure 2: General Experimental Workflow for Investigating the Effect of this compound on Smooth Muscle Contraction.
Conclusion
This compound is a potent and specific competitive antagonist of muscarinic acetylcholine receptors in smooth muscle. Its inhibitory effects can be quantified through dose-response analysis and Schild plots. The experimental protocols described in this guide provide a robust framework for investigating the pharmacological properties of this compound and other antimuscarinic agents in a research and drug development setting. A thorough understanding of its mechanism of action and quantitative effects is essential for its appropriate therapeutic application and for the development of novel drugs targeting the muscarinic system.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOME EFFECTS OF ATROPINE ON SMOOTH MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effects on Schild regressions of antagonist removal from the receptor compartment by a saturable process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 15. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. researchgate.net [researchgate.net]
- 18. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
Atropine Sulfate: A Comprehensive Technical Review of its Anticholinergic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine sulfate, a tropane alkaloid, is a potent and clinically significant anticholinergic agent. Its therapeutic and toxicological effects are primarily attributable to its competitive, non-selective antagonism of muscarinic acetylcholine receptors. This technical guide provides an in-depth analysis of the anticholinergic properties of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization. Quantitative data from various in vitro and in vivo studies are summarized to offer a comprehensive understanding of its receptor affinity, potency, and physiological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is the sulfate salt of atropine, a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[1] Originally isolated from the plant Atropa belladonna, it has a long history of medicinal use.[1] Its primary mechanism of action is the competitive and reversible blockade of muscarinic acetylcholine receptors, which mediate the effects of the neurotransmitter acetylcholine in the parasympathetic and central nervous systems.[1][2] This antagonism leads to a wide range of physiological effects, making atropine a valuable therapeutic agent for various conditions, including bradycardia, organophosphate poisoning, and as a pre-anesthetic medication to reduce secretions.[3] Concurrently, these same anticholinergic properties are responsible for its characteristic side effects.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. It acts as a non-selective antagonist, demonstrating affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger distinct intracellular signaling cascades. By blocking these receptors, atropine prevents the downstream effects of parasympathetic nerve stimulation.
Signaling Pathways
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and modulation of ion channels. Atropine's blockade of these receptors prevents these signaling events from occurring.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of this compound are crucial to understanding its clinical effects and duration of action.
-
Absorption: Atropine is rapidly absorbed following intramuscular injection, with peak plasma concentrations reached within 3 minutes.[4] It is also well absorbed from the gastrointestinal tract and can be administered via intravenous, subcutaneous, and endotracheal routes.[1]
-
Distribution: Atropine is distributed throughout the body and readily crosses the blood-brain barrier.[1] Plasma protein binding is in the range of 14% to 44%.[1]
-
Metabolism: The liver is the primary site of atropine metabolism, mainly through enzymatic hydrolysis.[1] The major metabolites include noratropine and atropine-n-oxide.[1]
-
Excretion: A significant portion of atropine (13% to 50%) is excreted unchanged in the urine.[1] The elimination half-life is approximately 2 to 4 hours in adults, but can be longer in the elderly.[1]
Pharmacodynamics: Systemic Effects
The anticholinergic properties of this compound manifest in a variety of dose-dependent physiological effects across different organ systems.
-
Cardiovascular System: At low doses, atropine can cause a paradoxical slowing of the heart rate.[1] At higher therapeutic doses, it blocks M2 receptors in the sinoatrial node, leading to tachycardia.[2]
-
Gastrointestinal System: Atropine reduces salivary, gastric, and intestinal secretions and decreases the motility of the gastrointestinal tract.[1]
-
Respiratory System: It causes bronchodilation and reduces secretions from the respiratory tract.[1]
-
Ocular System: Topical or systemic administration leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[5][6]
-
Central Nervous System: Atropine can cause a range of CNS effects, from stimulation at lower doses to delirium and hallucinations at toxic doses.[7]
-
Glandular Secretions: It effectively inhibits secretions from salivary, sweat, and lacrimal glands.
Experimental Protocols
The anticholinergic properties of this compound are characterized using a variety of in vitro and in vivo experimental models.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of atropine for muscarinic receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 µM atropine).
-
-
Data Analysis: The concentration of atropine that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
In Vitro Isolated Organ Bath Assay (Schild Analysis)
This functional assay measures the antagonistic potency of atropine on smooth muscle contractions induced by a muscarinic agonist.
-
Objective: To determine the pA2 value of this compound, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
-
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).[9][10]
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[11]
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
This compound solutions of varying concentrations.
-
-
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Obtain a cumulative concentration-response curve for the muscarinic agonist.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a specific period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of atropine.
-
Repeat steps 3-5 with increasing concentrations of atropine.
-
-
Data Analysis: The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence and absence of the antagonist. A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of atropine. The pA2 value is the x-intercept of the Schild plot.[12]
In Vivo Models
In vivo studies in animal models are essential for evaluating the systemic anticholinergic effects of atropine.
-
Heart Rate Studies in Rats: Anesthetized rats are instrumented to monitor heart rate and blood pressure. This compound is administered intravenously at various doses, and the changes in heart rate are recorded over time.[13]
-
Salivary Secretion Inhibition in Rodents: Salivation is induced in rodents using a muscarinic agonist (e.g., pilocarpine). This compound is administered prior to the agonist, and the volume of saliva produced is measured and compared to control animals.[14]
-
Pupillary Dilation in Rabbits or Monkeys: this compound solution is administered topically to the eye of the animal. The pupil diameter is measured at regular intervals using a pupillometer to determine the onset, peak, and duration of mydriasis.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the anticholinergic properties of this compound from various studies.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Muscarinic Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60[15] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63[15] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04[15] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07[15] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16[15] |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Functional Antagonism of this compound
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Gastric Fundus | Bethanechol | 8.16[16] |
| Guinea Pig Gastric Smooth Muscle | Bethanechol | 8.52[16] |
| Isolated Mouse Stomach | - | Low estimation[17] |
| Rat Ileum | Acetylcholine | -[9] |
Table 3: In Vivo Anticholinergic Effects of this compound
| Effect | Species | Dose | Route | Observed Effect |
| Heart Rate | Rat | 5-80 mg/kg | IV | Dose-dependent reduction in heart rate and blood pressure[13] |
| Heart Rate | Human | 0.7 µg/kg | IV | Decreased mean heart rate[18] |
| Salivary Secretion | Human | 0.03 mg/kg | Oral | 84.3% reduction in salivary flow[19] |
| Salivary Secretion | Human | 0.02 mg/kg | IM | 87.5% reduction in salivary flow[19] |
| Salivary Secretion | Human | 600 µg | Sublingual | Significant reduction in saliva secretion[20] |
| Pupillary Dilation | Human | 1% solution | Topical | Maximal mydriasis in ~40 minutes[6] |
| Pupillary Dilation | Human | 1% solution | Topical | Full recovery can take up to one week[6] |
Conclusion
This compound is a cornerstone anticholinergic agent with well-characterized properties. Its non-selective, competitive antagonism of all five muscarinic acetylcholine receptor subtypes underlies its diverse and potent physiological effects. The quantitative data from in vitro binding and functional assays, along with in vivo studies, provide a robust understanding of its affinity, potency, and systemic actions. The experimental protocols detailed herein represent standard methodologies for the continued investigation of atropine and the development of novel anticholinergic drugs. This comprehensive technical guide serves as a foundational resource for researchers and drug development professionals, facilitating a deeper understanding of the anticholinergic properties of this compound and its role in pharmacology and therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Atropine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Serum anticholinergic activity and behavior following this compound administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organ bath - Wikipedia [en.wikipedia.org]
- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 13. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examining the Role of Sublingual Atropine for the Treatment of Sialorrhea in Patients with Neurodevelopmental Disabilities: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low estimation of pA2 values for metiamide and atropine for acid secretion in the isolated mouse stomach [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of low-dose atropine on heart rate fluctuations during orthostatic load: a spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preliminary Studies on Atropine Sulfate for Novel Therapeutic Uses: A Technical Guide
Introduction
Atropine sulfate, a naturally occurring tertiary amine derived from the Atropa belladonna plant, is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] For over a century, it has been an essential medication in clinical practice, with well-established uses as a pre-anesthetic agent to reduce secretions, for the treatment of bradycardia, and as an antidote for organophosphate poisoning.[2][3] In ophthalmology, it has traditionally been used for mydriasis and cycloplegia.[4]
Recent preliminary studies and clinical trials have begun to explore novel therapeutic applications for this compound, leveraging its anticholinergic properties in innovative ways. This technical guide provides an in-depth overview of these emerging uses, focusing on the control of myopia progression, treatment of amblyopia, and evolving protocols for organophosphate poisoning and uveitis. The content is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Myopia Progression Control
The use of low-dose this compound eye drops to slow the progression of myopia in children is one of the most extensively studied novel applications.[5] The rationale has shifted from a focus on its accommodative effects to its influence on retinal and scleral biochemistry.[6]
Data from Key Clinical Trials
Multiple randomized controlled trials have demonstrated the efficacy of low-dose atropine in a dose-dependent manner.[7] The Low-Concentration Atropine for Myopia Progression (LAMP) and Atropine Treatment of Myopia (ATOM) studies are landmark trials in this field.[8][9]
| Study / Trial | Atropine Concentration(s) | Key Findings & Outcomes | Reference(s) |
| ATOM2 Study | 0.5%, 0.1%, 0.01% | After 2 years, myopia progression was -0.30D, -0.38D, and -0.49D respectively, significantly lower than the control group (-1.20D). 0.01% atropine showed the best therapeutic index with minimal side effects. | [9] |
| LAMP Study | 0.05%, 0.025%, 0.01% | After 1 year, 0.05% atropine was most effective, with a mean myopia progression of -0.27D and axial elongation of 0.20 mm, compared to the placebo group's -0.81D progression and 0.41 mm elongation. A clear concentration-dependent response was observed. | [8][9] |
| Shih et al. (1999) | 0.5%, 0.25%, 0.1% | After 2 years, mean myopia progression was -0.04D, -0.45D, and -0.47D respectively, compared to -1.06D in the tropicamide control group. | [8] |
| Zadnik et al. (2023) | 0.01%, 0.02% | Over 3 years, 0.01% atropine significantly reduced myopia progression and axial elongation compared to placebo. 0.02% did not show a statistically significant effect on the primary endpoint. | [10] |
Experimental Protocols
Example Protocol: The Low-Concentration Atropine for Myopia Progression (LAMP) Study
-
Study Design: A randomized, placebo-controlled, double-masked clinical trial.
-
Participants: 438 children aged 4-12 years with myopia of at least -1.0 diopter (D) and astigmatism of -2.5 D or less.
-
Inclusion Criteria: Documented myopia progression of at least -0.5 D in the preceding year.
-
Intervention: Participants were randomly assigned to receive 0.05%, 0.025%, or 0.01% atropine eye drops, or a placebo eye drop, once nightly in both eyes for one year.
-
Outcome Measures:
-
Primary: Change in spherical equivalent (SE) refraction, measured by cycloplegic autorefraction.
-
Secondary: Change in axial length (AL), measured by optical biometry.
-
-
Follow-up: Examinations were conducted at baseline, 2 weeks, 4 months, 8 months, and 12 months. Side effects such as photophobia and difficulty with near vision were monitored.[8][9]
Signaling Pathways and Experimental Workflow
The exact mechanism of atropine in myopia control is not fully elucidated but is thought to involve non-accommodative pathways at the retina and sclera.[6][8] Atropine, as a non-selective muscarinic antagonist, may act on M1/M4 receptors in the retina, potentially modulating dopamine release, which is known to inhibit eye growth.[6][8] It may also have a direct influence on scleral fibroblasts, affecting extracellular matrix remodeling and reducing scleral thinning and hypoxia.[11]
Amblyopia Treatment
Pharmacological penalization using 1% this compound in the non-amblyopic (sound) eye is an alternative to patching for treating amblyopia.[12][13] Atropine-induced cycloplegia blurs near vision in the sound eye, forcing the use and development of the amblyopic eye.[13]
Data from Key Clinical Trials
The Pediatric Eye Disease Investigator Group (PEDIG) has conducted several key randomized trials comparing atropine with traditional patching.
| Study / Trial | Atropine Protocol | Patient Age (years) | Key Findings & Outcomes | Reference(s) |
| ATS (Moderate Amblyopia) | 1% Atropine daily | 3 to <7 | Improvement in visual acuity was similar to patching (≥6 hours/day) after 6 months. Atropine was favored by parents over patching. | [14] |
| ATS (Moderate Amblyopia) | 1% Atropine weekend only vs. daily | 3 to <7 | Weekend-only atropine was as effective as daily administration, with both groups showing a mean improvement of 2.3 lines in visual acuity at 4 months. | [13] |
| ATS (Severe Amblyopia) | 1% Atropine weekend only | 3 to <7 | Mean visual acuity improved by 4.5 to 5.1 lines after ~18 weeks. | [13][15] |
| ATS (Older Children) | 1% Atropine weekend only | 7 to 12 | Mean visual acuity improved by 1.5 lines. Patching (2 hours/day) led to similar improvement. | [15][16] |
Experimental Protocols
Example Protocol: Amblyopia Treatment Study (ATS) - Weekend Atropine
-
Study Design: A prospective, randomized, multi-center clinical trial.
-
Participants: Children aged 3 to <7 years with moderate amblyopia (visual acuity 20/40 to 20/80).
-
Inclusion Criteria: Strabismus, anisometropia, or both as the cause of amblyopia.
-
Intervention:
-
Group 1 (Daily): One drop of 1% this compound administered to the sound eye every day.
-
Group 2 (Weekend): One drop of 1% this compound administered to the sound eye on Saturday and Sunday.
-
-
Outcome Measures: The primary outcome was the mean improvement in best-corrected visual acuity of the amblyopic eye from baseline to 4 months.
-
Follow-up: Visual acuity was assessed by a masked examiner using standardized protocols at baseline and at 4 months.[13]
Organophosphate Poisoning
Atropine is a critical life-saving antidote for poisoning by organophosphorus (OP) compounds, which are found in pesticides and nerve agents.[5][17] OP compounds irreversibly inhibit acetylcholinesterase (AChE), leading to an excess of acetylcholine and a subsequent cholinergic crisis.[18] Atropine counteracts the muscarinic effects of this crisis.[17]
Dosing and Administration Protocols
Dosing is titrated to effect, primarily aiming to dry bronchial secretions and improve cardiovascular status. Pupil size is not a reliable indicator for dosing.[2]
| Patient Type | Initial Dose | Maintenance / Repeat Dose | Therapeutic Goal ("Atropinization") | Reference(s) |
| Adult | 2-6 mg IV Push/IM | Repeat every 3-5 minutes until symptoms resolve. The dose can be doubled each time if there is no response. | Drying of respiratory secretions, clearing of lungs, and improved heart rate. | [17][19] |
| Pediatric | 0.02 mg/kg IV Push (Min: 0.1 mg, Max: 0.5 mg) | Repeat every 3-5 minutes. | Same as adult. | [2][19] |
| Severe Poisoning | High-dose continuous IV infusion (e.g., 0.02-0.08 mg/kg/h) | Titrated based on clinical response. | Sustained control of muscarinic symptoms, especially excessive secretions and bronchospasm. | [18][20] |
Mechanism of Action in OP Poisoning
In organophosphate poisoning, the enzyme acetylcholinesterase is inhibited, leading to a buildup of acetylcholine (ACh) in the synaptic cleft. This results in overstimulation of both muscarinic and nicotinic receptors. Atropine acts by competitively blocking ACh at muscarinic receptors, thereby alleviating symptoms like bradycardia, salivation, lacrimation, bronchospasm, and gastrointestinal hypermotility. It does not affect the nicotinic symptoms (e.g., muscle weakness, paralysis), which require treatment with an oxime like pralidoxime to reactivate AChE.[3][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. reviewofmm.com [reviewofmm.com]
- 7. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Efficacy and Safety of 0.01% and 0.02% Atropine for the Treatment of Pediatric Myopia Progression Over 3 Years: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of atropine in myopia control: insights into choroidal and scleral mechanisms [frontiersin.org]
- 12. Atropine occlusion in the treatment of strabismic amblyopia and its effect upon the non-amblyopic eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Amblyopia Treatment Studies: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reviewofophthalmology.com [reviewofophthalmology.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Research Portal [scholarship.miami.edu]
- 17. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemsftg.com [chemsftg.com]
- 20. A case of severe organophosphate poisoning used a high-dose atropine [jksct.or.kr]
Methodological & Application
Application Notes and Protocols for Intravenous Administration of Atropine Sulfate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of Atropine Sulfate in preclinical research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide the effective use of atropine in various animal models.
1. Introduction
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It is a naturally occurring tertiary amine derived from plants of the Solanaceae family, such as Atropa belladonna.[1][2] In preclinical research, intravenous atropine is widely used to investigate the role of the cholinergic nervous system in various physiological and pathological processes. Its primary effects include increasing heart rate, reducing salivary and bronchial secretions, and decreasing gastrointestinal motility.[3][4][5]
2. Mechanism of Action
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors (M1-M5).[1] This antagonism inhibits the physiological responses normally induced by parasympathetic (vagal) stimulation.
-
M1, M3, M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism at these receptors inhibits the phospholipase C (PLC) pathway, reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[1]
-
M2, M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's blockade of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1] In the heart, M2 receptor antagonism is responsible for the increase in heart rate.
3. Applications in Preclinical Models
Intravenous this compound is utilized in a variety of preclinical applications:
-
Cardiovascular Research: To study its effects on heart rate (chronotropy) and atrioventricular conduction, often in models of bradycardia or atrioventricular block.[3][6]
-
Anesthesiology: As a pre-anesthetic agent to reduce salivary and bronchial secretions, preventing potential airway obstruction during surgical procedures.[5][7][8]
-
Toxicology and Pharmacology: As an antidote for organophosphate and nerve agent poisoning, which cause an overstimulation of the cholinergic system.[1][4][9]
-
Ophthalmology: While typically administered topically for ophthalmic indications, systemic administration can be used to study systemic effects on ocular parameters.[10]
4. Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous administration of this compound in various preclinical models.
Table 1: Recommended Intravenous Dosages
| Animal Model | Indication | Dosage (mg/kg) | Reference(s) |
| Dogs | Pre-anesthetic | 0.02 - 0.04 | [9] |
| Bradycardia | 0.02 - 0.04 | [6] | |
| Organophosphate Poisoning (Antidote) | Up to 0.5 (1/4 of total dose IV) | [9] | |
| Emergency (CPR) | 0.04 | [3][11] | |
| Cats | Pre-anesthetic | 0.02 - 0.04 | [9] |
| Bradycardia | 0.02 - 0.04 | [6] | |
| Organophosphate Poisoning (Antidote) | Up to 0.5 (1/4 of total dose IV) | [9] | |
| Rats | Cardiac Research | 0.05 - 0.5 | [4] |
| Organophosphate Poisoning (Antidote) | Up to 10 (repeated as needed) | [4] | |
| Non-Human Primates | Bradycardia/Hypersalivation | 0.025 - 0.05 | [12] |
Table 2: Pharmacokinetic Parameters (Following IV Administration)
| Parameter | Value | Species | Reference(s) |
| Onset of Action | Rapid | General | [3][11] |
| Duration of Action | 20 - 30 minutes | Small Animals | [3][11] |
| Plasma Half-life (t½) | ~2 - 4 hours | Human | [13] |
| 2.27 hours | Horse (IM) | [2] | |
| Plasma Protein Binding | ~44% | Human | [13][14] |
| Metabolism | Hepatic (enzymatic hydrolysis) | General | [4][13] |
| Excretion | Urine (13-50% as unchanged drug) | Human | [13] |
5. Experimental Protocols
The following are generalized protocols for common preclinical applications of intravenous this compound. These should be adapted based on the specific research question, animal model, and institutional guidelines.
5.1. Protocol for Reversal of Drug-Induced Bradycardia in Rodents
This protocol describes the use of atropine to reverse bradycardia induced by a pharmacological agent in a rodent model.
Materials:
-
This compound injectable solution
-
Sterile 0.9% saline
-
Bradycardic agent (e.g., beta-blocker, cholinergic agonist)
-
Anesthetizing agent
-
ECG monitoring system or tail-cuff system
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved protocol. Place the animal on a homeothermic blanket to maintain body temperature.
-
Instrumentation: Attach ECG leads or a tail-cuff sensor to monitor heart rate continuously.
-
Baseline Measurement: Record a stable baseline heart rate for at least 15-30 minutes.
-
Induction of Bradycardia: Administer the bradycardic agent and monitor the heart rate until a stable, reduced rate is achieved.
-
Atropine Administration: Administer this compound intravenously at the desired dose (e.g., 0.05 - 0.5 mg/kg for rats).[4]
-
Data Collection: Record the heart rate continuously or at regular intervals (e.g., 1, 5, 15, 30, and 60 minutes) following atropine administration to assess the reversal of bradycardia.
-
Post-Procedure Monitoring: Continue to monitor the animal until it has fully recovered from anesthesia.
5.2. Protocol for Pre-anesthetic Use in Canines
This protocol outlines the use of atropine as a pre-anesthetic agent to reduce secretions in dogs.
Materials:
-
Anesthetic induction and maintenance agents
-
Intravenous catheter and fluids
-
Surgical monitoring equipment (ECG, pulse oximeter, blood pressure)
Procedure:
-
Pre-Anesthetic Examination: Perform a thorough physical examination of the dog.
-
IV Catheter Placement: Place an intravenous catheter for drug administration and fluid support.
-
Atropine Administration: Administer this compound at a dose of 0.02-0.04 mg/kg IV approximately 15-20 minutes prior to anesthetic induction.[9]
-
Anesthetic Induction: Induce anesthesia using a standard protocol (e.g., propofol, ketamine/valium).
-
Intubation and Maintenance: Intubate the animal and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane, sevoflurane).
-
Monitoring: Throughout the procedure, monitor for heart rate, blood pressure, and any signs of excessive tachycardia.[3] Also, observe for a reduction in salivary and bronchial secretions.
-
Recovery: Monitor the animal closely during the recovery period.
6. Safety and Considerations
-
Tachycardia: A common side effect is an increase in heart rate.[3] In animals with pre-existing cardiac conditions, this should be closely monitored.
-
Paradoxical Bradycardia: Low doses of atropine may initially cause a transient decrease in heart rate before the heart rate increases.[3]
-
Species Differences: Rats possess serum atropine esterase, which can lead to a more rapid hydrolysis of atropine.[4] This may necessitate higher or more frequent dosing compared to other species.
-
Drug Interactions: Atropine's effects may be enhanced by other drugs with anticholinergic properties, such as antihistamines and phenothiazines.[4]
-
Contraindications: Atropine should be used with caution in animals with glaucoma, tachyarrhythmias, or gastrointestinal ileus.[9]
7. Preparation and Storage of this compound Solution
-
Vehicle: this compound is typically dissolved in sterile 0.9% saline.[1]
-
Preparation: For preclinical studies, commercially available injectable solutions are often used. If preparing from a powder, weigh the desired amount of this compound and dissolve it in the appropriate volume of sterile saline to achieve the target concentration. The solution can be sterile-filtered through a 0.22 µm filter for parenteral administration.[1]
-
Storage: Store stock solutions at 2-8°C, protected from light. It is recommended to prepare fresh dilutions for each experiment.[1]
By following these guidelines and protocols, researchers can effectively and safely utilize intravenous this compound in a variety of preclinical studies. It is imperative to adhere to all institutional animal care and use committee (IACUC) regulations and guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. This compound – Rat Guide [ratguide.com]
- 5. This compound Injection, USP [dailymed.nlm.nih.gov]
- 6. advacarepharma.com [advacarepharma.com]
- 7. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. vetscraft.com [vetscraft.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Application Notes and Protocols for Ophthalmic Application of Atropine Sulfate in Animal Models of Myopia Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atropine sulfate, a non-selective muscarinic acetylcholine receptor antagonist, has been a subject of extensive research for its efficacy in controlling myopia progression.[1] While its clinical use in children is well-documented, animal models are indispensable for elucidating the underlying biological mechanisms and for the preclinical evaluation of novel therapeutic strategies.[2] These models allow for invasive and longitudinal studies that are not feasible in human subjects. This document provides detailed application notes and standardized protocols for the use of this compound in common animal models of myopia.
The primary mechanisms through which atropine is thought to exert its anti-myopia effects are multifaceted and extend beyond its well-known impact on accommodation.[3][4] Current research in animal models points towards several key pathways: regulation of scleral remodeling and extracellular matrix (ECM) composition, modulation of choroidal thickness and blood flow, and interaction with various signaling cascades in the retina and sclera.[4][5][6][7] Animal studies have been crucial in identifying the involvement of muscarinic receptors (specifically M1 and M4 subtypes in mammals), the hypoxia-inducible factor-1α (HIF-1α) pathway, and neurotransmitter systems like dopamine in mediating atropine's effects.[3][5][7][8][9]
Commonly employed animal models include form-deprivation myopia (FDM) and lens-induced myopia (LIM) in species such as mice, guinea pigs, chicks, and tree shrews.[5][8][10][11] The selection of the model and species depends on the specific research question, with each offering unique advantages for studying different aspects of myopia development and its control by atropine.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data from representative studies on the effect of atropine treatment on key myopia-related parameters in different animal models.
Table 1: Effect of Atropine on Form-Deprivation Myopia (FDM) in Mice
| Parameter | FDM Control Group | FDM + Atropine Group | Outcome | Reference |
| Axial Length | Significant elongation | Markedly reduced elongation | Atropine significantly inhibits axial elongation. | [5][7] |
| Scleral Thickness | Thinning | Restored thickness | Atropine counteracts myopia-induced scleral thinning. | [7] |
| Choroidal Thickness | Thinning | Restored thickness | Atropine reverses choroidal thinning. | [6][7] |
| Collagen Volume Fraction (Sclera) | Increased remodeling | Decreased collagen volume fraction | Atropine inhibits ECM remodeling associated with myopia. | [5][7] |
| HIF-1α Expression (Sclera) | Elevated | Reduced | Atropine downregulates the hypoxia marker HIF-1α. | [5][6][7] |
Table 2: Effect of Atropine on Lens-Induced and Form-Deprivation Myopia in Guinea Pigs
| Myopia Model | Atropine Concentration | Key Findings | Reference |
| Lens-Induced Myopia (-10D) | 1% Topical (daily) | Significantly less myopic change in axial length compared to control after 2 weeks. | [10] |
| Lens-Induced Myopia (-6D) | 0.1% Topical (twice daily) | Did not inhibit the early induction of myopia or ocular elongation after 1 week. | |
| Form-Deprivation Myopia | 1% Topical (daily) | Did not show a significant difference from the control in reducing axial length or refractive error after 10 weeks. | [11] |
| Form-Deprivation Myopia | Intravitreal Injections | Significantly inhibited myopic shift and vitreous chamber depth elongation. Showed an effect on the outer retina. | [12] |
Table 3: Effect of Muscarinic Antagonists in Tree Shrew Myopia Models
| Myopia Model | Antagonist | Target Receptor | Effect on Myopia Development | Reference |
| Form-Deprivation | MT3 | M4 selective | Reduced development of deprivation-induced myopia. | [8][9][13] |
| Form-Deprivation | MT7 | M1 selective | Reduced development of deprivation-induced myopia. | [8][9][13] |
| Lens-Induced (-9.5D) | MT7 | M1 selective | Effective at inhibiting lens-induced myopia. | [8][9][13] |
Experimental Protocols
Protocol 1: Form-Deprivation Myopia (FDM) Induction and Atropine Treatment in Mice
Objective: To induce myopia through form deprivation and evaluate the efficacy of topically applied this compound in mitigating myopic progression.
Animal Model:
Materials:
-
This compound eye drops (e.g., 1%) or prepared solution in sterile saline.
-
Control vehicle (sterile saline).
-
Opaque occluders or diffusers (e.g., latex balloon hull facemasks).[14]
-
Anesthesia (e.g., isoflurane).
-
Micron-resolution spectral-domain optical coherence tomography (SD-OCT) system for measuring axial length, choroidal, and scleral thickness.
-
Automated refractometer for measuring refractive error.
-
Materials for histology and molecular analysis (e.g., formalin, paraffin, antibodies for immunohistochemistry, reagents for qPCR).
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Baseline Measurements: Under anesthesia, perform baseline measurements of axial length and refractive error for both eyes of each mouse.
-
Myopia Induction:
-
Attach an opaque occluder to one eye (experimental eye) of each mouse in the FDM and FDM + Atropine groups. The contralateral eye serves as a control.[14]
-
Ensure the occluder effectively deprives the eye of form vision without causing irritation. Check the occluders daily.
-
-
Treatment Administration:
-
FDM + Atropine Group: Instill one drop of this compound solution into the treated eye daily.
-
FDM Control Group: Instill one drop of sterile saline into the treated eye daily.
-
Normal Control Group: No occluder or treatment.
-
-
Duration: The experimental period is typically 2-4 weeks.[5][7]
-
Outcome Measurements:
-
At the end of the experimental period, repeat measurements of axial length and refractive error.
-
Euthanize the animals and enucleate the eyes for further analysis.
-
-
Post-mortem Analysis (Optional):
-
Histology: Fix eyes in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess ocular morphology and collagen deposition in the sclera.[5][7]
-
Immunofluorescence/Immunohistochemistry: Stain sections for proteins of interest, such as HIF-1α or ECM components (e.g., fibronectin, collagen).[5][7]
-
qPCR: Dissect the sclera and extract RNA to quantify the expression of genes related to ECM remodeling and hypoxia signaling pathways.[5][7]
-
Protocol 2: Lens-Induced Myopia (LIM) and Atropine Treatment in Guinea Pigs
Objective: To induce myopia using negative lenses and assess the effect of atropine on its development.
Animal Model:
-
Species: Pigmented guinea pigs (e.g., New Zealand strain)[10]
-
Age: 2-3 weeks old
Materials:
-
This compound eye drops (e.g., 1%).[10]
-
Control vehicle (e.g., artificial tears or sterile saline).[10]
-
Custom-made rigid gas-permeable contact lenses (e.g., -10D) or spectacle lenses mounted on a head device.[10]
-
Anesthesia (e.g., isoflurane).
-
A-scan ultrasonography or a Lenstar biometer for measuring axial length.[10]
-
Retinoscope for measuring refractive error.
-
Anterior segment OCT for corneal curvature measurements.[10]
Procedure:
-
Animal Acclimatization: Allow guinea pigs to acclimate to their environment.
-
Baseline Measurements: Measure baseline refractive error and axial length for both eyes.
-
Myopia Induction:
-
Fit a -10D lens to one eye of each animal in the LIM and LIM + Atropine groups.[10] The contralateral eye can serve as a within-animal control.
-
Ensure the lens is worn consistently throughout the experimental period.
-
-
Treatment Administration:
-
Duration: A typical duration for LIM studies is 2 weeks.[10]
-
Outcome Measurements:
-
Data Analysis: Calculate the interocular difference (treated eye - control eye) for refractive error and axial length to determine the treatment effect.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Atropine in Myopia Control
The following diagram illustrates the proposed signaling pathways through which atropine may inhibit myopia progression, involving actions on the retina, choroid, and sclera.
Caption: Proposed signaling pathways for atropine's anti-myopia effects.
Experimental Workflow for FDM Animal Model
This diagram outlines the typical experimental workflow for investigating the effects of atropine in a form-deprivation myopia (FDM) animal model.
Caption: Experimental workflow for atropine studies in FDM models.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. eprajournals.com [eprajournals.com]
- 3. reviewofmm.com [reviewofmm.com]
- 4. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of atropine in myopia control: insights into choroidal and scleral mechanisms [frontiersin.org]
- 6. Frontiers | The role of atropine in myopia control: insights into choroidal and scleral mechanisms [frontiersin.org]
- 7. The role of atropine in myopia control: insights into choroidal and scleral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Muscarinic antagonist control of myopia: evidence for M4 and M1 receptor-based pathways in the inhibition of experimentally-induced axial myopia in the tree shrew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Atropine Affects the Outer Retina During Inhibiting Form Deprivation Myopia in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Atropine Sulfate Dosage Calculation for In Vivo Cardiac Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] In the heart, it primarily blocks the M2 subtype of these receptors, which are predominantly found on the sinoatrial (SA) and atrioventricular (AV) nodes.[4] By inhibiting the parasympathetic (vagal) influence on the heart, atropine leads to an increased heart rate (positive chronotropy) and enhanced atrioventricular conduction.[1][4] These properties make atropine an invaluable tool in in vivo cardiac research for investigating autonomic tone, treating bradycardia, and studying the mechanisms of cardiac electrophysiology.
This document provides detailed application notes and protocols for the use of this compound in in vivo cardiac studies, with a focus on dosage calculation, experimental procedures, and data interpretation.
Data Presentation: this compound Dosage and Effects
The following tables summarize typical dosage ranges and expected cardiac responses to this compound administration in various animal models. It is crucial to note that the optimal dose can vary depending on the specific animal strain, age, anesthetic regimen, and experimental goals.[5] Therefore, pilot studies are recommended to determine the ideal dosage for your specific experimental conditions.
Table 1: Recommended this compound Dosages for In Vivo Cardiac Studies in Different Animal Models
| Animal Model | Administration Route | Typical Dosage Range (mg/kg) | Primary Application in Cardiac Studies | Reference(s) |
| Mouse | Intraperitoneal (IP) | 0.5 - 2 | Reversal of bradycardia, cholinergic blockade | [6] |
| Subcutaneous (SC) | 1 - 5 | Pre-anesthetic, reduction of secretions | [7] | |
| Intravenous (IV) | 0.5 - 1 | Rapid induction of tachycardia | [6] | |
| Rat | Intravenous (IV) | 0.05 - 1 | Investigation of hemodynamic effects, reversal of bradycardia | [8][9] |
| Subcutaneous (SC) / Intramuscular (IM) | 0.05 - 0.5 | Sustained cholinergic blockade | [7] | |
| Dog | Intravenous (IV) | 0.02 - 0.04 | Treatment of bradycardia, electrophysiology studies | [10] |
| Cat | Intravenous (IV) | 0.02 - 0.04 | Management of bradycardia | [11] |
Table 2: Expected Quantitative Effects of this compound on Cardiac Parameters
| Animal Model | Atropine Dose (mg/kg) & Route | Parameter | Expected Change | Reference(s) |
| Mouse | 1 (IP) | Heart Rate | Increased | [6] |
| 1 (IP) | QTc Interval | Increased | [6] | |
| Rat | 1 (IV) | Heart Rate | Increased from baseline | [9] |
| Dog | 0.04 (IV) | Heart Rate | Significant increase | [10] |
| Cat | 0.04 (IV) | Heart Rate | Mild increase (e.g., 120 to 160 bpm) | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Ensure the solution is completely dissolved and clear.
-
For intravenous administration, sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the stock solution at 2-8°C and protect it from light. Prepare fresh dilutions for each experiment.
Protocol 2: Induction and Reversal of Bradycardia in Mice with ECG Monitoring
Objective: To assess the effect of this compound on a pharmacologically induced bradycardia in mice while monitoring cardiac electrical activity.
Materials:
-
Anesthetized mice (e.g., with isoflurane)
-
ECG recording system with needle electrodes
-
Heating pad to maintain body temperature
-
Bradycardic agent (e.g., carbachol)
-
Prepared this compound solution (e.g., 1 mg/mL)
-
Data acquisition and analysis software
Procedure:
-
Anesthetize the mouse using a standardized protocol (e.g., 2.5-4% isoflurane for induction, maintained at 2-2.5%).[12]
-
Place the mouse on a heated platform to maintain a body temperature of 37.5-39°C.[12]
-
Insert subcutaneous needle electrodes for a Lead II ECG configuration (Right forelimb, Left forelimb, Left hindlimb).[13]
-
Allow the animal to stabilize and record a baseline ECG for at least 5-10 minutes.
-
Induce bradycardia by administering a bradycardic agent (e.g., carbachol at 0.5 mg/kg, IP).[6]
-
Continuously monitor the ECG until a stable bradycardia is established.
-
Administer this compound (e.g., 1 mg/kg, IP) to reverse the bradycardia.[6]
-
Record the ECG for at least 30-60 minutes post-atropine administration to observe the full effect and duration of action.
-
Analyze the ECG data for changes in heart rate, PR interval, QRS duration, and QTc interval. The Bazett formula can be used for QTc correction in mice.[6]
Protocol 3: Assessment of Hemodynamic Effects of Atropine in Conscious Rats
Objective: To evaluate the impact of this compound on heart rate and blood pressure in conscious, freely moving rats.
Materials:
-
Rats with surgically implanted telemetric devices for blood pressure and ECG monitoring
-
Data acquisition system compatible with the telemetric implants
-
Prepared this compound solution
Procedure:
-
Allow the surgically prepared rats to recover fully as per institutional guidelines.
-
Acclimatize the conscious, unrestrained rats to the experimental environment.
-
Record baseline hemodynamic parameters (heart rate, systolic blood pressure, diastolic blood pressure) for a sufficient duration to establish a stable baseline.
-
Administer this compound via the desired route (e.g., 1 mg/kg, IV or SC).[8][9]
-
Continuously record hemodynamic data for a predetermined period (e.g., 1-2 hours) to capture the onset, peak, and duration of the drug's effects.
-
Analyze the data to quantify the changes in heart rate and blood pressure from baseline.
Mandatory Visualizations
Signaling Pathway of Acetylcholine and its Blockade by Atropine
Caption: Acetylcholine signaling and atropine blockade in cardiomyocytes.
Experimental Workflow for In Vivo Cardiac Study with Atropine
Caption: Workflow for in vivo cardiac studies using atropine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 7. This compound – Rat Guide [ratguide.com]
- 8. The influence of atropine and atenolol on the cardiac haemodynamic effects of NG-nitro-L-arginine methyl ester in conscious, Long Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac electrophysiologic measurements in dogs before and after intravenous administration of atropine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic atropine administration diminishes the contribution of vasoactive intestinal polypeptide to heart rate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrocardiogram (ECG) Protocol - IMPReSS [web.mousephenotype.org]
- 13. Video: Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
Use of Atropine sulfate as an antidote for organophosphate poisoning research
Introduction
Organophosphates (OPs) are a class of compounds widely used as pesticides and developed as nerve agents for chemical warfare.[1] Their high toxicity poses a significant threat to both civilian and military populations.[2] Poisoning occurs through inhibition of the enzyme acetylcholinesterase (AChE), leading to a build-up of the neurotransmitter acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors.[1][2] The resulting cholinergic crisis can lead to severe respiratory distress and death.[2] Atropine sulfate is a cornerstone antidote for managing the muscarinic effects of OP poisoning.[2][3] These notes provide detailed information and protocols for researchers studying the efficacy and mechanisms of this compound as a treatment for OP toxicity.
Mechanism of Action: Organophosphate Toxicity
Organophosphates act by phosphorylating the serine hydroxyl group at the active site of the AChE enzyme. This inactivation of AChE prevents the breakdown of acetylcholine in the synaptic cleft.[4] The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[2]
-
Muscarinic Receptor Overstimulation: Leads to symptoms such as bradycardia, miosis (pinpoint pupils), salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchospasm with excessive bronchial secretions (the "DUMBELS" or "SLUDGE" mnemonics).[1][2]
-
Nicotinic Receptor Overstimulation: Causes muscle fasciculations, cramping, weakness, and eventually flaccid paralysis, including paralysis of the respiratory muscles.[2]
-
Central Nervous System (CNS) Effects: Include anxiety, confusion, seizures, coma, and respiratory depression.[2]
Therapeutic Rationale and Mechanism of Action: this compound
This compound serves as a direct antidote to the muscarinic effects of OP poisoning. It is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[4][5] By binding to these receptors, atropine blocks the effects of the excess acetylcholine, thereby alleviating the life-threatening parasympathetic symptoms.[2][4]
Key therapeutic actions of atropine in OP poisoning include:
-
Cardiovascular: Reversing bradycardia by blocking M2 receptors in the heart, leading to an increased heart rate.[5]
-
Respiratory: Reducing copious bronchial secretions and bronchospasm by blocking M3 receptors in the respiratory tract, which is critical for preventing death from respiratory failure.[2][5]
-
Gastrointestinal and Glandular: Decreasing salivation, lacrimation, and gastrointestinal motility.[5]
It is crucial to note that atropine does not reactivate the inhibited AChE enzyme and has no effect on nicotinic receptors.[6] Therefore, it does not treat the underlying cause of the poisoning or the nicotinic symptoms like muscle weakness and paralysis.[1] For this reason, it is often administered in conjunction with an oxime, such as pralidoxime (2-PAM), which can reactivate the phosphorylated AChE.[4][7]
Signaling Pathway of OP Poisoning and Atropine Action
Caption: Mechanism of organophosphate toxicity and atropine's antagonistic action.
Quantitative Data Summary
The dosage of this compound is a critical factor in successful treatment and must be titrated to effect, a state known as "atropinization," characterized by the drying of secretions, a heart rate above 80 beats per minute, and systolic blood pressure over 80 mmHg.[6]
Table 1: this compound Dosage Regimens in Clinical and Preclinical Models
| Species | Indication | Dosage Regimen | Reference |
|---|---|---|---|
| Human (Adult) | Organophosphate Poisoning | Initial Bolus: 2-3 mg IV, repeated every 20-30 minutes.[8] | [8] |
| Human (Adult) | Organophosphate Poisoning | Alternative Initial Bolus: 2-4 mg IV, repeated every 5-10 minutes until atropinization.[9] | [9] |
| Human (Adult) | Organophosphate Poisoning | Maintenance Infusion: 10-20% of the total loading dose per hour.[9] | [9] |
| Human (Pediatric) | Organophosphate Poisoning | 0.01 to 0.03 mg/kg IV, repeated every 3-5 minutes.[8] | [8] |
| Cat | Organophosphate Toxicity | Intermittent Bolus: 0.2-2 mg/kg.[10] Continuous Rate Infusion (CRI): Titrated up to 0.1 mg/kg/hour in a case study.[11] | [10][11] |
| Dog | Organophosphate Toxicity | 0.2-2 mg/kg, administered to effect every 3-6 hours.[10] | [10] |
| Horse / Pig | Organophosphate Toxicity | 0.1-0.2 mg/kg IV, repeated every 10 minutes as needed.[10] | [10] |
| Cattle / Sheep | Organophosphate Toxicity | 0.6-1 mg/kg (one-third IV, remainder IM or SC), repeated as needed.[10] |[10] |
Table 2: Comparative Efficacy of Atropine Dosing Strategies in Human Organophosphate Poisoning (Data from a randomized clinical trial in Bangladesh)
| Outcome Measure | Group A: Conventional Bolus Dose | Group B: Incremental Bolus + Infusion | P-Value | Reference |
|---|---|---|---|---|
| Mortality Rate | 22.5% (18/80) | 8.0% (6/75) | < 0.05 | [12] |
| Mean Time to Atropinization | 151.74 minutes | 23.90 minutes | < 0.001 | [12] |
| Incidence of Atropine Toxicity | 28.4% | 12.0% | < 0.05 | [12] |
| Incidence of Intermediate Syndrome | 13.6% | 4.0% | < 0.05 | [12] |
| Requirement for Respiratory Support | 24.7% | 8.0% | < 0.05 |[12] |
Table 3: Toxicological Data for Atropine
| Parameter | Value (Human) | Route | Reference |
|---|---|---|---|
| Incapacitating Dose | 10 - 20 mg per person | - | [4] |
| Estimated LD50 | 453 mg per person | Oral |[4] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound Efficacy in a Rodent Model of Organophosphate Poisoning
Objective: To assess the efficacy of this compound in mitigating the acute toxic effects of organophosphate exposure in a rodent model (e.g., Wistar rats).
Materials:
-
Wistar rats (male, 250-300g)
-
Organophosphate agent (e.g., Diisopropyl fluorophosphate - DFP) dissolved in peanut oil.
-
This compound solution (1 mg/mL in sterile saline).
-
Pralidoxime (2-PAM) solution (25 mg/mL in sterile saline).
-
Vehicle (sterile saline).
-
Syringes and needles for administration (SC, IM, or IP).
-
Physiological monitoring equipment (ECG for heart rate, pulse oximeter).
-
Observational scoring sheet for clinical signs (salivation, tremors, lacrimation, etc.).
Methodology:
-
Animal Acclimation: Acclimate animals for at least one week under standard laboratory conditions (12:12h light:dark cycle, food and water ad libitum).
-
Grouping: Randomly assign animals to the following experimental groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline only).
-
Group 2: OP Control (DFP administration).
-
Group 3: Atropine Monotherapy (DFP + this compound).
-
Group 4: Combination Therapy (DFP + this compound + 2-PAM).
-
-
OP Administration: Administer a sublethal but toxic dose of the organophosphate (e.g., DFP, 1.5 mg/kg, SC) to animals in Groups 2, 3, and 4. Administer an equivalent volume of vehicle to Group 1.
-
Monitoring and Onset of Symptoms: Observe all animals continuously. Record the time of onset of cholinergic signs (e.g., fasciculations, salivation).
-
Antidote Administration: At the first sign of moderate toxicity (or at a fixed time point, e.g., 15 minutes post-OP), administer the antidotes:
-
Group 3: Administer this compound (e.g., 10 mg/kg, IM).
-
Group 4: Administer this compound (10 mg/kg, IM) and 2-PAM (25 mg/kg, IM).
-
-
Post-Treatment Monitoring: Monitor all animals for at least 4 hours post-treatment. Record the following parameters every 15 minutes for the first hour, then every 30 minutes:
-
Clinical Score: Use a graded scoring system (0=normal, 1=mild, 2=moderate, 3=severe) for salivation, tremors, lacrimation, and respiratory distress.
-
Heart Rate: Monitor using a non-invasive ECG.
-
Survival Rate: Record survival at 24 and 48 hours.
-
-
Data Analysis: Analyze data using appropriate statistical methods. Compare clinical scores and heart rate between groups using ANOVA with post-hoc tests. Analyze survival data using Kaplan-Meier curves and a log-rank test.
Preclinical Experimental Workflow
Caption: Workflow for an in vivo study of atropine in a rodent OP poisoning model.
Protocol 2: Clinical Trial Protocol for Comparing Atropine Dosing Regimens in Human Organophosphate Poisoning
Objective: To compare the efficacy and safety of a conventional atropine bolus regimen versus a rapid incremental dose plus infusion regimen for the treatment of acute OP poisoning.
Study Design: Open-label, randomized, controlled clinical trial.
Inclusion Criteria:
-
Clear history of OP ingestion.
-
Presence of clinical features of a cholinergic crisis (e.g., miosis ≤2 mm, fasciculations, heart rate <60/min, excessive sweating, bronchorrhea).[12]
-
Informed consent provided by the patient or legally authorized representative.
Exclusion Criteria:
-
Age < 12 years.
-
Known pregnancy.
-
Co-ingestion of other poisons.
-
Mild or no signs of toxicity.[12]
Methodology:
-
Patient Screening and Enrollment: Screen all patients presenting to the emergency department with suspected OP poisoning against the inclusion/exclusion criteria.
-
Initial Resuscitation: Stabilize the patient's airway, breathing, and circulation. Provide oxygen and intravenous fluids as needed.[13]
-
Decontamination: Remove contaminated clothing and wash the patient's skin.[14] Consider gastric lavage only after the patient is fully stabilized and has received initial antidote doses.[13]
-
Randomization: Randomly assign enrolled patients to one of two treatment arms:
-
Arm A (Conventional Bolus): Administer an initial IV bolus of atropine (e.g., 1.8-2.0 mg). Repeat the bolus every 5-15 minutes until signs of atropinization are achieved.
-
Arm B (Incremental Bolus + Infusion): Administer an initial IV bolus of atropine (e.g., 2-3 mg). If no response in 5 minutes, double the dose for the next bolus. Repeat doubling the dose every 5 minutes until atropinization is achieved. Once stabilized, begin a maintenance infusion at a rate of 10-20% of the total loading dose per hour.[9]
-
-
Endpoint for Atropinization: The target for initial treatment in both arms is the resolution of bronchorrhea and bronchospasm (clear chest on auscultation) and a heart rate >80 beats/min.[6]
-
Adjunctive Therapy: Administer pralidoxime (2-PAM) and benzodiazepines (for seizures) as per standard institutional protocol to all patients.[7][15]
-
Data Collection (Primary and Secondary Outcomes):
-
Primary Outcome: In-hospital mortality.[12]
-
Secondary Outcomes:
-
-
Statistical Analysis: Compare the primary and secondary outcomes between the two arms using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test for categorical data, t-test or Mann-Whitney U test for continuous data).
Clinical Trial Logical Workflow
Caption: Logical workflow for a randomized clinical trial of atropine regimens.
References
- 1. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Pharmacological treatment of organophosphorus insecticide poisoning: the old and the (possible) new - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines [emedicine.medscape.com]
- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. This compound as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open-Label Randomized Clinical Trial of Atropine Bolus Injection Versus Incremental Boluses Plus Infusion for Organophosphate Poisoning in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
Application Notes and Protocols for Atropine Sulfate in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate is a classical and widely utilized competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In the field of electrophysiology, it serves as an indispensable tool for isolating and characterizing muscarinic currents, thereby enabling a deeper understanding of cholinergic signaling in various cell types, including neurons and cardiac myocytes.[3][4] These application notes provide detailed protocols and quantitative data for the use of this compound to effectively block muscarinic currents in electrophysiological studies.
Atropine functions by reversibly binding to muscarinic receptors, thereby preventing the binding of acetylcholine (ACh) and other muscarinic agonists.[1][2] This blockade inhibits the downstream signaling cascades initiated by mAChR activation, which often involve the modulation of ion channel activity.[5] By applying atropine, researchers can confirm the muscarinic nature of an observed current and dissect its physiological role.
Quantitative Data: this compound Potency at Muscarinic Receptors
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of atropine for the five human muscarinic receptor subtypes.
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| Data sourced from APExBIO, 2024.[3] |
Signaling Pathways
Muscarinic Receptor Signaling Cascade
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, initiate intracellular signaling cascades. These pathways often lead to the modulation of ion channels and, consequently, changes in membrane potential and cellular excitability. Atropine, as a competitive antagonist, blocks the initial step of this cascade.
Muscarinic receptor signaling and atropine's point of action.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure Atropine Blockade of Muscarinic Currents
This protocol describes the use of whole-cell voltage-clamp to measure the blocking effect of atropine on muscarinic agonist-induced currents.
Materials:
-
This compound
-
Muscarinic agonist (e.g., Carbachol, Oxotremorine-M)
-
Cell culture of interest (e.g., cultured hippocampal neurons, cardiac myocytes)
-
External (extracellular) solution (e.g., Artificial Cerebrospinal Fluid - aCSF)
-
Internal (intracellular) solution for patch pipette
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in deionized water) and store at -20°C.
-
Prepare a stock solution of the muscarinic agonist (e.g., 10 mM Carbachol in deionized water) and store at -20°C.
-
On the day of the experiment, dilute the stock solutions in the external solution to the desired final concentrations. A range of atropine concentrations (e.g., 1 nM to 10 µM) may be needed to determine the IC50.
-
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and allow them to adhere and grow to an appropriate confluency.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the current of interest (e.g., -70 mV for M-type potassium currents).
-
-
Experimental Application:
-
Establish a stable baseline recording of the holding current in the external solution.
-
Apply the muscarinic agonist to the cell via the perfusion system to induce the muscarinic current. Observe the change in holding current until a stable response is achieved.
-
Wash out the agonist with the external solution to allow the current to return to baseline.
-
Perfuse the cell with the desired concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).
-
Co-apply the muscarinic agonist and atropine. Record the resulting current. The inhibitory effect of atropine should be evident as a reduction in the agonist-induced current.
-
Repeat with different concentrations of atropine to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of atropine.
-
Calculate the percentage of inhibition for each atropine concentration.
-
Plot the percentage of inhibition against the logarithm of the atropine concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Perforated Patch-Clamp Recording
To prevent the dialysis of intracellular components that may be crucial for the signaling cascade, the perforated patch-clamp technique is recommended.[6][7][8]
Modification to Protocol 1:
-
The internal solution should be supplemented with a perforating agent, such as nystatin (100-250 µg/mL) or amphotericin B (240 µg/mL).
-
After establishing a giga-ohm seal, monitor the access resistance until it reaches a stable, low value (typically < 30 MΩ) as the antibiotic forms pores in the membrane patch. Do not rupture the membrane.
-
Proceed with the experiment as described in Protocol 1.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for applying atropine in an electrophysiology experiment and the logical basis of its antagonistic action.
Experimental workflow for atropine application.
References
- 1. Agonist-independent effects of muscarinic antagonists on Ca2+ and K+ currents in frog and rat cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiology of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Perforated whole-cell patch-clamp recording. | Semantic Scholar [semanticscholar.org]
- 6. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Perforated Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying the Effects of Atropine Sulfate on Salivary Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for studying the effects of atropine sulfate on salivary secretion. This compound, a competitive antagonist of muscarinic acetylcholine receptors, is a well-established antisialagogue used to reduce saliva production.[1][2][3] This document outlines the mechanism of action, detailed experimental protocols for in vivo studies, and data presentation guidelines to facilitate research in this area.
Mechanism of Action
This compound exerts its effects by blocking the action of acetylcholine, a neurotransmitter in the parasympathetic nervous system.[3] Salivary glands are innervated by parasympathetic neurons that release acetylcholine, which binds primarily to M1 and M3 muscarinic receptors on acinar cells.[2][4] This binding initiates a signaling cascade that leads to the secretion of saliva. Atropine competitively inhibits this interaction, thereby reducing the production of saliva and leading to a drying effect in the mouth.[3][4][5]
Signaling Pathway of Atropine's Effect on Salivary Glands
Caption: this compound blocks acetylcholine binding to M3 muscarinic receptors.
Experimental Protocols
This section details the methodology for conducting a clinical study to evaluate the antisialagogue effect of this compound.
Participant Selection and Preparation
-
Inclusion Criteria: Healthy adult volunteers or specific patient populations (e.g., those with sialorrhea) as per the study's objective.[4]
-
Exclusion Criteria: Individuals with contraindications to atropine, such as narrow-angle glaucoma, prostatic hypertrophy, and certain cardiac conditions.[6]
-
Preparation: Participants should be instructed to fast overnight before the study. On the morning of the study, a standardized breakfast may be provided one hour before baseline measurements.[7]
Dosing and Administration
This compound can be administered through various routes. The choice of administration route and dosage depends on the specific research question and clinical context.
| Administration Route | Recommended Dosage (Adults) | Onset of Action | Notes |
| Intravenous (IV) / Intramuscular (IM) | 0.5 to 1 mg[6] | Rapid | Often used in pre-operative settings to inhibit salivation.[8] |
| Sublingual | 1-2 drops of 1% atropine eye drops (0.5-1 mg)[1][9] | 15-30 minutes[4] | A common off-label use for managing hypersalivation.[1] |
| Oral | 0.6 mg to 1.2 mg[7] | Slower than other routes | Systemic bioavailability is a consideration.[8] |
For pediatric populations, the recommended dose is typically 0.02 mg/kg.[6][8]
Saliva Collection and Measurement
Both unstimulated and stimulated saliva should be collected to assess the effect of this compound comprehensively.
-
Unstimulated Saliva Collection: Participants sit in a relaxed position and are instructed to avoid swallowing and to expectorate all saliva into a pre-weighed collection tube for a fixed period (e.g., 5 minutes).
-
Stimulated Saliva Collection: After the unstimulated collection, participants chew on a standardized stimulant (e.g., paraffin wax, sugar-free gum) for a set duration (e.g., 5 minutes), and all saliva produced is collected in a pre-weighed tube.[10]
-
Measurement: The salivary flow rate is determined by measuring the weight of the collected saliva and dividing it by the collection time. The results are typically expressed in ml/min (assuming a saliva density of 1 g/ml).
Experimental Workflow
Measurements should be taken at baseline (before atropine administration) and at several time points post-administration to characterize the time course of the effect.[11][12]
Caption: Experimental workflow for assessing the effects of atropine on saliva.
Monitoring
In addition to salivary flow, it is crucial to monitor vital signs, including heart rate and blood pressure, as atropine can have systemic cardiovascular effects.[13] Any adverse effects, such as dry mouth, blurred vision, or urinary retention, should also be recorded.[6]
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Effect of this compound on Salivary Flow Rate
| Time Point | Unstimulated Salivary Flow Rate (ml/min) | Stimulated Salivary Flow Rate (ml/min) |
| Baseline (T0) | Mean ± SD | Mean ± SD |
| 60 minutes post-dose (T60) | Mean ± SD | Mean ± SD |
| 90 minutes post-dose (T90) | Mean ± SD | Mean ± SD |
Note: This is a template. The actual time points may vary depending on the study design.
Studies have shown a significant reduction in both unstimulated and stimulated salivary flow rates following atropine administration. For instance, sublingual atropine has been reported to reduce unstimulated salivary flow by approximately 80.3% and stimulated flow by 79.4% within 90 minutes.[2][11] Another study reported a dose-dependent reduction in saliva secretion with both sublingual and oral administration of 0.6 mg and 1.2 mg of atropine.[7]
Table 2: Physiological Parameters
| Time Point | Heart Rate (bpm) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
| Baseline (T0) | Mean ± SD | Mean ± SD | Mean ± SD |
| 60 minutes post-dose (T60) | Mean ± SD | Mean ± SD | Mean ± SD |
| 90 minutes post-dose (T90) | Mean ± SD | Mean ± SD | Mean ± SD |
Note: This is a template. The actual time points may vary depending on the study design.
It is important to note that while some studies report an increase in heart rate after atropine administration, others have found no significant changes in heart rate or blood pressure at lower doses used for managing salivation.[7][13]
Conclusion
This protocol provides a standardized framework for investigating the effects of this compound on salivary secretion. Adherence to these guidelines will ensure the generation of robust and comparable data, which is essential for both clinical research and drug development. Researchers should adapt the specific parameters of the protocol to their particular research questions while ensuring the safety and well-being of the study participants.
References
- 1. This compound 1% w/v eye drops used in the mouth for excess saliva - patient information leaflet | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the Role of Sublingual Atropine for the Treatment of Sialorrhea in Patients with Neurodevelopmental Disabilities: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. surreyccg.res-systems.net [surreyccg.res-systems.net]
- 10. Association between chewing-stimulated salivary flow under the effects of atropine and mixing ability assessed using a color-changeable chewing gum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Intramuscular Atropine Sulphate and Glycopyrrolate on Heart Rate and Salivary Secretion in Patients Undergoing Minor Oral Surgical Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Atropine Sulfate for Inducing Mydriasis in Ophthalmology Research
Introduction
Atropine sulfate is a non-selective muscarinic acetylcholine receptor antagonist widely used in ophthalmology.[1][2] Its ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) makes it an invaluable tool for both clinical diagnostics and preclinical research.[3][4] In a research setting, atropine is instrumental for facilitating comprehensive fundoscopic examinations, ocular imaging, and surgical procedures in various animal models.[5][6] It works by blocking the action of acetylcholine on the iris sphincter muscle and the ciliary muscle, leading to pupil dilation and a temporary paralysis of accommodation.[1][4] These application notes provide detailed protocols and quantitative data for the use of this compound to induce mydriasis for research purposes.
Mechanism of Action
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is prevalent in the iris sphincter and ciliary muscles.[3] In the normal eye, parasympathetic stimulation releases acetylcholine (ACh), which binds to M3 receptors on the iris sphincter muscle, causing it to contract and constrict the pupil (miosis). Atropine blocks this binding, preventing the sphincter muscle from contracting. This leaves the sympathetically innervated radial dilator muscle unopposed, resulting in pupil dilation (mydriasis).[1][4]
Quantitative Data Summary
The efficacy, onset, and duration of atropine-induced mydriasis are dose-dependent and can vary by species.
Table 1: Atropine-Induced Mydriasis in Human Subjects
| Concentration | Maximum Pupil Diameter / Change | Time to Peak Effect | Duration of Mydriasis | Subject Population | Citation(s) |
| 1% | 8.3 mm (2.5-fold increase) | ~40 minutes | Up to 12-14 days | Healthy Adults (16-37 yrs) | [4][7][8] |
| 0.05% | 2.9 mm increase (anisocoria) | Measured next day | Not specified | German School Children | [9][10][11][12] |
| 0.05% | 1.1 mm increase | Measured after 4 months | Not specified | Hong Kong Children (LAMP Study) | [9][10] |
| 0.01% | 0.8 mm increase (anisocoria) | Measured next day | Not specified | German School Children | [9][10][11][12] |
| 0.01% | 1.0 mm increase | Not specified | Not specified | Caucasian Children | [9][10] |
Table 2: Atropine-Induced Mydriasis in Animal Models
| Species | Concentration | Peak Dilation (Mean) | Time to Peak Effect | Duration of Mydriasis | Citation(s) |
| Non-Human Primate | 1% | 7.08 mm | 8 hours | > 4 days | [13] |
| Non-Human Primate | 0.5% | 7.08 mm | 16 hours | > 4 days | [13] |
| Non-Human Primate | 0.25% | 6.81 mm | 12 hours | Returns to normal after Day 2 | [13] |
| Dog | 1% | 12.13 mm | 55-60 minutes | 90-120 hours | [6][14][15] |
| Horse | 1% | Not specified | 2-4 hours | > 14 days | [6][14][16] |
Experimental Protocols
Protocol 1: Preparation of Low-Dose this compound Solutions
Low-concentration atropine solutions are often required for research, particularly in myopia studies. These are typically prepared by diluting commercially available 1% this compound ophthalmic solution or by reconstituting this compound powder.[17][18]
Materials:
-
This compound 1% ophthalmic solution or this compound powder
-
Sterile, preservative-free 0.9% sodium chloride (normal saline) or a specified lubricant/artificial tear solution[18]
-
Sterile volumetric flasks and pipettes
-
Sterile ophthalmic dropper bottles (e.g., PET bottles sterilized by ethylene-oxide)[18]
-
Laminar flow hood or isolator for aseptic preparation
Procedure (Example for 0.01% Atropine from 1% Solution):
-
Perform all procedures under aseptic conditions in a laminar flow hood.
-
To prepare a 10 mL final volume of 0.01% atropine, calculate the required volume of 1% atropine stock. Using the formula C1V1 = C2V2: (1%) * V1 = (0.01%) * 10 mL. This yields V1 = 0.1 mL.
-
Using a sterile pipette, draw 0.1 mL of the 1% this compound solution.
-
Dispense the 0.1 mL of 1% atropine into a sterile container holding 9.9 mL of sterile normal saline or other desired diluent.[18]
-
Mix the solution gently but thoroughly.
-
Aseptically transfer the final 0.01% solution into a sterile ophthalmic dropper bottle.
-
Label the bottle clearly with the concentration (0.01% this compound), preparation date, and expiration date.
-
Quality Control: The pH of the final solution should be considered, as atropine is most stable at a pH of 2 to 4, but a pH of around 6 is better tolerated by the eye.[17] The stability of compounded solutions should be verified; one study showed a 6% decrease in concentration after 9 months at room temperature.[9][10]
Protocol 2: General Procedure for Induction of Mydriasis
This protocol provides a general framework for administering this compound to induce mydriasis in a research setting. Specifics should be adapted based on the animal model and experimental goals.
Materials:
-
Appropriate concentration of sterile this compound ophthalmic solution
-
Gloves and other appropriate personal protective equipment (PPE)
-
Method for gentle restraint of the animal subject, if applicable
-
Pupil measurement device (see Protocol 3)
Procedure:
-
Pre-Treatment: Record baseline pupil diameter in both eyes under controlled, consistent lighting conditions (see Protocol 3).
-
Administration:
-
Gently restrain the subject to minimize distress and ensure accurate drop placement.
-
Tilt the head back slightly. Gently pull down the lower eyelid to create a small pouch.[19]
-
Instill a single drop (typically 30-40 µL) of the this compound solution into the conjunctival sac, avoiding contact between the dropper tip and the eye surface.[8][19]
-
Release the eyelid and allow the subject's eye to close for 1-2 minutes to facilitate absorption.[19]
-
-
Post-Treatment Monitoring:
-
At predetermined time points (e.g., 20, 40, 60 minutes, and then at longer intervals such as 4, 8, 12, 24 hours), measure the pupil diameter of the treated eye (and the contralateral eye as a control).[13]
-
Continue measurements until the pupil returns to its baseline size or for the duration of the experimental window.
-
Throughout the mydriatic period, subjects may experience photophobia; housing in moderately lit environments is recommended.
-
Protocol 3: Measurement of Pupil Diameter (Pupillometry)
Accurate and consistent measurement of pupil size is critical for quantitative analysis.
Methods & Equipment:
-
Manual Measurement: A millimeter ruler or a pupillary gauge can be used for a basic assessment. The ruler should be held away from the patient's direct line of sight to avoid stimulating accommodation, and measurements should be taken at the subject's eye level under consistent ambient lighting.[20][21]
-
Digital Pupillometers: Handheld infrared devices (e.g., NeurOptics® VIP™-200) provide highly accurate, objective, and repeatable monocular measurements.[13][21]
-
Corneal Topographers/Aberrometers: Many of these devices automatically capture pupil size. It is important to account for the device's own light source, which may influence the measurement.[21][22]
-
Image-Based Analysis: High-resolution digital images can be taken with a fixed camera setup. The pupil diameter can then be calculated from the images using software, often by fitting an ellipse to the pupil and measuring its major axis.[23][24]
Standardized Procedure:
-
Acclimation: Allow the subject to acclimate to the ambient lighting of the measurement room for several minutes. All subsequent measurements should be performed under these identical lighting conditions.
-
Baseline Establishment: Before any stimulus or drug administration, measure the pupil diameter to establish a reliable baseline. This is often done while the subject fixates on a distant, non-accommodative target.[20][23]
-
Consistent Measurement: Perform all measurements from the same angle and distance to the eye.
-
Data Recording: Record the pupil diameter in millimeters for each eye at each time point. Note any irregularities in pupil shape or reaction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a study investigating atropine-induced mydriasis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Atropine - Wikipedia [en.wikipedia.org]
- 5. Articles [globalrx.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Side effects of topical atropine 0.05% compared to 0.01% for myopia control in German school children: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side effects of topical atropine 0.05% compared to 0.01% for myopia control in German school children: a pilot study | springermedizin.de [springermedizin.de]
- 11. reviewofmm.com [reviewofmm.com]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. llufb.llu.lv [llufb.llu.lv]
- 15. Changes in intraocular pressure and horizontal pupil diameter during use of topical mydriatics in the canine eye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of topical administration of this compound on the normal equine pupil: influence of age, breed and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hospital-prepared low-dose atropine eye drops for myopia progression control using this compound injection diluted in normal saline and lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. optometrytimes.com [optometrytimes.com]
- 21. blog.specialeyesqc.com [blog.specialeyesqc.com]
- 22. researchgate.net [researchgate.net]
- 23. Tobii Connect [connect.tobii.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Atropine Sulfate in Gastroenterology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Atropine sulfate in gastroenterology research models. This compound, a non-selective muscarinic acetylcholine receptor antagonist, is a crucial tool for investigating the cholinergic regulation of gastrointestinal (GI) functions, including motility, secretion, and inflammation.
Mechanism of Action in the Gastrointestinal Tract
This compound competitively and reversibly blocks muscarinic acetylcholine receptors (M1, M2, and M3) in the GI tract.[1][2] This antagonism inhibits the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, which is responsible for stimulating GI smooth muscle contraction, increasing glandular secretions, and modulating inflammatory responses.[1][3] The blockade of M3 receptors on smooth muscle cells leads to relaxation and decreased motility, while antagonism of M1 and M3 receptors on parietal and other secretory cells reduces gastric acid and other secretions.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound in various gastroenterology research models.
Table 1: In Vivo Effects of this compound on Gastrointestinal Motility
| Animal Model | Parameter Measured | This compound Dose | Route of Administration | Observed Effect | Reference |
| Rat | Gastric Emptying | 0.03 - 0.3 mg/kg | Not specified | Significant, dose-dependent delay | [5] |
| Rat | Gastrocecal Transit Time | 1 mg/kg | Not specified | Significant delay | [5] |
| Rat | Gastric Emptying | 1 mg | Intravenous | Significant slowing | [6] |
| Mouse | Intestinal Transit | Not specified | Not specified | Lengthened intestinal transit time | [7] |
| Human | Gastric Emptying | 0.05 mg/kg | Aerosol | Prolonged mean gastric half emptying time | [8] |
| Dog | Food-stimulated Gastrin Release | 20 µg/kg/h | Intravenous | 66-76% reduction | [9] |
Table 2: In Vitro and Secretion Study Effects of this compound
| Model | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Isolated Rat Ileum | Acetylcholine-induced contraction | 10⁻⁹ to 10⁻⁶ M | Concentration-dependent attenuation | [10] |
| Pylorus-ligated Rat | Gastric Acid Secretion | 15 mg/kg | Marked inhibition | [5] |
| Duodenal Ulcer Patients | Meal-induced Acid Secretion | 25 µg/kg/h | ~70% inhibition | [11] |
| Duodenal Ulcer Patients | Pentagastrin-induced Acid Secretion | 25 µg/kg/h | ~30% inhibition | [11] |
| Isolated Rat Stomach | Acetylcholine-induced Acid Secretion | 10 µM | Complete block | [12] |
Experimental Protocols
In Vitro Model: Isolated Rat Ileum Contractility Assay
This protocol is used to assess the effect of this compound on smooth muscle contraction in response to a muscarinic agonist like acetylcholine.
Materials:
-
Male Wistar rats (200-250 g)
-
Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.55)
-
This compound stock solution
-
Acetylcholine (ACh) stock solution
-
Organ bath with an isotonic transducer and kymograph or data acquisition system[13][14]
Procedure:
-
Tissue Preparation: Euthanize a rat via cervical dislocation and exsanguination. Open the abdominal cavity and carefully isolate a 2-3 cm segment of the terminal ileum. Gently flush the luminal contents with warm Tyrode's solution.[8]
-
Organ Bath Setup: Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).[14] Attach one end of the tissue to a fixed hook and the other to an isotonic transducer under a resting tension of approximately 1 g.[15]
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.
-
Control Response: Record a cumulative concentration-response curve for acetylcholine. Start with a low concentration and increase it stepwise until a maximal contraction is observed.
-
Atropine Incubation: Wash the tissue thoroughly to allow it to return to baseline. Add the desired concentration of this compound to the organ bath and incubate for 20-30 minutes.
-
Test Response: In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Compare the concentration-response curves of acetylcholine in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism.
In Vivo Model: Charcoal Meal Intestinal Transit Assay in Mice
This model evaluates the effect of this compound on whole-gut motility.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound solution
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia or 1% methylcellulose)[7][16]
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice for 6-18 hours prior to the experiment, with free access to water.[4][16]
-
Drug Administration: Administer this compound (e.g., 1-5 mg/kg) or vehicle (saline) intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.2-0.5 mL per mouse) via gavage.
-
Transit Time: After a predetermined period (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine. A decrease in the percentage of distance traveled in the atropine-treated group compared to the control group indicates an inhibitory effect on motility.
In Vivo Model: Pylorus Ligation-Induced Gastric Acid Secretion in Rats
This model is used to study the effect of this compound on gastric acid secretion.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound solution
-
Anesthetic (e.g., ether, isoflurane)
-
Surgical instruments
-
0.1 N NaOH solution for titration
-
pH meter
Procedure:
-
Fasting: Fast the rats for 24-48 hours with free access to water.[17]
-
Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach, being careful not to obstruct blood flow.[17]
-
Drug Administration: Administer this compound (e.g., 5-15 mg/kg) or vehicle subcutaneously or intraperitoneally immediately after pylorus ligation.
-
Secretion Collection: After a set period (e.g., 4-19 hours), euthanize the rat.[17] Carefully collect the accumulated gastric contents.
-
Analysis: Centrifuge the gastric contents to remove any solid debris. Measure the volume of the supernatant. Determine the total acidity by titrating an aliquot with 0.1 N NaOH to pH 7.0.
-
Data Analysis: Compare the volume of gastric secretion and total acid output between the atropine-treated and control groups.
In Vivo Model: Induction of Intestinal Inflammation
This compound can be used to investigate the role of cholinergic pathways in intestinal inflammation.
Materials:
-
Mice (strain dependent on the model, e.g., C57BL/6)
-
Inducing agent (e.g., Dextran Sodium Sulfate - DSS, 2,4,6-trinitrobenzene sulfonic acid - TNBS)[2][18]
-
This compound solution
Procedure:
-
Induction of Colitis: Induce colitis using a standard protocol. For example, with DSS, provide a 2-4% solution in the drinking water for 5-7 days.[2] For TNBS-induced colitis, administer a solution of TNBS in ethanol intrarectally.
-
Atropine Treatment: Administer this compound (e.g., 1 mg/kg) or vehicle daily via i.p. or s.c. injection, starting before, during, or after the induction of colitis, depending on the study design.[19]
-
Assessment of Inflammation: At the end of the study period, euthanize the mice and collect the colon. Assess the severity of inflammation by measuring:
-
Clinical parameters: body weight loss, stool consistency, presence of blood.
-
Macroscopic parameters: colon length, presence of ulcerations.
-
Histological analysis: inflammatory cell infiltration, mucosal damage.
-
Biochemical markers: myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-6).[19]
-
-
Data Analysis: Compare the inflammatory parameters between the atropine-treated and control groups to determine the effect of muscarinic receptor blockade on the inflammatory response.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Mechanisms of gastric acid secretion after pylorus and oesophagus ligation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liraglutide Increases Gastric Fundus Tonus and Reduces Food Intake in Type 2 Diabetic Rats [mdpi.com]
- 11. Gastric diversion or pylorus ligation for gastric mucosal integrity and acid secretion studies in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of atropine on acid secretion stimulated by acetylcholine, histamine and gastrin in the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 18. Methods of inducing inflammatory bowel disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting paradoxical bradycardia with low-dose Atropine sulfate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering paradoxical bradycardia during experiments involving low-dose atropine sulfate.
Frequently Asked Questions (FAQs)
Q1: We administered a low dose of this compound and observed a decrease, not an increase, in heart rate. Is this an expected outcome?
A: Yes, a transient paradoxical bradycardia is a known, though often unexpected, effect of low-dose atropine administration (less than 0.5 mg in humans).[1][2] This phenomenon is characterized by a temporary slowing of the heart rate before the expected tachycardia (increased heart rate) occurs at higher doses.[1][3]
Q2: What is the underlying mechanism for this paradoxical bradycardia?
A: The paradoxical bradycardia induced by low-dose atropine is multifactorial and not entirely elucidated. However, the leading hypotheses include:
-
Central Vagal Stimulation: Low doses of atropine may preferentially act on central muscarinic receptors, leading to an increase in vagal efferent activity and a subsequent decrease in heart rate.[4][5][6][7][8]
-
Differential Blockade of Muscarinic Receptors: Atropine has a higher affinity for presynaptic M1 autoreceptors than for postsynaptic M2 receptors at the sinoatrial (SA) node.[5][9] Blockade of these presynaptic M1 receptors can inhibit the negative feedback on acetylcholine (ACh) release, leading to a transient increase in ACh concentration in the synaptic cleft and a temporary slowing of the heart rate. At higher doses, the blockade of the postsynaptic M2 receptors on the SA node dominates, leading to tachycardia.[5][9]
-
M1-Blockade of Sympathetic Ganglia: It has been suggested that M1-blockade of sympathetic ganglia could also contribute to the bradycardic effect.[10]
Q3: At what dosage range is paradoxical bradycardia most likely to be observed?
A: In human subjects, paradoxical bradycardia is most commonly reported with intravenous (IV) doses of this compound less than 0.5 mg.[1][5] The effect is dose-dependent, with lower doses more likely to cause a decrease or minimal change in heart rate, while higher doses consistently produce tachycardia.[3] For animal studies, the specific dose range will vary depending on the species and route of administration.
Q4: How can we avoid or mitigate paradoxical bradycardia in our experiments?
A: To minimize the risk of paradoxical bradycardia, consider the following:
-
Dose Adjustment: The most straightforward approach is to use a higher initial dose of atropine. The American Heart Association (AHA) increased the recommended single dose for treating bradycardia from 0.5 mg to 1 mg to avoid this paradoxical effect.[5][9][11]
-
Route of Administration: The rate of intravenous injection can influence the initial concentration of atropine at its sites of action. A very slow push of a low dose might be more likely to induce bradycardia.[12]
-
Subject Characteristics: Be aware that certain conditions may predispose subjects to this paradoxical effect, such as morbid obesity or in patients who have received a heart transplant.[5][13]
Q5: We are working with a specific animal model. Are there any species-specific considerations?
A: While the general mechanism is thought to be conserved, the exact dose-response relationship can vary between species. It is crucial to consult literature specific to your animal model to determine appropriate dosing regimens. For example, studies in dogs have quantitatively demonstrated the opposing central and peripheral effects of atropine.[4] Animal models have been used to study the effects of atropine in the context of myocardial infarction, but it's noted that these models may not perfectly mimic the clinical situation in humans.[14]
Troubleshooting Guides
Guide 1: Unexpected Bradycardia Observed Post-Atropine Administration
| Symptom | Possible Cause | Recommended Action |
| Heart rate decreases after administration of a low dose of atropine. | Paradoxical bradycardia due to central vagal stimulation or differential M1/M2 receptor blockade. | 1. Verify Dose: Confirm that the administered dose was in the low range known to cause this effect. 2. Monitor: Continue to monitor the heart rate. The bradycardia is typically transient. 3. Increase Dose: If a tachycardic effect is desired, administer a higher dose of atropine as per your experimental protocol. |
| The bradycardic effect is prolonged or severe. | The experimental subject may have underlying conditions affecting autonomic tone or receptor sensitivity. | 1. Review Subject Health: Check for any pre-existing cardiovascular conditions or concurrent medications that could influence the outcome. 2. Consider Alternative Agents: If atropine continues to produce undesirable effects, consider using a different anticholinergic agent or a direct sympathomimetic. |
| No significant change in heart rate is observed. | The dose may be in a transitional range, causing opposing effects that cancel each other out. | 1. Titrate Dose: Perform a dose-response study to establish the effective dose range for your specific model and experimental conditions. |
Data Presentation
Table 1: Dose-Dependent Effects of Atropine on Heart Rate in Humans
| This compound IV Dose | Primary Observed Effect on Heart Rate | Predominant Proposed Mechanism |
| < 0.5 mg | Bradycardia (paradoxical) | Central Vagal Stimulation / Presynaptic M1 Autoreceptor Blockade |
| 0.5 - 2 mg | Tachycardia | Postsynaptic M2 Receptor Blockade at the SA Node |
Source: Data compiled from multiple clinical observations and guidelines.[1][3]
Table 2: Effects of Low-Dose Atropine on Heart Rate Variability (HRV) in Humans
| HRV Parameter | Change with Low-Dose Atropine (0.7 microgram/kg) | Interpretation |
| Mean Heart Rate | Decreased | Increased Vagal Tone |
| Respiration-Related Spectral Power (HF) | Increased | Increased Vagal (Parasympathetic) Activity |
| Low-Frequency Power (LF) | Decreasing Trend | |
| Mid-Frequency Power (MF) | Enormous Activation (during standing) | Complex interaction between sympathetic and parasympathetic limbs |
Source: Adapted from a study on the spectral analysis of heart rate fluctuations.[15]
Experimental Protocols
Protocol 1: Investigating the Dose-Response Effect of Atropine on Heart Rate in a Rodent Model
Objective: To determine the dose-dependent effects of this compound on heart rate, including the threshold for paradoxical bradycardia.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (0.1 mg/mL in sterile saline)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
ECG recording equipment
-
Intravenous (IV) catheterization supplies (for tail vein)
Methodology:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Place ECG electrodes to monitor heart rate continuously.
-
Insert an IV catheter into the tail vein for drug administration.
-
Allow the animal to stabilize for at least 15 minutes, recording a baseline heart rate.
-
Administer a bolus IV injection of saline (vehicle control) and record the heart rate for 10 minutes.
-
Administer incremental doses of this compound (e.g., 0.001, 0.005, 0.01, 0.05, 0.1 mg/kg) via the IV catheter.
-
Allow a sufficient time interval between doses for the heart rate to return to baseline or stabilize (e.g., 15-20 minutes).
-
Record the heart rate continuously, noting the nadir (lowest point) and peak heart rate after each dose.
-
Plot the change in heart rate from baseline against the log of the atropine dose to generate a dose-response curve.
Visualizations
Caption: Proposed mechanisms of atropine-induced paradoxical bradycardia.
Caption: Troubleshooting workflow for unexpected heart rate responses.
References
- 1. droracle.ai [droracle.ai]
- 2. quora.com [quora.com]
- 3. Dose-response relationships of intravenous hyoscine butylbromide and atropine sulphate on heart rate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing central and peripheral effects of atropine on parasympathetic cardiac control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epomedicine.com [epomedicine.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Central vagotonic effects of atropine modulate spectral oscillations of sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emergencymedicinecases.com [emergencymedicinecases.com]
- 10. Possible mechanisms of anti-cholinergic drug-induced bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acls-algorithms.com [acls-algorithms.com]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound for treatment of bradycardia in a patient with morbid obesity: what may happen when you least expect it - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of low-dose atropine on heart rate fluctuations during orthostatic load: a spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Atropine sulfate concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Atropine sulfate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro systems?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It binds reversibly to all five subtypes (M1-M5) of these receptors, blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists.[1][2] This blockade inhibits the downstream signaling typically initiated by ACh, such as G-protein activation, modulation of ion channels, and changes in intracellular second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP).[1][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type, the specific muscarinic receptor subtype being studied, and the experimental endpoint. However, a common starting range for achieving effective muscarinic receptor blockade in many cell-based assays is between 1 µM and 100 µM. For cytotoxicity studies, higher concentrations may be explored.
Q3: What factors should be considered when determining the optimal concentration?
A3: Several factors can influence the effective concentration of this compound:
-
Cell Type and Receptor Density: Different cell lines or primary cells express varying levels of muscarinic receptor subtypes, which can affect the required antagonist concentration.[4]
-
Agonist Concentration: In competitive antagonism experiments, the concentration of the agonist being used to stimulate the receptor will directly influence the amount of atropine needed to achieve blockade.
-
Assay Type: The experimental readout can impact the apparent potency. For instance, a functional assay measuring a downstream signaling event may require a different concentration than a direct receptor binding assay.[5][6]
-
Incubation Time: The duration of cell exposure to this compound can be critical, especially when assessing long-term effects like cytotoxicity or changes in gene expression.[7][8]
-
Atropine Stability: this compound solutions can be susceptible to hydrolysis. It is crucial to use freshly prepared solutions or verify the stability under your specific experimental storage conditions.[9]
Summary of Reported In Vitro Concentrations
The following table summarizes this compound concentrations used in various in vitro experiments as reported in the literature. This should be used as a guideline for designing your own experiments.
| Experimental Model | Concentration Range | Observed Effect |
| Human Corneal Endothelial (HCE) Cells | > 0.3125 g/L | Dose- and time-dependent cytotoxicity and abnormal morphology.[7][8] |
| Human Corneal Endothelial (HCE) Cells | 2.5 g/L | Induction of mitochondrion-dependent apoptosis.[8][10] |
| Human Corneal Epithelial Cells | 1 mM (~0.3 g/L) | Cytotoxic effects observed after 96 hours of treatment.[4] |
| ARPE-19 & Primary RPE Cells | 100 µM | Inhibition of LPS-induced inflammation via downregulation of ERK-c-FOS and PI3K-AKT-NF-κB pathways.[11] |
| SH-SY5Y Human Neuroblastoma Cells | 100 µM | Abolished acetylcholine- and tau protein-induced increases in intracellular calcium.[6] |
| Rat Retina (in vitro) | 100-500 µM | Increased release of dopamine into the superfusate.[12] |
Troubleshooting Guide
Q: I am observing high levels of cell death in my experiment, even at concentrations where I expect to see only receptor antagonism. What could be the cause?
A: Unintended cytotoxicity can confound experimental results. Atropine has been shown to induce dose- and time-dependent cytotoxicity in several cell types, often through the induction of apoptosis.[7][8][10]
-
Recommendation 1: Perform a Dose-Response Cytotoxicity Assay. Before your main experiment, test a wide range of this compound concentrations (e.g., 0.1 µM to 1 mM) on your specific cell type using a standard viability assay (like MTT or MTS). This will establish a non-toxic working concentration range.
-
Recommendation 2: Reduce Incubation Time. If long incubation is not critical for your endpoint, consider reducing the exposure time. Cytotoxicity is often time-dependent.[7]
-
Recommendation 3: Check Culture Conditions. Ensure your cell culture conditions are optimal. Sub-optimal health can make cells more susceptible to drug-induced stress.
Q: I am not seeing any effect, or my results are inconsistent, even when using concentrations reported in the literature. What should I check?
A: This could be due to issues with the compound, the experimental setup, or the cells themselves.
-
Recommendation 1: Verify this compound Solution. Atropine can degrade in solution.[9] Prepare fresh solutions for each experiment from a high-quality powder source.
-
Recommendation 2: Confirm Muscarinic Receptor Expression. Verify that your cell line expresses functional muscarinic receptors. This can be done via RT-qPCR for receptor subtype mRNA, or a functional assay using a known muscarinic agonist like carbachol or acetylcholine.
-
Recommendation 3: Re-evaluate Agonist Concentration. In a competitive antagonism setup, if the agonist concentration is too high, it may overcome the blocking effect of atropine. Perform an agonist dose-response curve to determine its EC50 and use a concentration at or near this value (e.g., EC50 to EC80) for your antagonism experiments.
-
Recommendation 4: Optimize Assay Conditions. For functional assays like calcium imaging or cAMP measurement, ensure that the assay window (the difference between basal and maximally stimulated signal) is large enough to detect inhibition.
Q: How does this compound impact key signaling pathways?
A: The primary impact of Atropine is the blockade of muscarinic acetylcholine receptors. This action prevents the activation of multiple downstream pathways.
Detailed Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that is cytotoxic to a cell line.
Materials:
-
This compound powder
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in complete medium. A typical range would be 2 mM down to 0.2 µM.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the 2X this compound dilutions to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: Intracellular Calcium Imaging Assay
This protocol measures the ability of this compound to block agonist-induced calcium release in cells.
Materials:
-
Cells expressing muscarinic receptors seeded on 96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)[15][16]
-
Pluronic F-127 (for dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine)
-
This compound
-
Fluorescence plate reader with an injection system or a fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add 50-100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Cell Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye, leaving 100 µL of buffer in each well.
-
Atropine Incubation: Add this compound at various concentrations to the wells. Incubate for 15-30 minutes at room temperature. Include "vehicle" control wells without atropine.
-
Data Acquisition: Place the plate in the fluorescence reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 488 nm, Em: 515 nm for Fluo-4).[16]
-
Record a baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration (e.g., EC80) of the muscarinic agonist.
-
Continue recording the fluorescence signal for another 60-120 seconds to capture the peak calcium response and subsequent decay.
-
Analysis: Calculate the change in fluorescence (ΔF/F₀), where F₀ is the baseline fluorescence. Compare the peak response in atropine-treated wells to the control wells to determine the inhibitory effect.
Protocol 3: Competitive cAMP Assay
This protocol measures the ability of this compound to inhibit changes in intracellular cAMP levels following stimulation of Gi/o-coupled muscarinic receptors (e.g., M2, M4).
Materials:
-
Cells expressing Gi/o-coupled muscarinic receptors
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin (to raise basal cAMP levels)
-
Muscarinic agonist (e.g., Acetylcholine)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White opaque 96-well or 384-well plates (for luminescent/HTRF assays)
Methodology:
-
Cell Seeding: Plate cells in an appropriate multi-well plate (e.g., white opaque 96-well) and grow to the desired confluency.
-
Compound Addition: Prepare dilutions of this compound in stimulation buffer. Add these to the appropriate wells.
-
Agonist/Forskolin Addition: Prepare a solution containing both Forskolin (at a submaximal concentration, e.g., 1-10 µM) and the muscarinic agonist (at its EC80). Add this mixture to the wells. The agonist will inhibit the Forskolin-induced cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, as recommended by the assay kit.[17]
-
Cell Lysis and Detection: Add the cell lysis buffer and detection reagents from the cAMP kit directly to the wells. The specific steps will follow the manufacturer's protocol.[17]
-
Signal Measurement: Incubate as required by the kit, then read the plate on the appropriate instrument (e.g., luminometer, HTRF-compatible reader).
-
Analysis: The signal generated is inversely proportional to the amount of cAMP in the well. Calculate the percent inhibition of the agonist's effect by Atropine. Plot the results to determine the IC50 for Atropine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atropine Differentially Modulates ECM Production by Ocular Fibroblasts, and Its Ocular Surface Toxicity Is Blunted by Colostrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of atropine treatment on in vitro and in vivo binding of 4-[125I]-dexetimide to central and myocardial muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mesoscale.com [mesoscale.com]
Atropine sulfate solution stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of atropine sulfate solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Hydrolysis is a major degradation pathway, and the rate of this reaction is highly dependent on the pH of the solution.
Q2: What is the optimal pH for this compound solution stability?
A2: this compound solutions exhibit maximum stability in the pH range of 3.5 to 4.5.[1][2] Hydrolysis of the ester linkage is the main degradation route, and this process is minimized at this acidic pH.[1][3][4][5]
Q3: What are the recommended storage temperatures for this compound solutions?
A3: For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended to enhance stability and minimize degradation.[6][7][8] Standard room temperature storage (20°C to 25°C or 68°F to 77°F) is also acceptable for shorter durations, as indicated by various stability studies.[6][9][10]
Q4: Should this compound solutions be protected from light?
A4: While some studies suggest this compound is not significantly susceptible to photodegradation, protecting solutions from light, especially during long-term storage, is a common recommendation to ensure maximum stability.[11][12][13]
Q5: What are the main degradation products of this compound?
A5: The primary degradation of this compound in aqueous solution occurs via two main pathways:
-
Hydrolysis: The ester linkage of atropine is hydrolyzed, yielding tropine and tropic acid.[14][15]
-
Dehydration: Under certain conditions, atropine can undergo dehydration to form apoatropine.[16][17]
Q6: What type of containers are suitable for storing this compound solutions?
A6: Low-density polyethylene (LDPE) and polypropylene containers, including bottles and syringes, have been shown to be suitable for storing this compound solutions.[11][18][19][20] Glass containers, particularly Type I glass, are also recommended.[21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or loss of drug activity. | Degradation of this compound due to improper storage (e.g., incorrect pH, high temperature, light exposure). | - Verify the pH of the stock solution and adjust if necessary to a range of 3.5-4.5. - Ensure the solution has been stored at the recommended temperature (refrigerated for long-term). - Prepare a fresh solution from a reliable this compound source. |
| Visible precipitates or discoloration in the solution. | - pH shift leading to precipitation. - Contamination of the solution. - Interaction with the storage container. | - Discard the solution immediately.[22] - Prepare a fresh, sterile-filtered solution using an appropriate buffer and high-purity water. - Ensure the use of compatible storage containers like LDPE, polypropylene, or Type I glass.[18][19][21] |
| Difficulty dissolving this compound powder. | Using atropine base instead of this compound salt. | This compound is highly soluble in water, whereas atropine base has lower aqueous solubility.[23][24] Confirm that you are using the sulfate salt for aqueous preparations. |
Data on this compound Solution Stability
Table 1: Stability of this compound Solutions under Various Storage Conditions
| Concentration | Vehicle | Container | Storage Temperature | Stability Duration | Remaining Concentration | Reference |
| 0.01% | Artificial Tears & Balanced Salt Solution | LDPE Eyedroppers | 2-8°C | 6 months | 90-110% | [6][8] |
| 0.01% | Artificial Tears & Balanced Salt Solution | LDPE Eyedroppers | 25°C ± 2°C | < 4 months | < 90% | [6][8] |
| 0.1, 1.0, 2.5, 5.0 mg/mL | 0.9% NaCl | Polyethylene Eyedroppers | 5°C & 25°C | 6 months | 90-110% | [19][25][26] |
| 2 mg/mL | Isotonic Saline | Polypropylene Syringes | 5°C (protected from light) | 364 days | 99.4% | [11][12][20] |
| 2 mg/mL | Isotonic Saline | Polypropylene Syringes | 23°C (exposed to light) | 364 days | 103.0% | [11][12][20] |
| 2 mg/mL | Isotonic Saline | Polypropylene Syringes | 35°C (exposed to light) | 28 days | 102.1% | [11][12][20] |
Experimental Protocols
Protocol: Preparation and Sterilization of this compound Solution
This protocol describes the preparation of a sterile this compound solution for research applications.
-
Preparation of Vehicle: Prepare the desired aqueous vehicle (e.g., 0.9% sodium chloride). If buffering is required to maintain a pH between 3.5 and 4.5, use a suitable buffer system such as an acetate buffer.[21]
-
Dissolution: Accurately weigh the required amount of this compound powder and dissolve it in the prepared vehicle. This compound is readily soluble in water.[23]
-
Sterilization: Sterilize the solution by filtration through a 0.22 µm sterile filter into a sterile receiving container. Autoclaving can be used, but it may cause some degradation if the pH is not optimal.[23][27]
-
Aseptic Filling: Aseptically dispense the sterilized solution into sterile containers (e.g., LDPE bottles or polypropylene syringes) in a laminar flow hood or isolator.[25]
-
Storage: Store the prepared solutions at the recommended temperature, protected from light.
Protocol: Stability Testing of this compound Solution using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mobile phase, such as a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a specific pH) and an organic solvent like acetonitrile.[7][16][21]
-
Detector: UV detector set at an appropriate wavelength (e.g., 210-215 nm).[16]
-
Flow Rate and Temperature: Optimized for best separation.
-
-
Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase or an appropriate diluent.
-
Sample Preparation: Dilute the this compound solution under investigation to a suitable concentration with the mobile phase or diluent.
-
Forced Degradation Study (for method validation): To ensure the method is stability-indicating, subject the this compound solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[28][29]
-
Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.
-
Quantification: Compare the peak area of atropine in the sample chromatogram to that of the standard to determine the concentration. Identify and quantify any degradation products by comparing their retention times with those from the forced degradation study.
Visualizations
Caption: Major degradation pathways of atropine in aqueous solution.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ashp.org [publications.ashp.org]
- 3. The kinetics of the hydrolysis of atropine. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics of the hydrolysis of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 7. Microbial and Chemical Stability of Unpreserved this compound 0.01% w/w Eye Drops—A Pilot Study on the Impact of Dispenser Type and Storage Temperature over 12 Weeks of Daily Use After Compounding | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pfizermedical.com [pfizermedical.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physical Compatibility and Chemical Stability of a Concentrated Solution of this compound (2 mg/mL) for Use as an Antidote in Nerve Agent Casualties - ProQuest [proquest.com]
- 13. scribd.com [scribd.com]
- 14. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 15. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Analysis and stability of this compound and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physical Compatibility and Chemical Stability of a Concentrated Solution of this compound (2 mg/mL) for Use as an Antidote in Nerve Agent Casualties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Injection [drugfuture.com]
- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Physical, chemical, and microbiological stability study of diluted atropine eye drops | Semantic Scholar [semanticscholar.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Atropine Sulfate Resistance in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Atropine sulfate in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Atropine is a tropane alkaloid and an anticholinergic drug.[1][2] Its primary mechanism of action is as a competitive, reversible antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2][3] By blocking these receptors, atropine inhibits the effects of acetylcholine, a neurotransmitter involved in parasympathetic nervous system responses.[2][4] This leads to effects such as increased heart rate, reduced salivation and bronchial secretions, and relaxation of smooth muscle.[1][4]
Q2: We are observing a diminished response to this compound in our cell culture model over time. What are the potential causes?
Several factors could contribute to acquired resistance to this compound in an in-vitro model:
-
Upregulation of Muscarinic Receptors: Chronic exposure to an antagonist like atropine can lead to a compensatory increase in the expression of its target receptors. Studies have shown that chronic atropine administration can up-regulate muscarinic M1 receptor mRNA.[5] This increase in receptor number may require higher concentrations of atropine to achieve the same level of inhibition.
-
Alterations in Downstream Signaling Pathways: Cells may adapt to muscarinic receptor blockade by altering downstream signaling pathways to maintain homeostasis.
-
Increased Drug Efflux: While not extensively documented specifically for atropine, overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism of acquired drug resistance.[6][7][8][9][10] These pumps can actively transport drugs out of the cell, reducing the intracellular concentration of atropine available to bind to its target receptors.
-
Metabolism of Atropine: Although primarily metabolized in the liver in vivo, some cell lines may possess enzymatic activity that can metabolize atropine, reducing its effective concentration over time.[3][4][11]
Q3: Our tissue model (e.g., bladder smooth muscle) shows a contractile response that is not fully inhibited by high concentrations of Atropine. Why is this happening?
This phenomenon is known as atropine-resistant contraction and is well-documented in tissues like the urinary bladder.[12][13][14] The primary reason is the involvement of non-cholinergic, non-adrenergic (NANC) neurotransmitters. In many smooth muscle tissues, nerve stimulation releases co-transmitters in addition to acetylcholine. A key co-transmitter is adenosine triphosphate (ATP), which acts on purinergic receptors to cause contraction.[14] This purinergic component of the contractile response is not blocked by atropine.[14]
Q4: Can Atropine be used to overcome resistance to other drugs?
Interestingly, in some contexts, atropine has been investigated as a potential agent to overcome resistance to other therapeutic agents. For example, in certain breast cancer cell lines, atropine has been shown to suppress the epithelial-mesenchymal transition (EMT), a process associated with drug resistance and cancer stemness.[15][16][17] Co-administration of atropine with chemotherapeutic drugs might, in these specific cases, help to reduce drug resistance.[15]
Troubleshooting Guide
Problem: Decreased or no response to this compound in an established experimental model.
Below is a systematic approach to troubleshooting this issue.
Step 1: Verify Experimental Reagents and Conditions
-
This compound Solution:
-
Action: Prepare a fresh solution of this compound. Verify the correct solvent was used and that it has been stored correctly to prevent degradation.
-
Rationale: Improperly stored or prepared atropine may lose its activity.
-
-
Cell/Tissue Viability:
-
Action: Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) on your cells or tissues.
-
Rationale: A lack of response may be due to poor health of the experimental model rather than specific resistance to atropine.
-
-
Positive and Negative Controls:
-
Action: Ensure you are using appropriate controls in your experiment.[18] A positive control could be a system known to respond to atropine, while a negative control would be a vehicle-treated group.[18]
-
Rationale: Controls are essential to validate that the experimental setup is functioning as expected.[18]
-
Step 2: Investigate Potential Mechanisms of Resistance
If reagents and conditions are verified, the issue may be true biological resistance.
-
Hypothesis: Muscarinic Receptor Upregulation
-
Action: Quantify muscarinic receptor expression levels using techniques like qPCR for mRNA levels or Western blotting/ELISA for protein levels.[5] A receptor binding assay can also be used to determine the number of available binding sites.
-
Troubleshooting: If receptor upregulation is confirmed, you may need to increase the concentration of atropine used in your experiments.
-
-
Hypothesis: Involvement of Non-Muscarinic Pathways (e.g., Purinergic Signaling)
-
Action: In tissue models, test for the involvement of purinergic signaling by using a P2X receptor antagonist (e.g., suramin or α,β-methylene ATP).[14]
-
Troubleshooting: If the atropine-resistant response is blocked by a purinergic antagonist, this confirms the involvement of this parallel pathway.
-
-
Hypothesis: Increased Drug Efflux
-
Action: Use an efflux pump inhibitor (e.g., verapamil, a P-glycoprotein inhibitor) in conjunction with atropine.
-
Rationale: If co-treatment with an efflux pump inhibitor restores sensitivity to atropine, it suggests that drug efflux is contributing to the resistance.[9]
-
Data Presentation
Table 1: Atropine Concentrations and Effects in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 | Atropine | 10 µM | - | Significant inhibition of cell invasion | [16] |
| T47D | Atropine | 10 µM | - | Significant inhibition of cell invasion | [16] |
| Normal Breast Cells | Atropine | > 50 µM | 48 hours | IC50 value | [17][19] |
| Breast Cancer Cell Lines | Atropine | < 15 µM | 24, 48, 72 hours | IC50 value | [17][19] |
Table 2: Alternatives to Atropine for Atropine-Resistant Conditions (Clinical Context)
| Drug | Mechanism of Action | Typical Use Case | Reference |
| Epinephrine | β-adrenergic agonist | Bradycardia unresponsive to atropine | [20][21] |
| Dopamine | α- and β-adrenergic actions | Bradycardia unresponsive to atropine | [20][21] |
| Isoproterenol | β-adrenergic agonist | Bradycardia | [22] |
| Glucagon | - | Bradycardia due to beta-blocker or calcium channel blocker overdose | [20] |
| Aminophylline/Theophylline | Xanthine derivatives | Bradycardia in spinal cord injury patients | [22] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay to Determine IC50 of Atropine
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different atropine concentrations (ranging from 0 to 100 µM, for example).[17][19] Include a vehicle control (medium with the same solvent concentration used for atropine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[17][19]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of atropine that inhibits 50% of cell growth).
Protocol 2: In Vitro Muscle Strip Contraction Assay
-
Tissue Preparation: Isolate smooth muscle strips (e.g., from rat urinary bladder) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the muscle strips to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
-
Electrical Field Stimulation (EFS): Induce contractions by applying EFS with parameters such as 20 Hz for a specific duration.[12]
-
Atropine Treatment: Add this compound to the organ bath at a concentration known to block muscarinic receptors (e.g., 1 µM) and allow it to incubate for 20-30 minutes.
-
Repeat EFS: Repeat the EFS and record the contractile response. The remaining contraction is considered the atropine-resistant component.
-
Purinergic Antagonist Treatment: To confirm the nature of the atropine-resistant contraction, add a P2X receptor antagonist (e.g., α,β-methylene ATP) and repeat the EFS.[14] A significant reduction in the remaining contraction confirms the involvement of purinergic signaling.
Visualizations
Caption: Atropine's mechanism of action.
References
- 1. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Chronic atropine administration up-regulates rat cortical muscarinic m1 receptor mRNA molecules: assessment with the RT/PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Efflux pumps: their role in antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Atropine resistance and muscarinic receptors in the rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
- 14. A quantitative study of atropine-resistant contractile responses in human detrusor smooth muscle, from stable, unstable and obstructed bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atropine Is a Suppressor of Epithelial-Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atropine Is a Suppressor of Epithelial–Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. acls-algorithms.com [acls-algorithms.com]
- 22. droracle.ai [droracle.ai]
Minimizing central nervous system side effects of Atropine sulfate in vivo
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the central nervous system (CNS) side effects of Atropine sulfate in vivo.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause central nervous system side effects? Atropine is a naturally occurring tertiary amine, a chemical structure that allows it to cross the blood-brain barrier.[1][2] Once in the CNS, it acts as a competitive antagonist of muscarinic acetylcholine receptors.[3][4] This blockade disrupts normal cholinergic neurotransmission, leading to adverse effects such as restlessness, confusion, hallucinations, and delirium, particularly at higher doses.[3][5][6]
Q2: What is the primary strategy to avoid atropine's CNS effects while maintaining peripheral anticholinergic activity? The most effective strategy is to use a peripherally acting antimuscarinic agent that does not readily cross the blood-brain barrier. Glycopyrrolate is the most common alternative.[1][2]
Q3: How does glycopyrrolate differ from atropine in its chemical structure and ability to cause CNS side effects? Glycopyrrolate is a synthetic quaternary amine.[1][2] Its charged nitrogen atom makes it less lipid-soluble, which significantly limits its ability to penetrate the blood-brain barrier.[7] Consequently, it is much less likely to cause CNS side effects like altered mental status or confusion.[1][8]
Q4: Can I co-administer another drug with atropine to reduce its CNS side effects? Yes, in situations requiring high doses of an anticholinergic, such as organophosphate poisoning, glycopyrrolate can be co-administered with atropine. Glycopyrrolate manages the peripheral muscarinic symptoms (e.g., excessive secretions), which may allow for a reduction in the total dose of atropine required, thereby lowering the risk of CNS toxicity.[1]
Q5: How can I minimize systemic absorption and potential CNS effects during topical ocular administration of atropine? To minimize systemic absorption from eye drops, instruct the subject to close their eye immediately after instillation. Following this, firm pressure should be applied with a finger over the punctum (the tear duct opening in the corner of the eye) for 1-2 minutes. This technique, known as punctal occlusion, reduces drainage into the nasal cavity where absorption into the bloodstream can occur.[9]
Troubleshooting Guide
Problem: My animal subjects exhibit significant CNS stimulation (e.g., hyperactivity, agitation, confusion) after atropine administration.
-
Verify Dosage: Double-check your calculations and the concentration of your atropine solution to ensure you are not administering an overdose. Toxic doses are known to cause excitement, hallucinations, and delirium.[10]
-
Consider an Alternative: For experiments where only peripheral muscarinic blockade is required, switch to glycopyrrolate. It provides potent peripheral effects with minimal CNS penetration.[2][8]
-
Implement a Combination Therapy: If some central effect is tolerable but needs to be minimized, consider a combination of a lower dose of atropine with glycopyrrolate. This approach can achieve the desired peripheral blockade while reducing the central impact.
Problem: I need to block peripheral muscarinic effects (e.g., bradycardia, secretions) without inducing any CNS changes for a behavioral study.
-
Primary Recommendation: Glycopyrrolate is the preferred agent for this scenario. As a quaternary amine, it is specifically designed to act peripherally without confounding CNS effects.[1][7]
Data Presentation
Table 1: Comparison of Atropine and Glycopyrrolate
| Feature | This compound | Glycopyrrolate |
| Chemical Structure | Tertiary Amine[1][2] | Quaternary Amine[1][2] |
| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB[1] | Poorly crosses the BBB[1][2] |
| Central Nervous System (CNS) Effects | Common (e.g., confusion, delirium, hallucinations)[5][11] | Unlikely / Minimal[1][8] |
| Primary Site of Action | Central and Peripheral[4] | Primarily Peripheral |
| Relative Potency (Antisialagogue) | 1x | Approximately 5x more potent than atropine[12] |
Table 2: Clinical Incidence of CNS Side Effects in Organophosphorus Poisoning Treatment
| Treatment Group | Number of Patients | Patients with Confusion & Hallucinations | Incidence | Statistical Significance |
| Group I (Atropine Alone) | 20 | 18 | 90% | p < 0.001 |
| Group II (Atropine + Glycopyrrolate) | 20 | 6 | 30% | p < 0.001 |
| (Data adapted from a comparative study on the efficacy of atropine alone versus a combination with glycopyrrolate.) |
Experimental Protocols
Protocol 1: In Vivo Comparative Assessment of CNS Side Effects
This protocol is designed to compare the central vs. peripheral effects of atropine and glycopyrrolate in a rodent model.
-
Animal Groups:
-
Group A: Vehicle Control (Sterile Saline)
-
Group B: this compound (e.g., 1-5 mg/kg, intraperitoneal)
-
Group C: Glycopyrrolate (e.g., 0.2-1 mg/kg, intraperitoneal)
-
-
Administration: Administer the assigned compound via the chosen route.
-
Peripheral Effect Monitoring:
-
Measure heart rate at baseline and at 5, 15, 30, and 60 minutes post-injection using a pulse oximeter or ECG to confirm peripheral muscarinic blockade (tachycardia).[13]
-
-
CNS Effect Monitoring (Behavioral Assessment):
-
At the same time points, score the animals for CNS-related behaviors.
-
Activity: Use an open-field test to quantify locomotion, rearing, and time spent in the center vs. periphery. Atropine may induce hyperactivity.
-
Stereotypy: Observe for repetitive, purposeless behaviors (e.g., gnawing, head-weaving).
-
Coordination: Use a rotarod or beam-walking test to assess ataxia.[10]
-
-
Data Analysis: Compare the changes in heart rate and behavioral scores between the groups. The desired outcome for minimizing CNS effects would be a significant increase in heart rate (peripheral effect) in the glycopyrrolate group without significant changes in behavioral scores compared to the control group.
Protocol 2: Punctal Occlusion to Minimize Systemic Absorption from Ocular Administration
This protocol details the method for applying topical atropine while minimizing systemic uptake in an animal model (e.g., rabbit).[9][14]
-
Animal Preparation: Gently restrain the animal to allow access to the eye.
-
Administration:
-
Retract the lower eyelid to form a small pouch.
-
Instill one drop of the atropine solution into the lower conjunctival sac, avoiding contact between the dropper tip and the eye.[9]
-
-
Punctal Occlusion:
-
Immediately after instillation, use a clean finger to apply gentle but firm pressure to the medial canthus (the inner corner of the eye) where the nasolacrimal duct (punctum) is located.[9]
-
Maintain this pressure for at least 1-2 minutes. This blocks the primary route of systemic drainage.
-
-
Observation:
-
Monitor the animal for mydriasis (pupil dilation) to confirm local efficacy.
-
Observe for any systemic anticholinergic signs (e.g., tachycardia, dry mouth, behavioral changes) to assess the effectiveness of the occlusion technique.
-
Visualizations
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 3. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Atropine and Glycopyrrolate [e-safe-anaesthesia.org]
- 8. nbinno.com [nbinno.com]
- 9. Systemic side effects of atropine eye drops | Myopia Profile [myopiaprofile.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A case report on Atropine induced CNS side effects and Tachycardia | Semantic Scholar [semanticscholar.org]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. benchchem.com [benchchem.com]
Addressing variability in animal responses to Atropine sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal responses to Atropine Sulfate during experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common challenges in your research.
Issue 1: Diminished or Absent Cardiovascular Response (Tachycardia)
-
Question: Why am I not observing the expected increase in heart rate (tachycardia) after administering this compound to my research animals?
-
Possible Causes & Troubleshooting Steps:
-
Species-Specific Metabolism (Rabbits): Certain rabbits possess a serum enzyme called atropinesterase, which rapidly hydrolyzes atropine, rendering it ineffective.[1][2][3][4] The presence of this enzyme is a heritable trait and its activity can vary between individuals and breeds.[2]
-
Recommendation: If working with rabbits, consider screening for atropinesterase activity or using an alternative anticholinergic agent like glycopyrrolate, which is not hydrolyzed by this enzyme.[3]
-
-
Anesthetic Interference: Concurrent administration of certain anesthetics, such as propofol, can suppress the sympathetic nervous system and attenuate the heart rate response to atropine.[5]
-
Recommendation: Review your anesthetic protocol. If possible, consider alternative anesthetics or adjust the atropine dosage. Be aware that increasing the atropine dose may not effectively overcome propofol-induced suppression.[5]
-
-
Insufficient Dosage: The administered dose may be too low to elicit a significant response, especially in species with high metabolic rates or in the presence of interfering substances.
-
Paradoxical Bradycardia: At very low doses, atropine can cause a temporary, paradoxical slowing of the heart rate.[10]
-
Recommendation: Ensure your dose is within the therapeutic range to avoid this initial vagal-stimulant effect. If paradoxical bradycardia is observed, a slight increase in the dose should elicit the expected tachycardic response.
-
-
Issue 2: Inconsistent Mydriasis (Pupil Dilation)
-
Question: I am observing variable or weak pupil dilation in my study animals after ophthalmic administration of this compound. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Atropinesterase Activity (Rabbits): In rabbits with atropinesterase, the mydriatic effect of atropine can be significantly shortened.[2] Rabbits with the enzyme may show recovery from mydriasis in as little as 8 to 42 minutes, while those without can exhibit persistent dilation for 1.25 to 5 hours or more.[2]
-
Recommendation: As with cardiovascular responses, be aware of the potential for atropinesterase in rabbits. If consistent, prolonged mydriasis is required, consider alternative mydriatic agents.
-
-
Administration Technique: Improper administration can lead to insufficient drug delivery to the eye.
-
Recommendation: Ensure proper instillation of the eye drops. Wait at least 5 minutes before administering any other topical medications to the same eye to prevent dilution or washout of the atropine.[11]
-
-
Individual Variation: The degree and duration of mydriasis can vary between individual animals, even within the same species.
-
Recommendation: Standardize your experimental groups and include appropriate control groups to account for individual variability.
-
-
Issue 3: Unexpected Systemic Side Effects
-
Question: My animals are exhibiting unexpected side effects such as severe constipation or colic after atropine administration. How can I mitigate this?
-
Possible Causes & Troubleshooting Steps:
-
Species Sensitivity (Horses): Horses are particularly sensitive to the gastrointestinal effects of atropine. Even therapeutic doses can decrease intestinal motility and potentially lead to colic.[12]
-
Recommendation: Use atropine with extreme caution in horses. Monitor closely for signs of colic. The risk of colic may be influenced by factors such as age and hospitalization time, not just the atropine administration itself.[12]
-
-
Overdosage: Exaggerated pharmacological effects, including severe dry mouth, thirst, and constipation, can occur with an overdose.[7]
-
Recommendation: Carefully calculate and administer the correct dose based on the animal's body weight and species-specific guidelines.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound?
-
A1: this compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (subtypes M1-M5).[10][13] It works by blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting the effects of the parasympathetic nervous system.[14][15][16] This leads to effects such as increased heart rate, reduced secretions, relaxation of smooth muscle, and pupil dilation.[14][16]
-
-
Q2: Are there significant species-specific differences in the response to atropine?
-
Q3: How is this compound metabolized and eliminated?
-
A3: Atropine is primarily metabolized in the liver via enzymatic hydrolysis.[17][18][19] Its major metabolites include noratropine, atropine-N-oxide, tropine, and tropic acid.[17][18] A significant portion of the drug (around 50%) is excreted unchanged in the urine.[10][17] The plasma half-life of atropine is typically between 2 to 4 hours.[14][18]
-
-
Q4: What are the recommended vehicles for preparing this compound solutions for injection?
-
Q5: Can atropine be used as a preanesthetic agent?
Data Presentation
Table 1: Species-Specific Dosage Recommendations for this compound
| Animal Species | Recommended Dose (mg/kg) | Route of Administration | Reference(s) |
| Dogs | 0.01 - 0.04 | IV, IM, SC | [8][9] |
| Cats | 0.02 - 0.04 | IV, IM, SC | [9] |
| Horses | 0.02 - 0.04 | IV, IM, SC | [6][9] |
| Cattle | 0.03 - 0.06 | SC | [6] |
| Sheep/Goats | 0.03 - 0.16 | SC | [6] |
| Pigs | 0.02 - 0.04 | SC | [6] |
| Mice | ~1 | IP (for reversal of bradycardia) | [13] |
Table 2: Impact of Propofol Anesthesia on Atropine-Induced Heart Rate Increase in Humans
| Treatment Group | Atropine Dose (µg/kg) | Mean Heart Rate Increase (bpm ± SD) | Reference |
| Control (No Propofol) | 10 | 28 ± 13 | [5] |
| Propofol (5 mg/kg/h) | 10 | 12 ± 7 | [5] |
| Propofol (10 mg/kg/h) | 10 | 9 ± 6 | [5] |
Experimental Protocols
Protocol 1: Reversal of Drug-Induced Bradycardia in Mice
-
Objective: To assess the efficacy of this compound in reversing bradycardia induced by a pharmacological agent.
-
Animal Model: Adult C57BL/6 mice.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Bradycardic agent (e.g., high-dose beta-blocker or cholinergic agonist)
-
Electrocardiography (ECG) or tail-cuff system for heart rate monitoring
-
-
Methodology:
-
Preparation of Atropine Solution:
-
Weigh the desired amount of this compound.
-
Dissolve in sterile 0.9% saline to the target concentration (e.g., 0.1 mg/mL).
-
Sterile-filter the solution through a 0.22 µm filter for parenteral administration.[13]
-
-
Bradycardia Induction:
-
Administer the chosen bradycardic agent to the mice.
-
-
Monitoring:
-
Continuously monitor the heart rate until a stable state of bradycardia is established.
-
-
Atropine Administration:
-
Administer this compound (e.g., 1 mg/kg) via intraperitoneal (IP) injection.[13]
-
-
Data Collection:
-
Record the heart rate at baseline, after the induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes).[13]
-
-
Visualizations
Caption: Atropine's mechanism of action in cardiac myocytes.
Caption: Troubleshooting workflow for absent tachycardia.
References
- 1. Atropinesterase and cocainesterase of rabbit serum: localization of the enzyme activity in isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rg.bioflux.com.ro [rg.bioflux.com.ro]
- 3. youtube.com [youtube.com]
- 4. The presence of atropinesterase activity in animal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heart rate response to intravenous atropine during propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. vetscraft.com [vetscraft.com]
- 10. Atropine - Wikipedia [en.wikipedia.org]
- 11. iopeyes.com [iopeyes.com]
- 12. Frontiers | Plasma atropine concentrations associated with decreased intestinal motility in horses [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 16. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
Atropine sulfate solubility in different solvents for experimental use
Welcome to the technical support center for the experimental use of Atropine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its solubility, preparation of solutions, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It binds to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response.[1][2][3] This blockade of parasympathetic nerve stimulation leads to various physiological effects, including increased heart rate, reduced secretions, and relaxation of smooth muscle.[1][2]
Q2: What is the optimal pH for an aqueous solution of this compound?
A2: The maximal stability of this compound in an aqueous solution is in a pH range of 3 to approximately 5.[4] More specifically, minimum hydrolysis occurs at a pH of 3.5.[5] Aqueous solutions of this compound typically have a pH between 4.5 and 6.2.[6]
Q3: How should I store this compound powder and its solutions?
A3: this compound powder should be stored in a tight container, protected from light.[4] Aqueous stock solutions can be stored at 2-8°C, protected from light, for several days.[7][8] For longer-term storage, it is recommended to prepare fresh dilutions for each experiment.[7]
Q4: Is it better to use atropine or this compound for aqueous solutions?
A4: this compound is highly recommended for preparing aqueous solutions due to its high solubility in water.[9] Atropine base has much lower aqueous solubility, which can make it difficult to prepare concentrated solutions.[9]
Solubility Data
The solubility of this compound in various solvents is crucial for preparing accurate and effective experimental solutions. The following table summarizes this data for common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | Extremely soluble; 1:0.5 (freely soluble)[4], 2500 mg/mL[8] | This compound is highly soluble in water, making it the preferred solvent for most applications.[9] |
| Ethanol | Soluble; 1:5 (1:2.5 at boiling point)[4], 200 mg/mL[8] | Readily dissolves in ethanol. |
| Glycerol | Soluble; 1:2.5[4], 400 mg/mL[8] | A viable alternative solvent. |
| DMSO | Soluble[4] | Specific quantitative data is limited, but it is known to be soluble. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Sterile Saline
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile 0.9% saline, a common vehicle for in vivo and in vitro experiments.[7]
Materials:
-
This compound powder (Molecular Weight: 694.83 g/mol for the monohydrate)
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 694.83 g/mol = 0.06948 g = 69.48 mg
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh out 69.48 mg of this compound powder and transfer it to a sterile conical tube.
-
-
Dissolve the powder:
-
Add approximately 8 mL of sterile 0.9% saline to the conical tube.
-
Vortex the tube until the powder is completely dissolved. The solution should be clear and free of any particulates.[7]
-
-
Adjust to the final volume:
-
Add sterile 0.9% saline to the tube to reach a final volume of 10 mL.
-
Vortex briefly to ensure homogeneity.
-
-
Sterile filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is critical for parenteral administration and cell culture experiments to ensure sterility.[7]
-
-
Storage:
Troubleshooting Guide
This section addresses common problems encountered when preparing and using this compound solutions.
Q: My this compound is not dissolving completely in water. What should I do?
A: This is uncommon as this compound is very soluble in water.[4][8]
-
Verify the compound: Ensure you are using this compound and not atropine base, which has significantly lower water solubility.[9]
-
Check the solvent volume: Double-check your calculations to ensure you are not attempting to dissolve the powder in too little solvent.
-
Gentle warming: While not usually necessary, gentle warming of the solution can aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Vortexing/Stirring: Ensure adequate mixing by vortexing or stirring.
Q: I observed precipitation in my aqueous this compound solution after storage. What is the cause and how can I prevent it?
A: Precipitation can occur due to several factors:
-
pH shift: this compound is most stable at an acidic pH (3-5).[4] If the pH of your solution has shifted to a more alkaline range, it can lead to hydrolysis and precipitation. Ensure your solvent has an appropriate pH.
-
Contamination: Microbial contamination can alter the solution's properties. Always use sterile techniques and solvents.[7]
-
Storage conditions: Store the solution at 2-8°C and protect it from light to minimize degradation.[7]
Q: My experimental results are inconsistent when using my prepared this compound solution. What could be the issue?
A: Inconsistent results may stem from solution instability.
-
Solution age: Aqueous solutions of this compound are not stable for extended periods.[4] It is recommended to prepare fresh solutions for each experiment or use them within a few days of preparation when stored properly.[7][8]
-
pH of the solution: As mentioned, the stability of this compound is pH-dependent.[4] Ensure the pH of your final experimental medium is compatible with the stability of this compound.
-
Light exposure: this compound is sensitive to light.[4] Protect your solutions from light during preparation, storage, and experimentation.
Visual Guides
This compound Solution Preparation Workflow
The following diagram illustrates the logical workflow for preparing a sterile this compound solution for experimental use.
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
This diagram illustrates the mechanism of action of this compound as a competitive antagonist at the muscarinic acetylcholine receptor.
Caption: this compound blocks acetylcholine at muscarinic receptors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. nursingcenter.com [nursingcenter.com]
- 4. This compound | 55-48-1 [chemicalbook.com]
- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating Atropine sulfate-induced experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating experimental artifacts induced by Atropine sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It works by blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting the effects of the parasympathetic nervous system.[3][4] There are five subtypes of muscarinic receptors (M1-M5), and atropine antagonizes all of them.[1][2] This blockade leads to various physiological responses, including increased heart rate, reduced secretions, and relaxation of smooth muscles.[3]
Q2: What are the most common off-target effects of this compound that can lead to experimental artifacts?
The most common side effects of atropine, which can manifest as experimental artifacts, are due to its antimuscarinic actions.[5] These include:
-
Cardiovascular: Tachycardia (increased heart rate) is a primary and expected effect.[6] However, at very low doses or initially, a transient bradycardia (slowing of the heart rate) may be observed.[4] High doses can sometimes lead to atrioventricular (A-V) block.[7]
-
Neurological: Central nervous system effects can range from stimulation at lower doses to depression at higher doses.[8] Researchers may observe restlessness, dizziness, confusion, or fatigue in animal subjects.[5][6]
-
Secretory: A significant reduction in salivary, bronchial, and sweat gland secretions is common, leading to dry mouth and potentially thicker bronchial mucus.[6][8]
-
Ocular: Dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia) can cause blurred vision and light sensitivity.[8][9]
-
Gastrointestinal: Reduced motility of the gastrointestinal tract can lead to constipation.[6]
Q3: How can I differentiate between the intended effects and unintended artifacts of this compound in my experiment?
Careful experimental design is crucial. This includes:
-
Dose-Response Studies: Conduct pilot studies to determine the minimal effective dose of atropine for your intended purpose. This can help minimize off-target effects.[10][11]
-
Appropriate Controls: Always include a vehicle-control group that receives the same injection volume and handling as the atropine-treated group.
-
Selective Antagonists: If your research focuses on a specific muscarinic receptor subtype, consider using a more selective antagonist to avoid the broad-spectrum effects of atropine.
-
Monitoring Vital Signs: Continuously monitor physiological parameters such as heart rate, blood pressure, and body temperature to identify expected and unexpected cardiovascular effects.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects
Problem: You observe significant tachycardia or, conversely, bradycardia that confounds your experimental results.
Possible Causes:
-
Dose-dependent effects: Atropine's effect on heart rate is dose-dependent. Low doses can cause a paradoxical slowing of the heart rate, while higher doses lead to tachycardia.[10][12]
-
Central vs. Peripheral Action: Atropine can have effects on both the central and peripheral nervous systems, which can influence cardiovascular reflexes.[8][12]
-
Interaction with Anesthesia: Anesthetics can have their own cardiovascular effects that may interact with atropine.
Mitigation Strategies:
-
Titrate the Dose: Carefully determine the optimal dose in a pilot study to achieve the desired effect without excessive cardiovascular stimulation.
-
Consider the Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can influence the onset and magnitude of the cardiovascular response.[7]
-
Control for Anesthesia: If using anesthesia, ensure the anesthetic protocol is consistent across all experimental groups and consider its potential interaction with atropine.
-
Alternative Anticholinergics: In some cases, a more peripherally selective antimuscarinic agent might be more appropriate to avoid central nervous system-mediated cardiovascular effects.
Issue 2: Confounding Neurological or Behavioral Artifacts
Problem: Your study animals exhibit hyperactivity, sedation, or other behavioral changes that are not the focus of your research.
Possible Causes:
-
Central Nervous System Penetration: Atropine is a tertiary amine, allowing it to cross the blood-brain barrier and exert effects on the central nervous system.[8]
-
Dose-Related CNS Effects: The central effects of atropine are dose-dependent, with lower doses potentially causing mild stimulation and higher doses leading to more pronounced effects like confusion or delirium.[6][8]
Mitigation Strategies:
-
Use the Lowest Effective Dose: Minimize the dose of atropine to reduce central nervous system side effects.
-
Consider a Quaternary Amine Anticholinergic: Drugs like glycopyrrolate are quaternary amines and have limited ability to cross the blood-brain barrier, thus minimizing central effects while still providing peripheral antimuscarinic action.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental procedures to reduce stress-induced behavioral changes that could be mistaken for drug effects.
Issue 3: Altered Drug Metabolism or Interaction
Problem: The effects of your primary experimental drug are unexpectedly altered in the presence of this compound.
Possible Causes:
-
Pharmacokinetic Interactions: Atropine can alter gastrointestinal motility, which may affect the absorption of orally administered drugs.[6]
-
Pharmacodynamic Interactions: Atropine can interact with other drugs that have anticholinergic properties, leading to additive effects.[13] It may also decrease the antihypertensive activities of certain drugs.[1]
Mitigation Strategies:
-
Review Potential Drug Interactions: Thoroughly research the potential for pharmacokinetic and pharmacodynamic interactions between atropine and your other experimental compounds.
-
Stagger Drug Administration: If possible, adjust the timing of drug administration to minimize interactions.
-
Monitor Drug Levels: If feasible, measure the plasma concentrations of your primary drug to assess for any atropine-induced changes in its pharmacokinetics.
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Rats
| Dose (mg/kg) | Route | Primary Cardiovascular Effect | Reference |
| 5 | IV | Dose-dependent reduction in heart rate and blood pressure | [10] |
| 20 | IV | Dose-dependent reduction in heart rate and blood pressure | [10] |
| 40 | IV | Dose-dependent reduction in heart rate and blood pressure | [10] |
| 80 | IV | Dose-dependent reduction in heart rate and blood pressure | [10] |
| 1 | IP | Increased heart rate (cardiac acceleration) | [14] |
Table 2: Recommended Doses of this compound for Specific Experimental Applications
| Application | Animal Model | Dose (mg/kg) | Route | Reference |
| Reversal of Bradycardia | Mouse | 1 | IP | [2] |
| Antidote for Organophosphate Poisoning | Guinea Pig | 5 | N/A | [15][16] |
| Bronchodilation Studies | Child | 0.005 - 0.1 | Inhaled | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Objective: To prepare a sterile solution of this compound for parenteral administration in animal models.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Analytical balance
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Using an analytical balance, accurately weigh the desired amount of this compound powder.[2]
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the target concentration.[2]
-
Ensure the solution is completely clear and free of any particulates.
-
For parenteral administration, sterile-filter the solution through a 0.22 µm filter into a sterile vial.[2]
-
Store the solution according to the manufacturer's recommendations.
Protocol 2: Reversal of Drug-Induced Bradycardia in a Mouse Model
Objective: To assess the efficacy of this compound in reversing bradycardia induced by a pharmacological agent.
Materials:
-
Adult C57BL/6 mice
-
Bradycardic agent (e.g., high-dose beta-blocker)
-
Prepared this compound solution (1 mg/mL)
-
ECG or tail-cuff system for heart rate monitoring
Procedure:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Continuously monitor the heart rate using an ECG or tail-cuff system.[2]
-
Establish a baseline heart rate recording for at least 5 minutes.
-
Administer the bradycardic agent and wait for a stable, reduced heart rate to be established.
-
Once stable bradycardia is achieved, administer this compound via intraperitoneal (IP) injection at a dose of 1 mg/kg.[2]
-
Record the heart rate continuously and at specific intervals (e.g., 5, 15, 30, and 60 minutes) post-atropine administration.[2]
-
Analyze the data to determine the extent and duration of heart rate reversal.
Visualizations
Caption: this compound competitively blocks acetylcholine at muscarinic receptors.
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A logical flowchart for troubleshooting Atropine-induced artifacts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Systemic side effects of atropine eye drops | Myopia Profile [myopiaprofile.com]
- 10. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhaled this compound: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central action of atropine on cardiovascular reflexes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Effects of atropine sulphate on seizure activity and brain damage produced by soman in guinea-pigs: ECoG correlates of neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Refinement of Atropine sulfate administration techniques to reduce tissue irritation
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Atropine Sulfate administration techniques to minimize tissue irritation.
Troubleshooting Guide
Q1: My animal subjects are exhibiting signs of irritation (e.g., redness, swelling, scratching) at the injection site after subcutaneous administration of our this compound formulation. What are the potential causes and how can we troubleshoot this?
A1: Injection site reactions to this compound can stem from several factors related to the formulation and the administration technique. Here is a step-by-step troubleshooting guide:
-
Review Formulation Characteristics:
-
pH: The pH of your this compound solution may be outside the optimal physiological range. The acceptable pH range for subcutaneous injections to avoid irritation is generally between 4.0 and 9.0.[1] this compound injections are often formulated at a pH between 3.0 and 6.5.[2] If your formulation is at the lower end of this range, consider adjusting it to be closer to neutral (pH 7.4).
-
Osmolality: The osmolality of your formulation could be causing cellular stress. The ideal osmolality for subcutaneous injections is isotonic, around 300 mOsm/kg.[3][4][5] Hypertonic solutions, particularly those exceeding 600 mOsm/kg, are associated with increased pain and tissue irritation.[3][4][6]
-
Excipients: Certain excipients, such as buffers and preservatives, can contribute to injection pain and irritation. For example, citrate buffers are often reported to be more painful than phosphate buffers.[3][7] Some preservatives, like m-cresol, have been associated with more pain than benzyl alcohol or phenol.[5]
-
-
Evaluate Administration Technique:
-
Injection Volume: Large injection volumes can cause mechanical stress and distension of subcutaneous tissue, leading to pain and inflammation. For subcutaneous injections, it is recommended to keep the volume to a minimum, ideally under 1.5 mL, though volumes up to 3 mL in the abdomen can be tolerated.[5][8]
-
Injection Speed: A rapid injection rate can increase pressure at the injection site. A slower, controlled injection may improve tolerability.[9][10][11]
-
Needle Size: Using the smallest appropriate needle gauge (e.g., 25-27G) can minimize tissue trauma.[12]
-
-
Implement a Formulation Refinement Study:
-
If you suspect the formulation is the root cause, a systematic study to evaluate different pH levels, osmolalities, and excipient compositions is recommended. Please refer to the experimental protocols section for a detailed methodology.
-
Frequently Asked Questions (FAQs)
Q2: What is the ideal pH and osmolality for an this compound formulation to minimize tissue irritation?
A2: To minimize tissue irritation, the target for your this compound formulation should be as close to physiological conditions as possible while maintaining drug stability.
-
pH: The ideal pH is close to neutral (7.4). For subcutaneous administration, a pH range of 4.0 to 9.0 is generally considered acceptable to reduce the risk of irritation.[1]
-
Osmolality: An isotonic formulation of approximately 300 mOsm/kg is ideal.[3][4][5] While hypertonic solutions may be necessary for solubility or stability, it is recommended to stay below an upper limit of 600 mOsm/kg for subcutaneous injections to maintain good local tolerability.[3][4][6]
Q3: Can the choice of buffer or preservative in our this compound formulation affect tissue irritation?
A3: Yes, the choice of buffer and preservative can significantly impact injection site tolerability.
-
Buffers: Buffers are used to maintain a stable pH, but their concentration and type matter. To avoid pain upon injection, it's recommended to keep buffer strength as low as possible.[5] For example, citrate buffers have been associated with a higher incidence of injection pain compared to phosphate buffers.[3][7] It is recommended to limit the concentration of phosphate buffer to 10 mM and citrate buffer to less than 7.3 mM.[5]
-
Preservatives: If a multi-dose formulation is required, the choice of preservative is important. Studies have shown that m-cresol may be more painful than other preservatives like benzyl alcohol and phenol.[5]
Q4: We are considering an alternative route to subcutaneous injection to avoid local irritation. What are the options for this compound?
A4: Research has explored other delivery routes for this compound to bypass the issues associated with injections. These include:
-
Inhalation: Systemic delivery of this compound via a dry-powder inhaler has been shown to be a highly bioavailable and rapid method.[6][13]
-
Nasal Administration: Nasal drops have also been investigated as a potential delivery route, demonstrating rapid absorption.[14]
These routes may offer the dual benefit of systemic drug delivery while avoiding injection-site reactions.
Data Presentation
Table 1: Formulation Parameters and Recommended Ranges for Reduced Tissue Irritation
| Parameter | Ideal Value | Generally Acceptable Range | Rationale for Minimizing Irritation |
| pH | ~7.4 | 4.0 - 9.0[1] | Minimizes disruption of local tissue pH, reducing pain and inflammation.[9][10][11] |
| Osmolality | ~300 mOsm/kg | < 600 mOsm/kg[3][4][6] | Prevents osmotic stress on cells, which can cause shrinkage or swelling, leading to pain.[3][4] |
| Buffer Concentration | As low as possible | Phosphate: < 10 mM[5] | High buffer capacity at non-physiological pH can overwhelm the local buffering system, causing pain.[3] |
| Citrate: < 7.3 mM[5] | |||
| Injection Volume (SC) | < 0.5 mL | ≤ 1.5 mL[5][8] | Reduces mechanical pressure and tissue distension at the injection site.[8] |
Experimental Protocols
Protocol 1: Evaluation of Injection Site Tolerance in a Rodent Model
This protocol outlines a method to assess the local tolerability of different this compound formulations following subcutaneous injection in rats.
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old).
-
Formulations to Test:
-
Vehicle control (e.g., saline).
-
Current this compound formulation.
-
Modified this compound formulations (e.g., adjusted pH, osmolality, different buffers).
-
-
Administration:
-
Macroscopic Evaluation:
-
Microscopic (Histopathological) Evaluation:
-
At the end of the observation period (e.g., 48 or 72 hours), euthanize the animals.[13]
-
Excise the injection site and surrounding tissue.[13]
-
Fix the tissue in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[13][17][18]
-
A veterinary pathologist should examine the slides for signs of tissue injury, including:
-
Inflammation (cellular infiltration)
-
Degeneration or necrosis
-
Fibrosis
-
Hemorrhage
-
-
Grade the findings using a 5-level scale (minimal, mild, moderate, marked, severe).[13]
-
-
Data Analysis:
Visualizations
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. research.wayne.edu [research.wayne.edu]
- 3. Frontiers | New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerability of hypertonic injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discomfort from an alkaline formulation delivered subcutaneously in humans: albumin at pH 7 versus pH 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discomfort from an Alkaline Formulation Delivered Subcutaneously in Humans: Albumin at pH 7 versus pH 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Evaluation of Loco-Regional Skin Toxicity Induced by an In Situ Forming Depot after a Single Subcutaneous Injection at Different Volumes and Flow Rates in Göttingen Minipigs [mdpi.com]
- 14. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo screening of subcutaneous tolerability for the development of novel excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 17. researchgate.net [researchgate.net]
- 18. Histological Evaluation of Subcutaneous Tissue Reactions to a Novel Bilayer Polycaprolactone/Silk Fibroin/Strontium Carbonate Nanofibrous Membrane for Guided Bone Regeneration: A Study in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Atropine Sulfate and Glycopyrrolate on Cardiac Chronotropy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of atropine sulfate and glycopyrrolate on heart rate. The information presented is collated from a range of clinical and experimental studies, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Executive Summary
This compound and glycopyrrolate are both anticholinergic agents utilized to antagonize muscarinic receptors, thereby influencing heart rate. While both drugs effectively increase heart rate, they exhibit distinct pharmacological profiles. Atropine, a tertiary amine, can cross the blood-brain barrier, potentially leading to central nervous system effects. In contrast, glycopyrrolate, a quaternary ammonium compound, has limited CNS penetration. Clinically, glycopyrrolate is associated with a more stable heart rate and a lower incidence of arrhythmias compared to atropine.[1][2] Atropine tends to induce a more rapid and pronounced initial increase in heart rate.[3][4]
Mechanism of Action
Both atropine and glycopyrrolate act as competitive antagonists of acetylcholine at muscarinic receptors in the heart.[4] Specifically, by blocking the M2 muscarinic receptors on the sinoatrial (SA) node, these drugs inhibit the parasympathetic (vagal) tone, leading to an increase in heart rate (tachycardia).[5]
Comparative Pharmacodynamics on Heart Rate
The following tables summarize key quantitative data from comparative studies on the effects of this compound and glycopyrrolate on heart rate.
Table 1: Onset, Peak Effect, and Duration of Action
| Parameter | This compound | Glycopyrrolate | Source(s) |
| Onset of Action (IV) | ~1 minute | ~1 minute | [6] |
| Time to Peak Effect (IV) | 2-6 minutes | 3-7 minutes | [7] |
| Duration of Action (IV) | ~30 minutes | 2-4 hours | [6] |
Table 2: Comparative Efficacy in Modulating Heart Rate
| Study Focus | Finding | Source(s) |
| Heart Rate Fluctuation | Glycopyrrolate induces smaller variability in heart rate compared to atropine. | [1][8] |
| Initial Heart Rate Increase | Atropine leads to a greater initial rise in heart rate. | [3] |
| Potency | Glycopyrrolate is approximately twice as potent as atropine in increasing heart rate. | [7] |
| Bradycardia | Small doses of atropine may cause initial bradycardia, a less pronounced effect with glycopyrrolate. | [9][10] |
| Arrhythmias | The incidence of dysrhythmias is higher with atropine (35%) compared to glycopyrrolate (10%). | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a synthesized experimental protocol based on common practices in comparative studies of atropine and glycopyrrolate.
Objective: To compare the effects of intravenously administered this compound and glycopyrrolate on heart rate in human subjects.
Study Design: A randomized, double-blind, parallel-group clinical trial.
Participant Population: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.[9]
Materials:
-
This compound for injection
-
Glycopyrrolate for injection
-
Neostigmine (for reversal of neuromuscular blockade)[1]
-
Standard anesthesia induction and maintenance agents
-
Electrocardiogram (ECG) monitoring equipment
-
Non-invasive blood pressure monitor
-
Pulse oximeter
Procedure:
-
Baseline Measurement: Record baseline heart rate, blood pressure, and other vital signs before the administration of any study drug.[8]
-
Randomization: Patients are randomly assigned to receive either this compound or glycopyrrolate.[11]
-
Anesthesia Induction: Anesthesia is induced using a standardized protocol.
-
Drug Administration: At the end of the surgical procedure, to reverse residual neuromuscular blockade, a mixture of neostigmine and the assigned anticholinergic is administered intravenously.[11][12] Common dosages are 0.016 mg/kg of atropine or 6 µg/kg of glycopyrrolate, each combined with 0.04 mg/kg of neostigmine.[11][12]
-
Data Collection: Heart rate is recorded continuously or at frequent intervals (e.g., every minute) for a specified period (e.g., 15 minutes) post-administration.[8][11]
-
Data Analysis: The primary endpoint is the change in heart rate from baseline. The area under the curve (AUC) for heart rate changes is often calculated to assess the overall fluctuation.[1][8] The incidence of adverse events such as arrhythmias and tachycardia is also recorded and compared between the two groups.[1]
Conclusion
Both this compound and glycopyrrolate are effective in increasing heart rate by blocking muscarinic receptors. However, glycopyrrolate offers a more stable cardiovascular profile with less fluctuation in heart rate and a lower incidence of arrhythmias, making it a preferable option in many clinical scenarios, especially in pediatric and elderly patients where hemodynamic stability is a priority.[8][13] Atropine's rapid onset may be advantageous in emergent situations requiring a quick increase in heart rate. The choice between these two agents should be guided by the specific clinical context and patient characteristics.
References
- 1. Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of atropine and glycopyrrolate in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropine and glycopyrronium premedication. A comparison of the effects on cardiac rate and rhythm during induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of intravenous administration of glycopyrrolate and atropine in anaesthetised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial | springermedizin.de [springermedizin.de]
- 9. Comparative potency of atropine sulphate and glycopyrrolate on heart rate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of glycopyrrolate and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial. | Semantic Scholar [semanticscholar.org]
- 13. The effect of glycopyrrolate vs. atropine in combination with neostigmine on cardiovascular system for reversal of residual neuromuscular blockade in the elderly: a randomized controlled trial | springermedizin.de [springermedizin.de]
Atropine Sulfate vs. Scopolamine: A Comparative Analysis of Central and Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central and peripheral effects of two archetypal anticholinergic drugs: atropine sulfate and scopolamine. Both are tropane alkaloids that act as competitive antagonists at muscarinic acetylcholine receptors, yet they exhibit distinct clinical profiles owing to differences in their chemical structure, pharmacokinetics, and pharmacodynamics. This document synthesizes experimental data to elucidate these differences, offering valuable insights for research and drug development.
Pharmacodynamic Profile: Receptor Binding Affinity
Atropine and scopolamine are non-selective muscarinic antagonists, binding to all five muscarinic receptor subtypes (M1-M5). However, subtle differences in their binding affinities may contribute to their varied clinical effects. The following table summarizes their reported binding affinities (Ki) in nanomolar (nM) concentrations. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Scopolamine (Ki, nM) |
| M1 | 1.1 | 0.1 |
| M2 | 1.6 | 0.3 |
| M3 | 1.0 | 0.1 |
| M4 | 1.0 | 0.2 |
| M5 | 1.3 | 0.1 |
Data compiled from publicly available receptor binding assay databases.
Pharmacokinetic Comparison
The differential ability of atropine and scopolamine to cross the blood-brain barrier is a key determinant of their distinct central nervous system (CNS) effects. Scopolamine, due to its higher lipophilicity, penetrates the CNS more readily than atropine.[1] This is reflected in its more pronounced central effects at therapeutic doses.
| Pharmacokinetic Parameter | This compound | Scopolamine |
| Bioavailability (Oral) | ~10-30% | 20-40%[2] |
| Bioavailability (IM) | Well absorbed (~80-95%)[3] | Readily absorbed |
| Half-life (t½) | 2-4 hours[4] | ~5 hours[2] |
| Peak Plasma Time (Tmax) (IM) | ~30 minutes[5] | ~20-60 minutes |
| Peak Plasma Concentration (Cmax) (IM, 1.67 mg) | ~9.6 ng/mL[3] | Not directly comparable due to differing standard doses |
| Protein Binding | ~14-44%[5] | ~30-50% |
| CNS Penetration | Limited | Readily crosses the blood-brain barrier[1] |
Comparative Effects: Central vs. Peripheral
The clinical and physiological effects of atropine and scopolamine are a direct consequence of their interaction with muscarinic receptors in the central and peripheral nervous systems.
| Effect | This compound | Scopolamine |
| Central Nervous System | At therapeutic doses, minimal CNS effects. Higher doses can cause stimulation, confusion, and delirium. | Pronounced CNS effects even at therapeutic doses, including drowsiness, amnesia, fatigue, and dreamless sleep. Can also cause excitement, restlessness, and hallucinations. |
| Cardiovascular | Tachycardia (increase in heart rate) is a prominent effect. | Less pronounced tachycardia compared to atropine. |
| Salivary Glands | Potent antisialagogue (reduces saliva production). | Potent antisialagogue, with a longer duration of action than atropine. |
| Ocular | Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). | Mydriasis and cycloplegia. |
| Gastrointestinal | Reduces GI motility and secretions. | Reduces GI motility and secretions. |
| Sweat Glands | Inhibits sweating, which can lead to hyperthermia. | Inhibits sweating. |
Experimental Protocols
Assessment of Central Effects: Quantitative Electroencephalography (qEEG)
Objective: To quantify the central nervous system effects of atropine and scopolamine by measuring changes in brain electrical activity.
Methodology:
-
Subject Preparation: Healthy volunteers undergo a baseline EEG recording. Subjects are instructed to be in a relaxed, awake state with eyes closed.
-
Electrode Placement: Scalp electrodes are placed according to the International 10-20 system.
-
Baseline Recording: A 15-20 minute baseline EEG is recorded to establish normal brainwave patterns.
-
Drug Administration: this compound or scopolamine is administered intravenously at a controlled rate.
-
Post-infusion Recording: EEG is continuously recorded for a predetermined period (e.g., 2-4 hours) following drug administration.
-
Data Analysis: The recorded EEG data is subjected to quantitative analysis. This involves spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta). Statistical comparisons are made between baseline and post-drug administration EEG parameters. Anticholinergic effects are often characterized by a decrease in alpha power and an increase in delta and theta power.
Assessment of Peripheral Effects: Measurement of Antisialagogue Effect
Objective: To quantify the peripheral effect of atropine and scopolamine on salivary secretion.
Methodology:
-
Subject Preparation: Subjects are required to fast for a specified period before the study.
-
Baseline Saliva Collection: Unstimulated whole saliva is collected for a set duration (e.g., 5 minutes) by having the subject expectorate into a pre-weighed collection tube.
-
Drug Administration: this compound or scopolamine is administered via a specified route (e.g., intramuscularly or intravenously).
-
Post-administration Saliva Collection: Saliva is collected at predefined time intervals (e.g., 30, 60, 90, 120 minutes) post-drug administration using the same method as the baseline collection.
-
Quantification: The volume of saliva is determined by weight (assuming a density of 1 g/mL).
-
Data Analysis: The percentage reduction in salivary flow from baseline is calculated for each time point to determine the potency and duration of the antisialagogue effect.
Visualizing Mechanisms and Workflows
Signaling Pathway of Muscarinic Antagonists
Caption: Muscarinic antagonist signaling pathway.
Experimental Workflow for qEEG Analysis
Caption: Experimental workflow for qEEG analysis.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Pharmacokinetic implications for the clinical use of atropine, scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Atropine Sulfate vs. Patching for Amblyopia: A Comparative Guide for Researchers
This guide provides a detailed comparison of the efficacy of atropine sulfate and traditional occlusion therapy (patching) for the treatment of amblyopia. The information is compiled from major clinical trials to assist researchers, scientists, and drug development professionals in understanding the nuances of these two treatment modalities.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative outcomes from pivotal studies conducted by the Pediatric Eye Disease Investigator Group (PEDIG), a leading research consortium in pediatric ophthalmology. These studies have been instrumental in shaping current clinical practice.
Table 1: Visual Acuity Improvement in Moderate Amblyopia (Children 3 to <7 years)
| Outcome Measure | This compound (1% daily) | Patching (≥6 hours/day) | Study Reference |
| Mean Improvement in Visual Acuity (logMAR lines) at 6 Months | 2.84 lines | 3.16 lines | [1][2] |
| Percentage of Patients with ≥3 Lines of Improvement at 6 Months | 74% | 79% | [1] |
| Mean Visual Acuity at 6 Months | ~20/30 | ~20/30 | [1] |
| Long-term Mean Visual Acuity at 10 years | ~20/32 | ~20/32 | [3] |
| Long-term Mean Visual Acuity at 15 years | ~20/25 | ~20/25 | [4][5] |
Table 2: Visual Acuity Improvement in Moderate Amblyopia (Children 7 to <13 years)
| Outcome Measure | This compound (weekend use) | Patching (2 hours/day) | Study Reference |
| Mean Improvement in Visual Acuity (ETDRS letters) at 17 Weeks | 7.6 letters | 8.6 letters | |
| Percentage of Patients with Visual Acuity of 20/25 or better at 17 weeks | 17% | 24% |
Experimental Protocols
The methodologies employed in the PEDIG trials are rigorous and serve as a gold standard for clinical research in this field. Below are the detailed protocols for the key comparative studies.
Protocol for Treatment of Moderate Amblyopia in Children <7 Years (PEDIG Amblyopia Treatment Study 1)
-
Study Design: A multicenter, randomized clinical trial.[1]
-
Participants: 419 children younger than 7 years with amblyopia, defined as an interocular difference in visual acuity of at least 2 logMAR lines and amblyopic eye visual acuity between 20/40 and 20/100.[1]
-
Inclusion Criteria: Age 3 to <7 years, presence of strabismus, anisometropia, or both causing amblyopia.
-
Exclusion Criteria: Previous amblyopia treatment other than spectacles, and ocular diseases other than those causing amblyopia.
-
Intervention Arms:
-
Primary Outcome Measure: Visual acuity in the amblyopic eye at 6 months, measured using the Amblyopia Treatment Study HOTV protocol.[1]
-
Follow-up: Patients were followed up at regular intervals, with long-term follow-up assessments at 2, 10, and 15 years of age to evaluate the stability of the treatment effect.[3][4][5]
Mechanism of Action and Experimental Workflow
To visualize the underlying principles and the research methodology, the following diagrams are provided.
This compound acts as a competitive antagonist of muscarinic acetylcholine receptors in the iris sphincter and ciliary muscles of the eye.[6] This antagonism leads to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia), effectively blurring the vision in the treated non-amblyopic eye and forcing the use of the amblyopic eye.[6]
Discussion
The evidence from large-scale clinical trials indicates that this compound and patching yield comparable improvements in visual acuity for moderate amblyopia in children.[1][2] While patching may result in a slightly faster initial improvement, the long-term outcomes at 6 months and beyond are not significantly different.[1] For older children with moderate amblyopia, both weekend atropine and daily patching have been shown to be effective treatment options.
A key advantage of atropine is often cited as better patient and parent compliance due to the ease of administering eye drops compared to the social and practical challenges of patching.[1] However, atropine is associated with side effects such as light sensitivity and blurred near vision in the treated eye.[7]
References
- 1. A randomized trial of atropine vs. patching for treatment of moderate amblyopia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Randomized Trial of Atropine versus Patching for Treatment of Moderate Amblyopia: Follow-up at 10 Years of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Trial of Atropine versus Patching for Treatment of Moderate Amblyopia: Follow-up at 15 Years of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sourceshed.com [sourceshed.com]
- 6. Muscarinic receptor agonists and antagonists: effects on ocular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEDIG Amblyopia treatment [abcd-vision.org]
Validating the Efficacy of Atropine Sulfate Against the Muscarinic Agonist Pilocarpine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atropine sulfate, a potent muscarinic antagonist, and Pilocarpine, a well-established muscarinic agonist. The following sections detail their mechanisms of action, present supporting experimental data from preclinical models, and outline the protocols used to validate the antagonistic effects of Atropine.
Mechanism of Action: A Competitive Antagonism
This compound functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][2][3] It binds reversibly to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists like Pilocarpine.[3][4][5] This inhibition of the parasympathetic nervous system leads to a range of physiological effects, including increased heart rate, reduced secretions, and relaxation of smooth muscles.[1][2][4]
Pilocarpine, a naturally occurring alkaloid, is a muscarinic receptor agonist that primarily mimics the effects of acetylcholine.[6][7][8] It is known to stimulate all five muscarinic receptor subtypes.[6][9] The therapeutic effects of Pilocarpine, such as the treatment of glaucoma and dry mouth, are largely mediated by its action on M3 receptors.[6][9] Interestingly, under certain experimental conditions and depending on the cellular environment, Pilocarpine can exhibit partial agonist or even antagonist properties at the M3 receptor.[9]
The direct competitive relationship between Atropine and Pilocarpine has been a cornerstone in the study of receptor pharmacology.[9] The administration of Atropine effectively counteracts the physiological responses induced by Pilocarpine, providing a clear model for validating muscarinic antagonism.
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of a muscarinic M3 receptor, a common target for both Pilocarpine and Atropine. Pilocarpine activates this pathway, while Atropine blocks it.
Experimental Validation of Atropine's Antagonistic Effects
The antagonistic properties of Atropine against Pilocarpine can be demonstrated through various in vivo and in vitro experimental models. A common approach involves inducing a measurable physiological response with Pilocarpine and then observing the inhibitory effect of Atropine.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo experiment validating the effects of Atropine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. reviewofoptometry.com [reviewofoptometry.com]
- 8. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 9. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Atropine Sulfate and Other Cycloplegic Agents for Mydriasis
For Researchers, Scientists, and Drug Development Professionals
In the field of ophthalmic research and clinical practice, the induction of mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) is crucial for a variety of diagnostic and therapeutic procedures. Atropine sulfate, a potent and long-acting anticholinergic agent, has historically been a benchmark for achieving these effects. However, a range of other cycloplegic agents with varying profiles of onset, duration, and efficacy are also widely utilized. This guide provides a comprehensive comparison of the mydriatic effects of this compound with other commonly used cycloplegic agents, supported by experimental data and detailed methodologies.
Comparative Mydriatic Performance
The selection of a mydriatic agent is often dictated by the specific clinical or research requirement, balancing the need for maximal dilation with the desired onset and duration of action. The following table summarizes the quantitative data on the mydriatic effects of this compound and its alternatives.
| Agent | Concentration(s) | Onset of Mydriasis | Time to Peak Mydriasis | Maximum Pupil Diameter | Duration of Mydriasis |
| This compound | 1% | 30-40 minutes[1] | ~40 minutes[1][2] | ~8.3 mm[1][2] | Up to 12 days[1][2] |
| Cyclopentolate Hydrochloride | 0.5%, 1% | Rapid | 25-75 minutes[3] | ~6.2 - 6.6 mm[4] | 6-24 hours[3] |
| Tropicamide | 0.5%, 1% | 15-30 minutes | 20-40 minutes | ~4.9 - 7.0 mm[5][6] | 4-8 hours[6] |
| Homatropine Hydrobromide | 2%, 5% | 30-40 minutes[7] | 1-2 hours | Data not consistently available | 1-3 days[7][8] |
| Scopolamine Hydrobromide | 0.25% | Rapid | Data not consistently available | Data not consistently available | Up to 3 days[9] |
Mechanism of Action: A Shared Pathway
This compound and the other compared cycloplegic agents are all anticholinergic drugs. They function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs) in the iris sphincter muscle and the ciliary muscle.[8][10][11] By blocking the action of acetylcholine, these agents prevent the contraction of the iris sphincter muscle, leading to unopposed stimulation of the iris dilator muscle and resulting in mydriasis. The differing potencies and durations of action among these agents are attributed to variations in their affinity for muscarinic receptors and their pharmacokinetic properties.
Experimental Protocols for Evaluating Mydriatic Effect
The assessment of mydriatic agents requires standardized and rigorous experimental protocols to ensure the reliability and comparability of data. The following outlines a typical methodology for such studies.
1. Subject Selection:
-
Healthy adult volunteers with no history of ocular pathology or contraindications to mydriatic agents.
-
Informed consent is obtained from all participants.
-
Exclusion criteria often include known allergies to the study drugs, glaucoma, and pregnancy.
2. Baseline Measurements:
-
Prior to drug administration, baseline pupil diameter is measured under standardized lighting conditions (photopic and mesopic) using a calibrated pupillometer or digital calipers.[12]
-
Other baseline ocular parameters such as intraocular pressure and visual acuity may also be recorded.
3. Drug Administration:
-
A single drop of the test agent (e.g., 1% this compound) is instilled into the conjunctival sac of one eye, with the contralateral eye often serving as a control or receiving a different agent for comparative studies.
-
The volume of the drop should be standardized as much as possible.
4. Post-instillation Measurements:
-
Pupil diameter is measured at predefined intervals (e.g., 5, 10, 20, 30, 40, 60 minutes, and then hourly) to determine the onset of action and time to peak mydriasis.[6]
-
Measurements are continued at longer intervals (e.g., daily) to assess the duration of mydriasis until the pupil returns to its baseline size.
-
All measurements are taken under the same standardized lighting conditions as the baseline.
5. Data Analysis:
-
The change in pupil diameter from baseline is calculated for each time point.
-
Statistical analysis is performed to compare the mydriatic effect between different agents, including the mean maximum pupil diameter, time to peak effect, and duration of action.
Conclusion
This compound remains a highly effective and long-lasting mydriatic and cycloplegic agent. However, its prolonged duration of action can be a disadvantage in clinical settings where a faster recovery is desired. Cyclopentolate and Tropicamide offer significantly shorter durations of action, making them suitable for routine diagnostic examinations.[13] Homatropine provides an intermediate duration of effect. The choice of agent should be carefully considered based on the specific clinical or research context, taking into account the required intensity and duration of mydriasis. The provided experimental protocols offer a framework for conducting robust and reproducible studies to further elucidate the comparative effects of these and novel mydriatic agents.
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective pupil dilatation with a mixture of 0.75% tropicamide and 2.5% phenylephrine: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying the Effect of Tropicamide Various Concentrations on Routine Dilation of the Pupil – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Articles [globalrx.com]
- 8. Articles [globalrx.com]
- 9. drugs.com [drugs.com]
- 10. Articles [globalrx.com]
- 11. DailyMed - HOMATROPINE HYDROBROMIDE OPHTHALMIC- homatropine hydrobromide solution [dailymed.nlm.nih.gov]
- 12. Short-term effects of low-concentration atropine eye drops on pupil size and accommodation in young adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reviewofmm.com [reviewofmm.com]
Atropine Sulfate vs. Optical Defocus for Myopia Control: A Comparative Guide for Researchers
An objective analysis of two leading strategies for myopia control in experimental models, supported by quantitative data, detailed experimental protocols, and visualizations of underlying biological mechanisms.
Introduction
The escalating prevalence of myopia worldwide has spurred intensive research into effective control strategies. Among the most promising interventions are the pharmacological agent atropine sulfate and the optical method of imposing myopic defocus. Both approaches have demonstrated significant efficacy in slowing myopia progression in various experimental animal models, which are crucial for understanding the underlying mechanisms and for the preclinical assessment of new therapies. This guide provides a detailed comparison of this compound and optical defocus, presenting key experimental findings, methodologies, and the current understanding of their mechanisms of action to inform further research and development.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data from key experimental studies comparing the effects of this compound and optical defocus on the primary endpoints of myopia research: change in spherical equivalent refraction (SER) and axial length (AL).
This compound Efficacy in Experimental Models
Atropine, a non-selective muscarinic antagonist, has been shown to inhibit myopia progression in a dose-dependent manner.[1][2] Its efficacy has been demonstrated in various animal models, including chicks, mice, and guinea pigs.[3][4][5]
| Experimental Model | Myopia Induction Method | Atropine Concentration | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Citation |
| Chick | Form Deprivation | 1% (intravitreal) | -2.8 D (vs. -18.5 D in sham) | 0.21 mm (vs. 1.00 mm in sham) | [4] |
| Guinea Pig | Form Deprivation | 1% (topical) | -7.5 D (vs. -8.3 D in control) | 0.33 mm (vs. 0.30 mm in control) | [5] |
| Mouse | Lens-Induced Myopia | 1% (topical) | Data not specified | Data not specified | [6] |
Note: The data presented are illustrative of typical findings. Direct comparison between studies should be made with caution due to variations in experimental protocols.
Optical Defocus Efficacy in Experimental Models
Imposing myopic defocus on the retina, where the focal plane is in front of the photoreceptors, has been shown to slow eye growth.[7][8] This has been tested using various types of lenses in animal models such as monkeys and chicks.[9][10]
| Experimental Model | Myopia Induction Method | Optical Defocus Method | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Citation |
| Rhesus Monkey | Lens-Induced Myopia (-3D lens) | Full-field hyperopic defocus | Resulted in central axial myopia | Increased axial length | [9] |
| Chick | N/A | Dual-power or multifocal lenses | Inhibited or reversed myopic eye growth | Data not specified | [10] |
| Children (Clinical Trial) | N/A | Defocus Incorporated Multiple Segment (DIMS) Lenses | -0.41 D (vs. -0.85 D in single-vision) | 0.21 mm (vs. 0.55 mm in single-vision) | [11] |
Combination Therapy
Recent studies have explored the potential synergistic effect of combining low-dose atropine with optical defocus methods.
| Experimental Model | Treatment | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Citation |
| Schoolchildren | 0.01% Atropine + DIMS lenses | Study protocol, data pending | Study protocol, data pending | [12][13][14] |
| Schoolchildren | 0.01% Atropine + Peripheral Defocus Soft Contact Lenses | -0.25 D progression over 1 year | Data not specified | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols used in myopia research for both atropine and optical defocus studies.
Myopia Induction Protocols
-
Form-Deprivation Myopia (FDM): This method involves depriving the eye of clear form vision, typically by applying a translucent occluder or goggle.[4][5] This disrupts the emmetropization process and leads to excessive axial elongation and myopia. The duration of deprivation varies depending on the animal model, for instance, 8 days in chicks.[4]
-
Lens-Induced Myopia (LIM): This technique uses negative-powered lenses placed in front of the eye to create hyperopic defocus, which stimulates axial elongation to compensate.[6][9] Conversely, positive lenses can be used to induce myopic defocus and inhibit eye growth.[16]
Treatment Application Protocols
-
Atropine Administration: this compound is typically administered topically as eye drops, with concentrations ranging from 0.01% to 1%.[1][2][5] In some animal models like chicks, intravitreal injections have also been used for more direct delivery.[4] The frequency of administration is usually once daily.
-
Optical Defocus Application: This is achieved through specially designed spectacle or contact lenses.[10][12] Examples include:
-
Defocus Incorporated Multiple Segments (DIMS) Lenses: These spectacle lenses have a central optical zone for correcting distance vision and multiple peripheral lenslets that create myopic defocus.[11][12]
-
Peripheral Defocus Contact Lenses: These soft contact lenses are designed with different power zones to simultaneously correct myopia and impose myopic defocus on the peripheral retina.[15]
-
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which atropine and optical defocus control myopia are still under investigation, but several signaling pathways have been implicated.
This compound: A Non-Accommodative Mechanism
While initially thought to work by paralyzing accommodation, it is now widely accepted that atropine's myopia-controlling effect is non-accommodative.[4][17] The primary hypothesis centers on its role as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist in the retina, choroid, and sclera.[17][18]
Optical Defocus: A Retina-Sclera Cascade
Optical defocus is believed to initiate a signaling cascade that starts in the retina and propagates through the choroid to the sclera, ultimately modulating scleral remodeling and eye growth.[19] Myopic defocus acts as a "stop" signal for eye elongation, while hyperopic defocus is a "grow" signal.[7]
Experimental Workflow
A typical experimental workflow for evaluating myopia control strategies in animal models is depicted below.
Conclusion
Both this compound and optical defocus have demonstrated robust efficacy in controlling myopia progression in a variety of experimental models. Atropine appears to act through a biochemical pathway involving muscarinic receptors in the retina, choroid, and sclera, leading to reduced scleral remodeling. Optical defocus, on the other hand, triggers a visually-mediated signaling cascade from the retina to the sclera.
While both interventions are effective, the emergence of combination therapies suggests a potential for synergistic effects, which may offer enhanced myopia control. Future research should focus on elucidating the downstream molecular targets of these pathways and optimizing combination strategies for maximum efficacy and safety. The continued use of well-characterized animal models will be indispensable in achieving these goals and translating experimental findings into improved clinical treatments for childhood myopia.
References
- 1. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal modeling for myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropine reduces experimental myopia and eye enlargement via a nonaccommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Inducement and Evaluation of a Murine Model of Experimental Myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical treatment strategies to slow myopia progression: Effects of the visual extent of the optical treatment zone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Complex Optical Environments on the Development, Progression and Control of Myopia [escholarship.org]
- 9. Effects of Optical Defocus on Refractive Development in Monkeys: Evidence for Local, Regionally Selective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. Myopia: Mechanisms and Strategies to Slow Down Its Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination effect of optical defocus and low dose atropine in myopia control: Study protocol for a randomized clinical trial | PLOS One [journals.plos.org]
- 13. Combination effect of optical defocus and low dose atropine in myopia control: Study protocol for a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. reviewofmm.com [reviewofmm.com]
- 18. ophthajournal.com [ophthajournal.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Cross-validation of Atropine sulfate's efficacy in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Atropine sulfate's efficacy in various animal species. This compound, a competitive, non-selective antagonist of muscarinic acetylcholine receptors, is widely used in veterinary and preclinical research for its anticholinergic properties.[1] Its applications range from treating bradycardia and organophosphate poisoning to its use as a preanesthetic agent to reduce secretions.[1][2] This document summarizes key experimental data, details relevant protocols, and visualizes associated biological pathways to facilitate informed decisions in research and drug development.
Comparative Efficacy Data
The efficacy of this compound can vary significantly across different animal species due to factors such as metabolic rate and the presence of specific enzymes.[3] For instance, herbivorous species like rabbits and sheep are known to be more resistant to atropine than carnivorous species.[4] The following tables present a summary of quantitative data from various studies.
Table 1: Lethal Dose (LD50) of Atropine in Rodents
| Species | Administration Route | LD50 Value |
| Mouse | Intravenous | 28 mg/kg |
| Mouse | Subcutaneous | 280 mg/kg |
| Mouse | Oral | 750 mg/kg |
| Rat | Intravenous | 50 mg/kg |
| Rat | Subcutaneous | 400 mg/kg |
| Rat | Oral | 600 mg/kg |
(Data sourced from ResearchGate)[5]
Table 2: Cardiovascular Effects of this compound in Different Species
| Species | Condition | Dose | Route | Key Findings |
| Rat | Normal | 5-80 mg/kg | IV | Dose-dependent reduction in heart rate and blood pressure at high doses.[6] |
| Rat | Organophosphate Poisoning | Not specified | Not specified | Significantly longer time to first decline in heart rate and death compared to control.[7] |
| Dog | Anesthesia | 0.02 mg/kg | Endobronchial | 16% increase in heart rate.[8] |
| Dog | Anesthesia | Not specified | SC | Use of atropine 10 minutes before pre-anesthesia positively impacts heart frequency.[9] |
| Rat | Normal | 0.05 mg/kg | IM | Increased heart rate for 30 minutes.[3] |
| Rabbit | Normal | 0.2 or 2.0 mg/kg | IM | Did not induce a significant increase in heart rate.[3] |
Table 3: Ophthalmic Effects of this compound in Different Species
| Species | Atropine Concentration | Key Findings |
| Pigmented Rabbit | 2% | Mydriatic effect duration (t1/2) > 96 hours.[10] |
| Non-pigmented Rabbit | 2% | Mydriatic effect duration (t1/2) of 43.5 hours.[10] |
| Rabbit | 1% | Significant increase in intraocular pressure (IOP) at 15 minutes (+5.2 mmHg).[11] |
| Dog | 1% (topical) | Maximum increase in IOP of 2.6±2.8 mmHg at 20 minutes post-treatment.[12] |
| Dog | 0.06 mg/kg (systemic) | Increased IOP in both eyes, with a maximal increase of 21.8% in the right eye and 21.6% in the left eye.[13] |
| Cat | 1% | Statistically significant elevation of IOP.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Reversal of Drug-Induced Bradycardia in Mice
-
Animal Model: Adult C57BL/6 mice.
-
Bradycardia Induction: Administer a bradycardic agent (e.g., a high dose of a beta-blocker or a cholinergic agonist).
-
Monitoring: Continuously monitor the heart rate using electrocardiography (ECG) or a tail-cuff system.
-
Atropine Administration: Once stable bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal injection.
-
Data Collection: Record the heart rate at baseline, after induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes).
Protocol 2: Evaluation of Mydriatic Effects in Rabbits
-
Animal Model: Healthy pet rabbits.
-
Procedure: Conduct a prospective, randomized, blinded, crossover study.
-
Drug Administration: Instill one drop of 1% atropine in a randomly selected eye.
-
Measurements: Evaluate pupil diameter (PD) and intraocular pressure (IOP) before drug instillation and at specified time points (0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 10, 12, 24, 36, 48, 60, and 72 hours) post-instillation.[11]
-
Data Analysis: Analyze data using a paired two-sample repeated measures T-test with Bonferroni correction.[11]
Protocol 3: Atropine in Organophosphate Poisoning in Rats
-
Animal Model: Adult male Wistar rats (approx. 200g).
-
Groups: Three groups of 10 rats each: Control, Pralidoxime, and Atropine.
-
Poisoning Induction: Administer Dichlorvos (DDVP).
-
Treatment: Administer atropine or pralidoxime as per the experimental design.
-
Data Collection: Monitor heart rate before and after DDVP administration, time to the first decline in heart rate, and time to death.[7]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can aid in understanding the complex biological interactions of this compound.
Caption: this compound's mechanism of action on muscarinic receptors.
Caption: A generalized experimental workflow for cross-species validation.
Caption: Logical relationship of factors influencing Atropine's efficacy.
References
- 1. Atropine for Pets | PetPlace.com [petplace.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. An explanation for the long duration of mydriatic effect of atropine in eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in intraocular pressure and horizontal pupil diameter during use of topical mydriatics in the canine eye - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of mydriatics on intraocular pressure and pupil size in the normal feline eye - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Atropine Sulfate vs. Tropicamide in Ophthalmic Applications
For Researchers, Scientists, and Drug Development Professionals
In the field of ophthalmology, the selection of a mydriatic and cycloplegic agent is pivotal for both diagnostic and therapeutic procedures. The duration of action of these agents is a critical factor influencing their suitability for different clinical applications. This guide provides an objective comparison of the duration of action of two commonly used anticholinergic agents, atropine sulfate and tropicamide, supported by experimental data and detailed methodologies.
This compound: The Long-Acting Standard
This compound, a non-selective muscarinic receptor antagonist, is renowned for its potent and prolonged mydriatic and cycloplegic effects. Its long duration of action makes it a gold standard for cycloplegic refraction in children and for the treatment of certain ocular conditions like uveitis.[1]
Tropicamide: The Short-Acting Alternative
Tropicamide is also a non-selective muscarinic antagonist, but it is characterized by a significantly faster onset and shorter duration of action compared to atropine.[2][3] This profile makes it a preferred agent for routine ophthalmic examinations where rapid recovery is desirable.
Quantitative Comparison of Action Duration
The following table summarizes the key pharmacokinetic parameters related to the duration of action of this compound and tropicamide based on findings from various clinical studies.
| Parameter | This compound (1%) | Tropicamide (0.5% - 1%) |
| Mydriasis (Pupil Dilation) | ||
| Onset of Action | 30-40 minutes[4] | 15-30 minutes[4] |
| Maximal Effect | ~40 minutes[5] | 20-40 minutes[6][7] |
| Duration of Action | 7-10 days, up to 2 weeks[4][5][8] | 4-7 hours, with full recovery in up to 24 hours[6][9] |
| Cycloplegia (Paralysis of Accommodation) | ||
| Onset of Action | 60-90 minutes[8] | 20-35 minutes[6][7] |
| Maximal Effect | ~2 hours[8] | 20-35 minutes[6][7] |
| Duration of Action | 12-14 days, with full recovery taking up to 18 days[4][5] | 50 minutes to 6 hours[6] |
Experimental Protocols for Comparative Analysis
The data presented above is derived from clinical studies employing standardized methodologies to assess the mydriatic and cycloplegic effects of these agents. A typical experimental protocol for a comparative analysis is outlined below.
Objective:
To compare the onset, peak, and duration of mydriatic and cycloplegic effects of topically administered this compound and tropicamide.
Study Design:
A prospective, randomized, double-blind, parallel-group or crossover clinical trial.
Participants:
A cohort of healthy adult volunteers or a specific patient population (e.g., children with hypermetropia) with no contraindications to mydriatic or cycloplegic agents.
Materials:
-
This compound ophthalmic solution (e.g., 1%)
-
Tropicamide ophthalmic solution (e.g., 1%)
-
Placebo (e.g., sterile saline solution)
-
Pupillometer (for objective measurement of pupil diameter)
-
Autorefractor (for objective measurement of refractive error and accommodation)
-
Slit lamp biomicroscope
-
Standardized visual acuity charts
Procedure:
-
Baseline Measurements: Record baseline pupil diameter in scotopic (dark) and photopic (light) conditions using a pupillometer. Measure baseline accommodative amplitude using an autorefractor or standard subjective techniques.
-
Drug Instillation: Instill a single drop of the assigned study drug (atropine, tropicamide, or placebo) into the conjunctival sac of one or both eyes, avoiding contamination of the dropper tip.
-
Post-Instillation Measurements:
-
Measure pupil diameter and accommodative amplitude at regular intervals (e.g., 5, 10, 15, 30, 45, 60 minutes, and then hourly for the first 8 hours).
-
For longer-acting agents like atropine, continue measurements at 24-hour intervals until pupil size and accommodation return to baseline.
-
-
Data Analysis:
-
Calculate the change from baseline in pupil diameter and accommodative amplitude at each time point for each treatment group.
-
Determine the time to onset of action (clinically significant change from baseline), time to peak effect, and total duration of action.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of atropine and tropicamide.
-
Mechanism of Action: Muscarinic Receptor Antagonism
Both atropine and tropicamide exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors in the eye.
-
Mydriasis: They block the muscarinic receptors on the iris sphincter muscle, which is normally responsible for pupillary constriction (miosis). This blockade leads to a predominance of the sympathetically innervated iris dilator muscle, resulting in pupil dilation.
-
Cycloplegia: They also block the muscarinic receptors in the ciliary muscle. The contraction of the ciliary muscle is necessary for accommodation (focusing on near objects). By preventing this contraction, these drugs induce a state of paralysis of accommodation.
While both drugs target the same receptors, their differing chemical structures result in variations in receptor affinity and dissociation rates, which in turn dictates their distinct durations of action. Atropine's prolonged effect is attributed to its slower dissociation from the muscarinic receptors.
Conclusion
The choice between this compound and tropicamide is dictated by the clinical requirement for the duration of mydriasis and cycloplegia. Atropine's long-lasting effect is advantageous for therapeutic applications and for ensuring complete cycloplegia in pediatric refraction. Conversely, tropicamide's rapid onset and short duration of action make it the agent of choice for routine diagnostic procedures where a quick return to normal visual function is paramount. Understanding the distinct pharmacological profiles of these agents is essential for their safe and effective use in clinical and research settings.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new low-concentration preparation for mydriasis and cycloplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Atropine (Homatropine and Tropicamide) Mnemonic for USMLE [pixorize.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cycloplegic effects of atropine and tropicamide in children with refractive error - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects on pupil size and accommodation of three regimens of topical dapiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atropine Sulfate: A Guide for Laboratory Professionals
The proper disposal of atropine sulfate is critical for ensuring laboratory safety and environmental protection. As a highly toxic alkaloid compound, this compound is classified as hazardous waste and must be managed in strict accordanceance with all applicable regulations.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks, as it is fatal if swallowed or inhaled.[2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Handling
Before handling or disposing of this compound, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Engineering Controls:
-
All handling of this compound powder or solutions that may create aerosols must be conducted in a certified chemical fume hood, biosafety cabinet, or other containment device.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile.[1] Consider double gloving for added protection.[4]
-
Skin and Body Protection: A lab coat, apron, or full protective suit is necessary to prevent skin contact.[1]
-
Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1]
Core Disposal Principle: Hazardous Waste Management
All waste containing this compound, including the pure substance, solutions, contaminated materials, and empty containers, must be treated as hazardous waste.[1] It is crucial to prevent its release into the environment by ensuring it does not enter drains, sewers, or public waters.[1][2][6]
Key Regulatory Compliance:
-
Disposal must adhere to all local, regional, and national regulations for hazardous waste.[1][6]
-
Engage a licensed professional waste disposal service for the final disposal of this compound waste.[3][7]
Step-by-Step Disposal Procedures
A systematic approach is essential for the safe disposal of this compound in various forms.
Disposal of Unused or Expired this compound
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams.
-
Containerization: Leave the chemical in its original, tightly sealed container whenever possible. If transferring is necessary, use a new, properly labeled, and sealed container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong bases or oxidizers.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to schedule a pickup.[7]
Disposal of Contaminated Materials
-
Segregation: Collect all materials that have come into contact with this compound, such as gloves, absorbent pads, pipette tips, and contaminated labware.
-
Packaging: Place these items in a designated, leak-proof, and clearly labeled hazardous waste container (e.g., a labeled plastic bag or a sealed drum).
-
Disposal: Dispose of this container through your licensed hazardous waste contractor along with other this compound waste.
Spill Cleanup and Disposal
In the event of a spill, immediate and proper response is critical to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1][8]
-
Protect: Don the appropriate PPE, including respiratory protection, before entering the spill zone.[1][9]
-
Contain: Prevent the spill from spreading. Cover drains to avoid entry into the water system.[1][7]
-
Neutralize/Absorb:
-
For Liquid Spills: Cover and absorb the spill with an inert, non-combustible material such as clay absorbent, sand, earth, or vermiculite.[1][7][8]
-
For Solid Spills: Carefully dampen the solid material with water to prevent dust from becoming airborne before gently sweeping it up.[8] Avoid creating dust.[3]
-
-
Collect Waste: Place the absorbed material or swept-up powder into a suitable, sealed, and appropriately labeled container for hazardous waste.[7][9]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[3][8] Collect the contaminated cleaning materials and dispose of them as hazardous waste.
-
Final Disposal: Arrange for the disposal of the sealed waste container through your licensed waste contractor.
Quantitative Data
To underscore the high toxicity of this compound and the importance of stringent safety measures, refer to the established occupational exposure limit.
| Parameter | Value | Organization |
| Occupational Exposure Limit (OEL) | 4 µg/m³ (8-hour TWA) | ACGIH, NIOSH, or OSHA |
(TWA: Time-Weighted Average)[10]
Procedural Diagrams
The following diagrams illustrate the logical workflows for handling this compound waste and responding to spills.
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: A decision-making diagram for responding to an this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. extrasynthese.com [extrasynthese.com]
- 4. msd.com [msd.com]
- 5. msd.com [msd.com]
- 6. americanregent.com [americanregent.com]
- 7. medline.com [medline.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. medefilinc.com [medefilinc.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Atroline Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Atropine Sulfate, a potent and toxic alkaloid. Adherence to these procedural steps is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.[1] This compound is acutely toxic if swallowed or inhaled and may cause allergic skin reactions.[1][2]
Table 1: Required Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or PVC).[1][3] Consider double gloving.[2] | Prevents skin contact and potential allergic reactions.[1][2] |
| Skin and Body Protection | Lab coat, apron, or a full protective suit.[1][2] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a fume hood.[1][4] If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1] | This compound is fatal if inhaled, and this protects against inhalation of toxic dust or mists.[1][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures a controlled environment.
1. Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before beginning any work.[2]
-
Ensure the designated work area, preferably a certified chemical fume hood or biosafety cabinet, is clean and uncluttered.[2]
-
Verify that an emergency eye wash station and safety shower are readily accessible.[5][6]
2. Donning PPE:
-
Put on a lab coat and any other required body protection.
-
Wear safety goggles or a face shield.[1]
-
If the risk assessment indicates a need for respiratory protection, don the appropriate respirator.
-
Wash hands thoroughly before putting on gloves, ensuring the cuffs of the gloves are tucked under the sleeves of the lab coat.
3. Handling the Chemical:
-
All handling of this compound powder or solutions that could create aerosols must be performed within a certified chemical fume hood or other containment device.[2]
-
Prevent direct contact with skin and clothing.[7]
-
Keep containers tightly sealed when not in use.[4]
4. After Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Carefully remove and dispose of gloves properly.
-
Clean the work area meticulously.
-
Remove your lab coat and goggles.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an accidental exposure or spill, swift and correct action is crucial.
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[2][7] Remove any contaminated clothing and wash it before reuse.[2] If irritation or a rash develops, seek medical attention.[2]
-
Eye Contact: Flush the eyes with water for at least 15 minutes as a precautionary measure.[2][7] If irritation persists, seek medical attention.[2]
-
Ingestion: this compound is fatal if swallowed.[1][4][8][9][10] Do NOT induce vomiting.[1][7] Rinse the mouth with water and call a physician or poison control center immediately.[1]
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Protect: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Contain: Prevent the spill from spreading further or entering drains.
-
Clean-Up:
-
Dispose: Collect all contaminated materials into a labeled, sealed container for hazardous waste disposal.
Disposal Plan: Ensuring Environmental Safety
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the contents and containers at an approved waste disposal facility.[1][2]
-
Do not allow the chemical to enter drains or the environment.[1][5]
-
Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]
Diagrams of Key Processes
Caption: A workflow for the safe handling of this compound.
Caption: Logical flow for emergency response to spills or exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. msd.com [msd.com]
- 3. pccarx.com [pccarx.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. americanregent.com [americanregent.com]
- 6. americanregent.com [americanregent.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
